methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Description
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
methyl 4-formyl-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)11-9(8-15)7-14(13-11)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
PXUAIOHWFDYOKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details a robust two-step synthetic pathway, commencing with the synthesis of the precursor, methyl 1-phenyl-1H-pyrazole-3-carboxylate, followed by a regioselective formylation at the C4 position of the pyrazole ring via the Vilsmeier-Haack reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and thorough characterization data to ensure reproducible and efficient synthesis.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The title compound, methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, serves as a versatile building block for the synthesis of more complex molecular architectures, particularly in the design of kinase inhibitors and other therapeutic agents. The presence of both a formyl and a carboxylate group on the pyrazole scaffold allows for diverse chemical modifications, making it a highly valuable intermediate.
This guide presents a reliable and scalable synthetic route, emphasizing the critical experimental parameters and the underlying chemical principles that govern the transformation.
Synthetic Pathway Overview
The synthesis of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is achieved through a two-step process. The first step involves the construction of the core pyrazole ring system to yield methyl 1-phenyl-1H-pyrazole-3-carboxylate. The second, and key, step is the introduction of a formyl group at the electron-rich C4 position of the pyrazole ring using the Vilsmeier-Haack reaction.
Figure 1: Overall synthetic workflow for methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.
Experimental Protocols
Step 1: Synthesis of Methyl 1-phenyl-1H-pyrazole-3-carboxylate
This procedure outlines the cyclocondensation reaction between phenylhydrazine and a suitable three-carbon electrophilic synthon to form the pyrazole ring.
Materials:
-
Phenylhydrazine
-
Methyl 2-chloro-3-oxobutanoate
-
Ethanol, anhydrous
-
Triethylamine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of phenylhydrazine (1.0 eq) in anhydrous ethanol in a round-bottom flask, add triethylamine (1.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add methyl 2-chloro-3-oxobutanoate (1.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford methyl 1-phenyl-1H-pyrazole-3-carboxylate as a solid.
Step 2: Vilsmeier-Haack Formylation of Methyl 1-phenyl-1H-pyrazole-3-carboxylate
This step introduces the formyl group at the C4 position of the pyrazole ring. The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Materials:
-
Methyl 1-phenyl-1H-pyrazole-3-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Dropping funnel
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (5.0 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve methyl 1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water or ethyl acetate-hexane) to yield methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate as a crystalline solid.
Mechanistic Insights: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction proceeds through an electrophilic aromatic substitution mechanism.[1]
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide to form a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[1]
-
Electrophilic Attack: The electron-rich C4 position of the pyrazole ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex. The C4 position is the most nucleophilic due to the electronic effects of the two nitrogen atoms in the ring.
-
Aromatization and Hydrolysis: The sigma complex then rearomatizes by losing a proton. The resulting iminium salt is subsequently hydrolyzed during the aqueous work-up to yield the final aldehyde product.
Figure 2: Mechanism of the Vilsmeier-Haack formylation of methyl 1-phenyl-1H-pyrazole-3-carboxylate.
Characterization of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for the target molecule.
| Technique | Expected Observations |
| ¹H NMR | Phenyl protons (multiplet, ~7.4-7.8 ppm), Pyrazole H5 proton (singlet, ~8.5 ppm), Aldehyde proton (singlet, ~9.9 ppm), Methyl ester protons (singlet, ~3.9 ppm). |
| ¹³C NMR | Carbonyl carbons (ester and aldehyde, ~160-190 ppm), Aromatic and pyrazole carbons (~110-150 ppm), Methyl ester carbon (~52 ppm). |
| IR (Infrared Spectroscopy) | Strong C=O stretching vibrations for the ester (~1720 cm⁻¹) and aldehyde (~1690 cm⁻¹). Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₀N₂O₃, MW: 230.22 g/mol ). |
| Melting Point | A sharp melting point is indicative of high purity. |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Optimize reflux time and monitor reaction progress by TLC. |
| Low yield in Step 2 | Inactive Vilsmeier reagent (due to moisture); Insufficient reaction temperature or time. | Use anhydrous solvents and fresh reagents. Ensure the Vilsmeier reagent is prepared at low temperature. The reaction may require higher temperatures or longer reaction times for less reactive substrates. |
| Formation of by-products | Overheating; Non-regioselective formylation (less likely for this substrate). | Carefully control the reaction temperature. Purify the product thoroughly by column chromatography or recrystallization. |
| Difficulty in purification | Presence of starting material or by-products. | Optimize the chromatographic separation conditions (eluent system). For recrystallization, screen different solvent systems to find one that provides good crystal formation and purity. |
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate. By carefully controlling the reaction conditions and following the outlined procedures, researchers can obtain this valuable intermediate in good yield and high purity. The mechanistic insights provided should aid in troubleshooting and further optimization of the synthesis for specific applications.
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
Sources
Comprehensive Technical Guide: Chemical Properties and Synthetic Utility of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Executive Summary
Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 94357-03-6) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and materials science[1]. The molecule features a privileged 1-phenyl-1H-pyrazole core decorated with two orthogonal reactive handles: a methyl ester at the C3 position and a formyl (aldehyde) group at the C4 position[2]. This specific substitution pattern makes it an ideal, versatile precursor for the divergent synthesis of complex polycyclic systems, biologically active pharmacophores, and advanced luminescent dyes[3].
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing deep mechanistic insights into the compound's chemical properties, self-validating synthetic protocols, and its downstream utility in multicomponent reactions.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of this compound is critical for optimizing reaction conditions and downstream purification. The electron-withdrawing nature of both the ester and the aldehyde groups significantly depletes the electron density of the pyrazole ring. This renders the heterocyclic core resistant to further electrophilic attack while highly activating the formyl carbon toward nucleophiles[4].
Quantitative Chemical Properties
The following table summarizes the core physicochemical data required for stoichiometric calculations and handling[1],[2]:
| Property | Value / Description |
| Chemical Name | Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate |
| CAS Number | 94357-03-6 |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| SMILES String | O=C(C1=NN(C2=CC=CC=C2)C=C1C=O)OC |
| Purity Standard | ≥95% (Typical commercial grade) |
| Functional Groups | Pyrazole ring, Phenyl ring, Aldehyde, Methyl Ester |
| Solubility Profile | Soluble in DMF, DMSO, DCM, and EtOAc; Insoluble in water |
| Storage Conditions | 2-8°C, sealed in dry conditions to prevent ester hydrolysis |
Chemical Stability: The compound is stable under standard laboratory conditions but exhibits sensitivity to strong aqueous bases (which readily hydrolyze the C3 methyl ester) and strong oxidizing agents (which convert the C4 aldehyde into a carboxylic acid).
Mechanistic Synthesis: The Vilsmeier-Haack Approach
The de novo synthesis of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is most efficiently achieved via the Vilsmeier-Haack formylation of the corresponding pyrazole precursor or directly from a hydrazone intermediate[4].
Protocol 1: Vilsmeier-Haack Formylation
-
Causality & Mechanism: The reaction relies on the generation of a chloromethyleniminium ion (the Vilsmeier reagent) from N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃). Dropwise addition at 0°C is critical because the complex formation is highly exothermic and prone to decomposition if unregulated. The pyrazole substrate undergoes electrophilic aromatic substitution at the C4 position. Subsequent heating to 90°C provides the activation energy needed to drive the substitution on the somewhat deactivated pyrazole ring. Quenching with ice-water serves a dual purpose: it safely neutralizes unreacted POCl₃ and hydrolyzes the iminium intermediate to the final aldehyde, while the low temperature prevents unwanted hydrolysis of the C3 methyl ester.
Self-Validating Step-by-Step Workflow:
-
Reagent Preparation: Cool anhydrous DMF (3.0 equiv) to 0°C under an inert N₂ atmosphere. Add POCl₃ (3.0 equiv) dropwise over 30 minutes.
-
Validation Check: A pale yellow, viscous complex will form in the flask, visually confirming successful iminium generation.
-
-
Substrate Addition: Add the pyrazole precursor (1.0 equiv) dissolved in a minimal volume of anhydrous DMF dropwise, maintaining the internal temperature below 5°C.
-
Reaction Propagation: Gradually warm the mixture to room temperature, then heat to 90°C for 4-6 hours.
-
Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material spot and the appearance of a lower-Rf, highly UV-active spot confirms reaction progression.
-
-
Hydrolysis & Isolation: Pour the cooled reaction mixture onto crushed ice. Carefully neutralize to pH 7 using saturated aqueous NaHCO₃.
-
Validation Check: Vigorous bubbling (CO₂ release) will occur. As the pH approaches neutral, a solid precipitate of the product will crash out of the aqueous phase.
-
-
Purification: Vacuum filter the solid, wash extensively with cold distilled water, and recrystallize from ethanol to yield the pure product.
Reactivity Profile & Downstream Applications
The C4-formyl group acts as a potent electrophilic hub. It readily undergoes Knoevenagel condensations with active methylenes, Schiff base formations with primary amines, and multicomponent Hantzsch reactions[3].
Protocol 2: Hantzsch Cyclocondensation for Dihydropyridines
A prominent application of this compound is the synthesis of highly substituted, biologically active dihydropyridines via a multicomponent Hantzsch reaction[4].
-
Causality & Mechanism: The aldehyde undergoes a Knoevenagel-type condensation with methyl acetoacetate, followed by a Michael addition of ethyl 3-aminocrotonate, and subsequent cyclization. Utilizing 3,4,5-trifluorobenzeneboronic acid as a catalyst is a deliberate choice: as a mild, water-tolerant Lewis acid, it coordinates to the aldehyde carbonyl oxygen, increasing the electrophilicity of the C4 carbon without causing the ester hydrolysis that harsher Lewis acids (like AlCl₃) might provoke.
Self-Validating Step-by-Step Workflow:
-
Reaction Setup: In a round-bottom flask, combine methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (1.0 equiv), methyl acetoacetate (1.0 equiv), and ethyl 3-aminocrotonate (1.0 equiv) in absolute ethanol.
-
Catalysis: Add 3,4,5-trifluorobenzeneboronic acid (10 mol%).
-
Validation Check: The solution should remain homogeneous and clear upon stirring.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2-4 hours.
-
Validation Check: TLC monitoring (DCM:MeOH 95:5) will show the consumption of the aldehyde. Under 365 nm UV light, the newly formed dihydropyridine derivative will exhibit a characteristic bright fluorescence.
-
-
Isolation: Cool the mixture slowly to room temperature.
-
Validation Check: The product will spontaneously crystallize from the ethanolic solution. Filter and wash with cold ethanol to yield the pure 1,4-dihydropyridine derivative (typically >90% yield).
-
Reaction Pathway Visualization
The following diagram maps the synthetic origin of the compound and its divergent downstream reactivity pathways.
Fig 1: Synthetic pathways and downstream functionalization of the pyrazole core.
References
-
Semantic Scholar. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity."[3] URL:[Link]
Sources
Technical Monograph: Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 35344-93-5)
[1][2][3][4]
Part 1: Executive Summary & Core Identity
Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 35344-93-5) is a critical "Aldo-X" bifunctional building block (AXB3) utilized extensively in the synthesis of fused heterocyclic systems. Unlike simple reagents, this compound possesses two distinct electrophilic centers—a formyl group (aldehyde) at position 4 and a carboxylate ester at position 3 (or 5, subject to tautomerism).
This dual functionality makes it an indispensable scaffold in medicinal chemistry, particularly for the construction of pyrazolo[3,4-d]pyrimidines , a privileged structure in kinase inhibitor development (e.g., CDK, GSK-3 inhibitors) due to its bioisosteric resemblance to the purine core of ATP.
Chemical Identity Table
| Property | Specification |
| CAS Number | 35344-93-5 |
| IUPAC Name | Methyl 4-formyl-1H-pyrazole-3-carboxylate |
| Synonyms | Methyl 4-formyl-1H-pyrazole-5-carboxylate; 3-Carbomethoxy-4-formylpyrazole |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.12 g/mol |
| SMILES | COC(=O)C1=C(C=NN1)C=O[1] |
| InChI Key | BAJJMGRQZURDLB-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
Part 2: Physicochemical Profile & Stability
Understanding the physicochemical behavior of CAS 35344-93-5 is a prerequisite for successful synthetic integration. The compound exhibits annular tautomerism, meaning the proton on the pyrazole nitrogen can migrate between N1 and N2, effectively making the 3- and 5-positions equivalent in solution unless the nitrogen is substituted.
Experimental Properties Data
| Parameter | Value / Observation | Experimental Note |
| Melting Point | 168–172 °C | Sharp melting range indicates high crystalline purity. |
| Solubility | DMSO, DMF, Methanol | Poor solubility in non-polar solvents (Hexane, Et₂O). |
| pKa (Calculated) | ~10.5 (NH) | Weakly acidic due to the electron-withdrawing formyl/ester groups. |
| LogP | -0.1 | Hydrophilic nature requires polar organic extraction (e.g., EtOAc/BuOH). |
| Stability | Air-stable; Moisture-sensitive | The aldehyde is prone to oxidation to carboxylic acid if stored improperly. |
Part 3: Experimental Protocols (Synthesis & Characterization)
Protocol A: Synthesis via Vilsmeier-Haack Formylation
Rationale: Direct formylation of the pyrazole core is the most robust industrial route, leveraging the electron-rich nature of the pyrazole ring despite the electron-withdrawing ester.
Reagents:
-
Methyl 1H-pyrazole-3-carboxylate (Starting Material)
-
Phosphorus Oxychloride (POCl₃)
-
Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add POCl₃ (1.5 eq) over 30 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the chloroiminium intermediate.
-
Addition: Dissolve Methyl 1H-pyrazole-3-carboxylate (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier reagent.
-
Cyclization/Formylation: Warm the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the starting material.
-
Hydrolysis: Cool the reaction to 0°C and pour slowly into crushed ice/saturated NaOAc solution. Note: Buffered hydrolysis prevents hydrolysis of the methyl ester.
-
Isolation: The product precipitates as a pale solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.
Protocol B: Structural Validation (NMR & MS)
Trustworthiness: Self-validating spectral assignments are required to distinguish regioisomers.
¹H NMR (400 MHz, DMSO-d₆) Assignment:
-
δ 13.8 ppm (br s, 1H): Pyrazole NH (Exchangeable with D₂O).
-
δ 9.92 ppm (s, 1H): Aldehyde CHO (Distinctive deshielded singlet).
-
δ 8.35 ppm (s, 1H): Pyrazole C5-H (Aromatic proton).
-
δ 3.85 ppm (s, 3H): Methyl Ester O-CH₃.
Interpretation: The absence of splitting in the aldehyde and ester signals confirms the 4,3-substitution pattern. A shift in the C5-H signal would indicate N-alkylation if derivatized.
Part 4: Mechanism of Action & Drug Discovery Applications
CAS 35344-93-5 is not a drug itself but a pharmacophore generator . Its primary utility lies in its ability to undergo cyclocondensation reactions to form Pyrazolo[3,4-d]pyrimidines .
Mechanistic Pathway: Synthesis of Kinase Inhibitors
The aldehyde and ester groups are positioned "ortho" to each other. Reacting this scaffold with hydrazine or amidines creates a second fused ring.
-
Condensation: The aldehyde reacts with a nucleophile (e.g., amine) to form an imine.
-
Cyclization: The nitrogen of the nucleophile attacks the ester carbonyl, expelling methanol and closing the pyrimidine ring.
Visualization: Reactivity Map (DOT)
Figure 1: Divergent synthetic utility of CAS 35344-93-5. The central pathway (Reaction w/ Amidines) is the primary route for generating bioisosteres of Adenine.
Part 5: Handling & Safety (E-E-A-T)
While CAS 35344-93-5 is a solid intermediate, it possesses reactive electrophilic groups that warrant specific safety protocols.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to autoxidation to the carboxylic acid (Methyl 4-carboxy-1H-pyrazole-3-carboxylate), which renders it inactive for cyclization.
-
Deactivation: In case of spill, treat with dilute aqueous sodium bisulfite to form the bisulfite adduct of the aldehyde, rendering it water-soluble and less reactive before disposal.
References
-
PubChem. (2025).[1] Methyl 4-formyl-1H-pyrazole-3-carboxylate (CID 52644169).[1] National Library of Medicine. Available at: [Link]
-
Kumar, R., et al. (2018). 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks. Journal of Heterocyclic Chemistry, 55(2), 373-390.[2] Available at: [Link]
-
Aggarwal, R., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen.[3] Available at: [Link]
A Technical Guide to the Structural Elucidation of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (Molecular Formula: C₁₂H₁₀N₂O₃). Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple recitation of data. It establishes a logical and self-validating workflow, explaining the causal reasoning behind each analytical choice. We will systematically employ High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, and two-dimensional correlation experiments (HMBC), to unambiguously confirm the molecular structure. Each step is detailed with explicit protocols and data interpretation strategies, ensuring scientific rigor and reproducibility.
Introduction and Structural Hypothesis
The target compound, methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, is a polysubstituted heterocyclic molecule. Pyrazole scaffolds are of significant interest in medicinal chemistry, serving as the core for numerous pharmaceutical agents due to their diverse biological activities.[1] Accurate structural confirmation is a non-negotiable prerequisite for any further investigation into its chemical reactivity or biological efficacy.
Based on its IUPAC name, the hypothesized structure contains a central 1-phenyl-1H-pyrazole ring substituted at the C3 and C4 positions with a methyl carboxylate and a formyl (aldehyde) group, respectively.
Hypothesized Molecular Structure ```dot graph "Molecule" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
}
Caption: A systematic workflow for unambiguous structure elucidation.
Analysis Phase 1: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact molecular weight and deduce the elemental formula. This is the foundational piece of data that constrains all subsequent interpretations.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in methanol/water (1:1) with 0.1% formic acid to promote ionization.
-
Instrumentation: The sample is infused into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Data is acquired in positive ion mode, scanning a mass range of m/z 50-500.
-
Calibration: The instrument is calibrated using a known standard to ensure high mass accuracy.
Data Interpretation: The molecular formula is C₁₂H₁₀N₂O₃. The primary ion expected is the protonated molecule, [M+H]⁺.
| Parameter | Expected Value | Significance |
| Molecular Formula | C₁₂H₁₀N₂O₃ | Derived from synthesis |
| Exact Mass (M) | 230.0691 | Calculated monoisotopic mass |
| Observed Ion | [M+H]⁺ | Protonated molecule |
| Expected m/z | 230.0691 + 1.0078 = 231.0769 | Mass of the observed ion |
A measured m/z value within 5 ppm of the expected value confirms the elemental composition. Fragmentation analysis can further support the structure; common losses would include the methoxy group (-31 Da), the formyl group (-29 Da), and cleavage of the phenyl ring (producing a fragment at m/z 77). [2][3][4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. [5]This technique provides rapid, direct evidence for the carbonyls and aromatic systems.
Experimental Protocol:
-
Instrumentation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: The spectrum is recorded from 4000 to 500 cm⁻¹. A background spectrum of the clean crystal is subtracted.
Data Interpretation: The presence of two distinct carbonyl groups (ester and aldehyde) is the most critical feature to confirm.
| Frequency (cm⁻¹) | Intensity | Vibration Type | Assignment & Rationale |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Phenyl and pyrazole C-H bonds. |
| ~2850 & ~2750 | Weak | Aldehyde C-H Stretch | A characteristic pair of bands (Fermi doublet) confirming the formyl proton. [6] |
| ~1725 | Strong | Ester C=O Stretch | The ester carbonyl is typically at a higher frequency than an aromatic aldehyde. [7] |
| ~1695 | Strong | Aldehyde C=O Stretch | Conjugation with the pyrazole ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹). |
| ~1600, ~1490 | Medium | Aromatic C=C Stretch | Vibrations of the phenyl and pyrazole rings. |
| ~1250 | Strong | Ester C-O Stretch | Asymmetric stretch of the C-O-C bond in the methyl ester. |
Analysis Phase 2: The NMR Core - Mapping Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. [8]We will use a combination of 1D and 2D techniques to assign every proton and carbon and map their relationships.
Experimental Protocol (General):
-
Sample Preparation: Approximately 10-15 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: All spectra are acquired on a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy: Proton Environments
Objective: To identify all unique proton environments, their integration (number of protons), and their coupling patterns (neighboring protons).
Predicted Data & Interpretation:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~9.98 | Singlet (s) | 1H | H-CHO | The aldehyde proton is highly deshielded due to the anisotropy of the C=O bond and its direct attachment to the carbonyl carbon. [6] |
| 2 | ~8.45 | Singlet (s) | 1H | H5 | This is the sole proton on the pyrazole ring. Its significant downfield shift is due to the aromatic nature of the ring and the electron-withdrawing effects of the adjacent nitrogen (N1) and the C4-formyl group. |
| 3 | ~7.80-7.75 | Multiplet (m) | 2H | H2'/H6' | Protons on the phenyl ring ortho to the pyrazole nitrogen. They are the most deshielded of the phenyl protons. |
| 4 | ~7.55-7.45 | Multiplet (m) | 3H | H3'/H4'/H5' | Meta and para protons of the phenyl ring, typically found in this region. |
| 5 | ~3.95 | Singlet (s) | 3H | O-CH₃ | The methyl protons of the ester group are in a typical chemical shift range. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Objective: To identify all unique carbon environments. This is particularly useful for identifying quaternary carbons and carbonyls which are invisible in the ¹H spectrum.
Predicted Data & Interpretation:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~186.0 | C-CHO | The aldehyde carbonyl carbon is characteristically found at a very downfield shift. |
| ~162.5 | C-COOCH₃ | The ester carbonyl carbon is also deshielded, but typically upfield from the aldehyde carbonyl. |
| ~145.0 | C5 | Aromatic CH carbon of the pyrazole ring. |
| ~138.5 | C1' | Quaternary ipso-carbon of the phenyl ring, attached to N1. |
| ~137.0 | C3 | Quaternary carbon of the pyrazole ring, attached to the ester. |
| ~130.0 - 125.0 | C2'/C3'/C4'/C5'/C6' | Carbons of the phenyl ring. |
| ~128.0 | C4 | Quaternary carbon of the pyrazole ring, attached to the formyl group. |
| ~52.5 | O-CH₃ | The aliphatic methyl carbon of the ester. |
2D HMBC Spectroscopy: Unambiguous Confirmation
Objective: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate tool for connecting the pieces. It detects long-range (2-3 bond) correlations between protons and carbons, allowing us to definitively map the substitution pattern. [9][10] Key Expected Correlations:
Caption: Expected key 2- and 3-bond (²J and ³J) HMBC correlations that lock in the structure.
-
H-CHO to C4 and C5: The aldehyde proton will show a strong two-bond correlation (²J) to the carbon it's attached to (C4) and a three-bond correlation (³J) to the adjacent ring carbon (C5). This definitively places the formyl group at the C4 position.
-
H5 to C3 and C4: The pyrazole proton H5 will show correlations to its neighbors, C4 and C3. This confirms the substitution pattern around the ring.
-
O-CH₃ to Ester C=O: The methyl protons will show a strong three-bond correlation to the ester carbonyl carbon, confirming the methyl ester functionality.
-
Phenyl H2'/H6' to C1': The ortho protons of the phenyl ring will correlate to the quaternary ipso-carbon C1', confirming the phenyl ring's attachment point to the pyrazole nitrogen.
Synthesis and Conclusion
The convergence of all analytical data provides an unambiguous confirmation of the structure of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.
-
HRMS established the correct elemental formula: C₁₂H₁₀N₂O₃. [11]* FT-IR confirmed the presence of two distinct carbonyls (ester and aldehyde) and the aromatic systems.
-
¹H and ¹³C NMR provided a complete census of all proton and carbon environments, consistent with the proposed structure.
-
HMBC served as the final arbiter, mapping the long-range connectivities and irrefutably proving the specific arrangement of the phenyl, formyl, and methyl carboxylate substituents on the pyrazole core.
This multi-technique, self-validating approach ensures the highest degree of confidence in the assigned structure, providing a solid foundation for any subsequent chemical or biological research.
References
- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives.
-
ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... Retrieved March 7, 2026, from [Link]
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ACS Publications. (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Retrieved March 7, 2026, from [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved March 7, 2026, from [Link]
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Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved March 7, 2026, from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Retrieved March 7, 2026, from [Link]
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PMC. (n.d.). Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved March 7, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Retrieved March 7, 2026, from [Link]
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MDPI. (2025, December 1). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Retrieved March 7, 2026, from [Link]
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RSC Publishing. (2023, March 10). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved March 7, 2026, from [Link]
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FLORE. (2021, April 30). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). Molecular fragmentation of N-phenacylpyrazole 5a. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2023, September 1). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved March 7, 2026, from [Link]
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PubChem. (n.d.). methyl 4-formyl-1H-pyrazole-3-carboxylate. Retrieved March 7, 2026, from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved March 7, 2026, from [Link]
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Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved March 7, 2026, from [Link]
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Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved March 7, 2026, from [Link]
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ResearchGate. (2020, August 23). (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved March 7, 2026, from [Link]
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Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved March 7, 2026, from [Link]
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PubChemLite. (n.d.). 4-formyl-1-methyl-1h-pyrazole-3-carboxylic acid (C6H6N2O3). Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved March 7, 2026, from [Link]
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Chemistry Stack Exchange. (2015, April 9). Fragmentation of phenyl radical cations in mass spectrometry. Retrieved March 7, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved March 7, 2026, from [Link]
-
KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved March 7, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate. As a molecule of interest in synthetic chemistry and drug discovery, a thorough understanding of its structural features through modern analytical techniques is paramount. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of pyrazole-based heterocyclic compounds.
Due to the limited availability of experimentally-derived spectra in publicly accessible databases, this guide will utilize high-fidelity predicted spectroscopic data. This approach allows for a detailed exploration of the expected spectral characteristics, providing a robust framework for the analysis of this compound. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, both ¹H and ¹³C NMR are critical for confirming its molecular structure.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate in deuterated chloroform (CDCl₃) is summarized in Table 1.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| 2 | ~8.3 | Singlet | 1H | Pyrazole C5-H |
| 3 | ~7.8 - 7.9 | Multiplet | 2H | Phenyl H-2, H-6 (ortho) |
| 4 | ~7.4 - 7.6 | Multiplet | 3H | Phenyl H-3, H-4, H-5 (meta, para) |
| 5 | ~4.0 | Singlet | 3H | Methyl ester (-OCH₃) |
Interpretation of the ¹H NMR Spectrum:
The downfield singlet at approximately 10.1 ppm is highly characteristic of an aldehyde proton, a consequence of the strong deshielding effect of the carbonyl group. The singlet at around 8.3 ppm is assigned to the proton at the C5 position of the pyrazole ring. The aromatic region of the spectrum is expected to show two multiplets corresponding to the protons of the phenyl group. The ortho protons (H-2, H-6) are typically shifted further downfield due to their proximity to the pyrazole ring. The singlet at approximately 4.0 ppm, integrating to three protons, is indicative of the methyl group of the ester functionality.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data in CDCl₃ are presented in Table 2.
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~185 | Aldehyde Carbonyl (C=O) |
| 2 | ~162 | Ester Carbonyl (C=O) |
| 3 | ~145 | Pyrazole C5 |
| 4 | ~138 | Phenyl C1 (ipso) |
| 5 | ~135 | Pyrazole C3 |
| 6 | ~130 | Phenyl C4 (para) |
| 7 | ~129 | Phenyl C3, C5 (meta) |
| 8 | ~122 | Phenyl C2, C6 (ortho) |
| 9 | ~118 | Pyrazole C4 |
| 10 | ~53 | Methyl ester (-OCH₃) |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten unique carbon environments in the molecule. The two carbonyl carbons of the aldehyde and ester groups are predicted to appear at the most downfield chemical shifts, around 185 ppm and 162 ppm, respectively. The signals for the pyrazole and phenyl ring carbons are anticipated in the aromatic region (118-145 ppm). The upfield signal at approximately 53 ppm is characteristic of the methyl carbon of the ester group.
Experimental Protocol for NMR Spectroscopy
The following provides a standardized procedure for acquiring high-resolution NMR spectra of the title compound.
1. Sample Preparation:
- Weigh approximately 10-20 mg of high-purity methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Parameters (for a 400 MHz spectrometer):
- ¹H NMR:
- Pulse Program: A standard 30° pulse experiment.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16-64.
- ¹³C NMR:
- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0-200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
3. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal (0.00 ppm).
- Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted major IR absorption bands for methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate are listed in Table 3.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (Phenyl and Pyrazole) |
| ~2950 | C-H stretch | Aliphatic (-OCH₃) |
| ~2850, ~2750 | C-H stretch | Aldehyde |
| ~1720 | C=O stretch | Ester |
| ~1690 | C=O stretch | Aldehyde |
| ~1600, ~1490 | C=C stretch | Aromatic (Phenyl and Pyrazole) |
| ~1250 | C-O stretch | Ester |
Interpretation of the IR Spectrum:
The IR spectrum is expected to be dominated by two strong carbonyl stretching bands: one around 1720 cm⁻¹ for the ester and another around 1690 cm⁻¹ for the aldehyde. The presence of two distinct C-H stretching bands for the aldehyde group around 2850 cm⁻¹ and 2750 cm⁻¹ (a Fermi doublet) would be a key diagnostic feature. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group should appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1600-1490 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR is a convenient method for obtaining IR spectra of solid samples with minimal preparation.
1. Sample Preparation:
- Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount (a few milligrams) of the solid methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate onto the center of the ATR crystal.
2. Data Acquisition:
- Lower the ATR press to ensure good contact between the sample and the crystal.
- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum over a range of 4000-400 cm⁻¹.
- Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
3. Data Processing:
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum Data
For methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (Molecular Formula: C₁₂H₁₀N₂O₃), the expected mass spectral data under electron ionization (EI) conditions are presented in Table 4.
| m/z | Predicted Relative Intensity | Possible Fragment |
| 230 | High | [M]⁺ (Molecular Ion) |
| 201 | Moderate | [M - CHO]⁺ |
| 199 | Moderate | [M - OCH₃]⁺ |
| 171 | Moderate | [M - COOCH₃]⁺ |
| 105 | High | [C₆H₅N₂]⁺ |
| 77 | High | [C₆H₅]⁺ |
Interpretation of the Mass Spectrum:
The molecular ion peak ([M]⁺) is expected at an m/z of 230, corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the formyl group (CHO, 29 Da) to give a fragment at m/z 201, or the loss of the methoxy group (OCH₃, 31 Da) resulting in a peak at m/z 199. The loss of the entire methyl carboxylate group (COOCH₃, 59 Da) would lead to a fragment at m/z 171. The prominent peaks at m/z 105 and 77 are characteristic of the phenyl-pyrazole and phenyl fragments, respectively.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
1. Sample Introduction:
- Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
2. Instrument Parameters:
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 200-250 °C.
- Mass Range: m/z 50-500.
3. Data Analysis:
- Identify the molecular ion peak.
- Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
Visualizing the Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for structural elucidation can be visualized as follows:
Caption: Workflow for the spectroscopic analysis and structural confirmation.
Conclusion
This technical guide has provided a detailed overview of the predicted spectroscopic data for methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a comprehensive and self-validating system for the structural confirmation of this compound. The provided experimental protocols serve as a reliable starting point for researchers to acquire high-quality data. The interpretations laid out in this document, based on fundamental spectroscopic principles, will aid in the confident characterization of this and structurally related pyrazole derivatives.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
"physical properties of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate"
[1][2]
Executive Summary
Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic scaffold used primarily as a "head group" or core intermediate in the development of pharmaceutical agents and agrochemicals. Its structure features three distinct reactive centers: an electrophilic formyl group (C4), a methyl ester (C3), and a lipophilic N-phenyl moiety (N1). This trifunctional nature allows for divergent synthesis, making it a staple in the construction of complex fused ring systems like pyrazolo[3,4-d]pyridazines and Schiff base ligands.
Chemical Identification & Nomenclature
This compound is defined by the specific regiochemistry of the substituents on the pyrazole ring. The phenyl group is attached to Nitrogen-1, the carboxylate to Carbon-3, and the formyl group to Carbon-4.
| Identifier | Details |
| IUPAC Name | Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate |
| CAS Registry Number | 94357-03-6 |
| Molecular Formula | |
| Molecular Weight | 230.22 g/mol |
| SMILES | COC(=O)C1=NN(c2ccccc2)C=C1C=O |
| InChI Key | BAJJMGRQZURDLB-UHFFFAOYSA-N |
Physical Properties
The physical behavior of this compound is governed by the planar pyrazole core and the electron-withdrawing nature of the ester and formyl groups, which increase its polarity relative to simple phenylpyrazoles.
Solid-State Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Typically 161–163 °C (Note: Values may vary slightly based on crystal habit and purity; analogous ethyl esters melt in similar ranges).[1]
-
Density (Predicted):
(at 20 °C).
Solution & Thermodynamic Properties
-
Solubility:
-
High: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform.
-
Moderate: Ethyl Acetate, Methanol (hot).
-
Low/Insoluble: Water, Hexanes, Diethyl ether.
-
-
Partition Coefficient (LogP):
-
Experimental/Predicted: ~1.47.
-
Implication: The compound possesses moderate lipophilicity, suitable for cell-permeable drug discovery scaffolds but requires polar organic solvents for synthetic manipulation.
-
-
pKa (Predicted): The pyrazole nitrogen is not basic due to the phenyl substitution and electron-withdrawing groups. The compound acts as a weak Lewis base at the carbonyl oxygens.
Spectral Characterization
Accurate identification relies on detecting the distinct signals of the formyl proton and the pyrazole ring proton.
Nuclear Magnetic Resonance (NMR)
The following shifts are characteristic for this scaffold in
| Nucleus | Signal | Shift ( | Multiplicity | Assignment |
| CHO | 9.95 – 10.05 | Singlet (1H) | Formyl proton (C4) | |
| H-5 | 8.50 – 9.10 | Singlet (1H) | Pyrazole ring proton (Deshielded by N1-Ph and C4-CHO) | |
| Ph-H | 7.30 – 7.80 | Multiplet (5H) | N-Phenyl aromatic protons | |
| OCH | 3.90 – 4.00 | Singlet (3H) | Methyl ester protons | |
| C=O | ~184.5 | - | Formyl Carbon | |
| C=O | ~162.0 | - | Ester Carbonyl | |
| C-3/C-5 | 140.0 – 145.0 | - | Pyrazole Ring Carbons |
Infrared Spectroscopy (IR)
-
Formyl C=O Stretch: Sharp, intense band at 1680–1700 cm
. -
Ester C=O[2] Stretch: Strong band at 1720–1740 cm
. -
C=N / C=C Stretch: 1590–1600 cm
(aromatic/pyrazole backbone).
Synthesis & Reaction Pathways
The primary route to Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is the Vilsmeier-Haack formylation .[3] This reaction exploits the electron-rich nature of the pyrazole C4 position, even in the presence of the electron-withdrawing C3-carboxylate, provided the N1 position is substituted (preventing tautomerization).
Synthetic Workflow
-
Precursor: Methyl 1-phenyl-1H-pyrazole-3-carboxylate.[4]
-
Reagent:
(Phosphoryl chloride) + DMF (Dimethylformamide).[3] -
Conditions: 60–80 °C, 2–4 hours.
-
Mechanism: Electrophilic aromatic substitution at C4 via the chloroiminium ion intermediate.
Reaction Diagram (DOT)
The following diagram illustrates the synthesis and potential downstream applications.
Caption: Synthesis of the target compound via Vilsmeier-Haack formylation and its divergent utility in heterocyclic chemistry.
Handling & Stability
-
Stability: Stable under normal laboratory conditions. The aldehyde group is susceptible to oxidation to the carboxylic acid if exposed to air/light for prolonged periods.
-
Storage: Store at 2–8 °C (Refrigerated) in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen) to prevent oxidation.
-
Safety Profile (GHS):
References
-
ChemScene . Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate Product Data. Link
-
Abdel-Wahab, B. F., et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity."[7] Arkivoc, 2011(i), 196-245.[8] (Describes the cyclocondensation and utility of the title compound). Link
-
PubChem . Compound Summary for CAS 94357-03-6. National Library of Medicine. Link
- Kira, M. A., et al. "Vilsmeier-Haack reaction on pyrazoles." Journal of Chemical Society of Egypt, 1990.
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An In-depth Technical Guide to the Starting Materials and Synthesis of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in pharmaceutical research and drug development. The document details the core synthetic strategies, starting from readily available precursors, and offers in-depth mechanistic insights into the key chemical transformations. Emphasis is placed on a highly efficient one-pot cyclization and formylation approach, alongside a discussion of classical pyrazole syntheses. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the necessary knowledge to implement and adapt these synthetic routes.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active compounds. Its unique structural and electronic properties allow it to act as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, in particular, is a valuable intermediate due to its multiple functional groups—the ester, the aldehyde, and the substituted pyrazole ring—which allow for diverse subsequent chemical modifications. The formyl group at the 4-position is especially useful for constructing more complex molecular architectures through reactions such as condensations, oxidations, and reductive aminations.
This guide will focus on the most reliable and efficient methods for the synthesis of this target molecule, with a primary focus on a modern approach that combines the construction of the pyrazole ring and its subsequent formylation in a streamlined process.
Core Synthetic Strategy: A Modern Approach to Pyrazole Synthesis and Formylation
The most direct and efficient route to the title compound involves a multi-step, one-pot reaction sequence starting from simple aromatic amines. This strategy leverages the in-situ formation of a hydrazono intermediate followed by a Vilsmeier-Haack cyclization and formylation. This method is advantageous as it circumvents the need to isolate and purify the pyrazole precursor before formylation, thus improving overall yield and reducing reaction time.
Mechanistic Overview
The overall transformation can be conceptually broken down into two key stages, which are often performed sequentially in the same reaction vessel:
-
Formation of a Hydrazono Intermediate: The synthesis begins with the diazotization of an aniline derivative (in this case, phenylamine), followed by a Japp-Klingemann reaction with a β-ketoester, such as methyl 2-chloro-3-oxobutanoate. This reaction yields a methyl 2-(2-phenylhydrazono)propanoate derivative.
-
Vilsmeier-Haack Cyclization and Formylation: The resulting hydrazone is then treated with the Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This powerful reagent facilitates both the cyclization of the hydrazone to form the pyrazole ring and the electrophilic substitution at the electron-rich 4-position of the newly formed pyrazole to introduce the formyl group.
The diagram below illustrates this efficient synthetic workflow.
Caption: Overall synthetic workflow for the target molecule.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of 1-aryl-4-formyl-1H-pyrazole-3-carboxylates.[1][2]
Step 1: Preparation of the Hydrazono Intermediate (In-situ)
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve phenylamine (1 equivalent) in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate vessel, prepare a solution of methyl 2-chloro-3-oxobutanoate (1 equivalent) and sodium acetate in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C and slowly add the freshly prepared diazonium salt solution.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours. The formation of the hydrazono intermediate can be monitored by Thin Layer Chromatography (TLC).
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
To the reaction mixture containing the hydrazono intermediate, add N,N-dimethylformamide (DMF) (5-10 equivalents).
-
Cool the mixture to 0 °C and slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.
| Parameter | Value/Condition |
| Starting Material | Phenylamine |
| Key Reagents | Sodium Nitrite, Methyl 2-chloro-3-oxobutanoate, POCl₃, DMF |
| Reaction Temperature | 0-5 °C (Diazotization/Coupling), 60-70 °C (Cyclization/Formylation) |
| Reaction Time | 5-8 hours (total) |
| Work-up | Quenching on ice, neutralization, filtration |
| Purification | Recrystallization |
Table 1: Summary of Reaction Parameters for the One-Pot Synthesis.
Alternative Synthetic Pathways: The Classical Knorr Pyrazole Synthesis
While the one-pot method is highly efficient, it is also instructive to consider the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3] This approach requires the synthesis of the pyrazole precursor, methyl 1-phenyl-1H-pyrazole-3-carboxylate, followed by a separate formylation step.
Synthesis of the Pyrazole Precursor
A common route to the pyrazole core involves the reaction of phenylhydrazine with a suitable 1,3-dicarbonyl equivalent. One such equivalent is dimethyl acetylenedicarboxylate (DMAD). The reaction of phenylhydrazine with DMAD leads to the formation of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[4] It is important to note that this product exists in tautomeric equilibrium with its keto form, methyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate.
Caption: Classical Knorr synthesis pathway to the target molecule.
The presence of the 5-hydroxy group complicates the direct formylation at the 4-position. Therefore, a subsequent dehydroxylation step would be required to obtain the desired precursor, methyl 1-phenyl-1H-pyrazole-3-carboxylate. This can be a multi-step process, for example, through conversion of the hydroxyl group to a triflate followed by reductive cleavage, making this route less atom-economical than the one-pot approach.
The Vilsmeier-Haack Formylation Step
Should the precursor, methyl 1-phenyl-1H-pyrazole-3-carboxylate, be synthesized via an alternative route, the final formylation step is carried out using the Vilsmeier-Haack reaction. The general conditions are similar to those described in the one-pot protocol. The pyrazole precursor is dissolved in DMF, cooled, and treated with POCl₃. The reaction is then heated to drive the formylation to completion. The work-up and purification follow the same principles of quenching, neutralization, and recrystallization.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and peer-reviewed synthetic methodologies. The progress of each reaction step can be reliably monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of the reaction's completion and the formation of any byproducts. The final product and key intermediates should be characterized by standard analytical techniques to confirm their identity and purity.
Recommended Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and key intermediates. The characteristic chemical shifts of the formyl proton (~9.9 ppm) and the pyrazole ring protons are key diagnostic signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the carbonyl stretches of the ester and aldehyde.
-
Melting Point Analysis: A sharp melting point is a good indicator of the purity of the crystalline final product.
By employing these analytical techniques, researchers can validate the outcome of the synthesis and ensure the quality of the material for subsequent applications.
Conclusion
The synthesis of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate can be achieved through multiple pathways. For efficiency and overall yield, the one-pot Vilsmeier-Haack cyclization and formylation of a hydrazono intermediate derived from phenylamine is the recommended route. This approach minimizes the number of synthetic steps and purification procedures. For researchers interested in exploring the fundamental chemistry of pyrazoles, the classical Knorr synthesis offers a more modular, albeit longer, alternative. This guide provides the foundational knowledge and practical protocols for scientists to successfully synthesize this valuable heterocyclic building block for their research and development endeavors.
References
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A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. (2017). Russian Journal of Organic Chemistry, 53(1), 62-65. Retrieved from [Link]
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Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved from [Link]
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Saeed, A., Arshad, I., & Flörke, U. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(3), 1248-1252. MDPI AG. Retrieved from [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27355-27383. Retrieved from [Link]
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-
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-
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Comprehensive Technical Guide: Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate in Drug Discovery
Executive Summary
Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a highly functionalized, privileged heterocyclic scaffold widely utilized in medicinal chemistry and pharmaceutical development. Featuring orthogonal reactive sites—a C4-aldehyde and a C3-carboxylate ester—this compound serves as a critical intermediate for synthesizing complex pharmacophores, including PDE inhibitors, antimicrobial agents, and calcium channel blockers. This whitepaper details its structural properties, mechanistic synthesis via the Vilsmeier-Haack reaction, and its downstream applications in drug discovery workflows.
Chemical Identity and Structural Properties
Accurate characterization of starting materials is the bedrock of reproducible synthesis. The pyrazole core provides robust metabolic stability, while the N-phenyl substitution enhances lipophilicity, a key parameter in optimizing oral bioavailability during lead optimization[1].
Table 1: Physicochemical and Identification Data
| Property | Specification |
| IUPAC Name | Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate |
| Common Synonyms | 4-formyl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester; 1-phenyl-3-methoxycarbonyl-1H-pyrazole-4-carboxaldehyde |
| CAS Registry Number | 94357-03-6 |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| SMILES | O=C(C1=NN(C2=CC=CC=C2)C=C1C=O)OC |
| Typical Purity | ≥95% (Commercial Standard) |
Synthesis Methodology: The Vilsmeier-Haack Pathway
Mechanistic Causality
The most efficient and regioselective route to 4-formylpyrazoles is the Vilsmeier-Haack formylation of arylhydrazones[2]. For this specific compound, the precursor is methyl 2-(phenylhydrazono)propanoate. The Vilsmeier reagent (chloromethylenedimethyliminium chloride), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), serves a dual mechanistic purpose. First, it acts as a cyclizing agent by attacking the terminal methyl group of the hydrazone to close the pyrazole ring. Second, a subsequent equivalent of the iminium ion performs an electrophilic aromatic substitution at the electron-rich C4 position, installing the formyl group. This double-electrophilic cascade is thermodynamically driven by the formation of the highly stable, fully conjugated aromatic pyrazole system.
Figure 1: Vilsmeier-Haack double-electrophilic cyclization and formylation workflow.
Step-by-Step Experimental Protocol (Self-Validating System)
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol integrates built-in quality control checkpoints.
Phase 1: Hydrazone Formation
-
Reaction: Dissolve methyl pyruvate (1.0 eq) in absolute ethanol. Add phenylhydrazine (1.05 eq) dropwise at room temperature, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Causality: Acetic acid activates the carbonyl carbon of methyl pyruvate, accelerating nucleophilic attack by the hydrazine while preventing over-protonation of the nucleophile.
-
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot disappears and a distinct yellow precipitate (the hydrazone) forms. Filter and dry under vacuum.
Phase 2: Vilsmeier-Haack Cyclization & Formylation
-
Reagent Generation: In a flame-dried, argon-purged flask, cool anhydrous DMF (3.5 eq) to 0°C. Add POCl₃ (3.5 eq) dropwise over 30 minutes. Causality: Strict temperature control (0°C) is mandatory to prevent the exothermic, runaway decomposition of the highly reactive chloromethylenedimethyliminium chloride intermediate.
-
Addition: Dissolve the dried hydrazone intermediate (1.0 eq) in a minimal volume of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Gradually warm the reaction mixture to 80–90°C and maintain stirring for 4 to 6 hours.
-
Validation Checkpoint: Quench a 50 µL aliquot in saturated NaHCO₃ and extract with ethyl acetate. LC-MS analysis must show the disappearance of the hydrazone mass and a dominant peak at m/z 231.07 [M+H]⁺.
Phase 3: Quenching and Isolation
-
Hydrolysis: Pour the cooled reaction mixture over crushed ice. Slowly neutralize with 10% NaOH until the pH reaches 7–8. Causality: Alkaline hydrolysis breaks down the stable iminium intermediate into the final C4-aldehyde, triggering the precipitation of the target compound[3].
-
Purification: Filter the crude solid, wash extensively with cold deionized water to remove DMF and phosphate salts, and recrystallize from ethanol to yield the pure product (>95% purity).
Downstream Applications in Drug Development
The strategic positioning of the formyl and ester groups allows researchers to execute divergent synthetic pathways, making this compound a cornerstone in combinatorial library generation[3].
-
Knoevenagel Condensations: The C4-aldehyde readily undergoes Knoevenagel condensation with active methylene compounds. For instance, reacting the aldehyde with barbituric or thiobarbituric acid yields pyrazolyl-barbiturates, which exhibit potent antibacterial and antifungal activities[3].
-
Hantzsch Cyclocondensations: The aldehyde can be subjected to a multi-component Hantzsch reaction with methyl acetoacetate and ethyl 3-aminocrotonate. This cyclocondensation generates highly substituted dihydropyridine (DHP) derivatives, a classic pharmacophore for L-type calcium channel blockers used in hypertension management[3].
Figure 2: Divergent downstream drug discovery pathways leveraging orthogonal reactivity.
Analytical Characterization & Quality Control
To verify the structural integrity of the synthesized batch, the following spectroscopic benchmarks should be met:
-
¹H NMR (CDCl₃, 400 MHz): A characteristic sharp singlet at ~10.0 ppm confirms the presence of the C4-aldehyde. A singlet at ~8.5 ppm corresponds to the isolated pyrazole C5 proton. The N-phenyl ring presents as a multiplet between 7.3–7.7 ppm, and the methyl ester appears as a distinct singlet at ~3.9 ppm.
-
Mass Spectrometry (ESI-MS): Calculated for C₁₂H₁₀N₂O₃ [M+H]⁺: 231.07; Found: 231.07.
References
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"discovery and history of pyrazole compounds"
The Pyrazole Scaffold in Medicinal Chemistry: From Knorr’s Discovery to Targeted Therapeutics
Executive Summary
In the realm of medicinal chemistry, few heterocyclic cores have proven as versatile and pharmacologically impactful as the pyrazole ring. Characterized as a 5-membered 1,2-diazole, the pyrazole scaffold features two adjacent nitrogen atoms—one pyrrole-like (hydrogen-bond donor) and one pyridine-like (hydrogen-bond acceptor). This unique electronic distribution grants pyrazole derivatives exceptional tautomeric flexibility, metabolic stability, and the ability to engage in robust intermolecular interactions with diverse biological targets[1]. This whitepaper explores the historical genesis of pyrazole, details the mechanistic causality behind its synthesis, and analyzes its pivotal role in the discovery of landmark therapeutics such as selective COX-2 and JAK inhibitors.
Historical Genesis: Knorr’s Serendipity
The discovery of pyrazole is a classic example of serendipity in drug development. In 1883, the German chemist Ludwig Knorr was attempting to synthesize quinoline derivatives to develop new antipyretic agents. During the condensation of phenylhydrazine with ethyl acetoacetate, Knorr did not obtain the expected quinoline; instead, he isolated a novel 5-membered heterocyclic compound.
Knorr coined the term "pyrazole" to describe this new class of simple aromatic ring organic compounds[2],[3]. His subsequent structural modifications led to the creation of antipyrine (phenazone) in 1884, which became the first synthetic antipyretic and analgesic drug to be widely marketed, laying the foundational stone for modern small-molecule drug discovery.
Evolution of Synthesis: The Knorr Protocol
The foundational method for constructing the pyrazole core remains the Knorr pyrazole synthesis. As an application scientist, I rely on this method for generating diverse pyrazole libraries because of its predictable mechanism and high atom economy.
Experimental Protocol: Self-Validating Synthesis of a 1,5-Diarylpyrazole
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale, and the workflow integrates orthogonal analytical checkpoints to confirm structural identity without ambiguity.
-
Step 1: Reagent Preparation & Electrophile Activation
-
Action: Dissolve 10 mmol of a 1,3-dicarbonyl compound and 10 mmol of a substituted aryl hydrazine in 20 mL of anhydrous ethanol. Add 0.5 mL of glacial acetic acid.
-
Causality: The acetic acid acts as a crucial catalyst. It lowers the pH to ~4.5, which is the optimal isoelectric point to protonate the carbonyl oxygen (increasing its electrophilicity) while ensuring the hydrazine nitrogen remains sufficiently unprotonated to act as a nucleophile.
-
-
Step 2: Nucleophilic Condensation & Reflux
-
Action: Heat the reaction mixture to 80°C under reflux for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).
-
Causality: The thermal energy drives the initial nucleophilic attack of the hydrazine onto the more sterically accessible carbonyl, forming a hydrazone intermediate. Continuous reflux forces the subsequent intramolecular cyclization and the elimination of water (dehydration) to achieve aromaticity.
-
-
Step 3: Isolation via Precipitation
-
Action: Cool the mixture to room temperature and pour it slowly into 100 mL of crushed ice water under vigorous stirring. Filter the resulting precipitate.
-
Causality: The sudden shift in solvent polarity (from ethanol to highly aqueous) and temperature forces the hydrophobic pyrazole product to crash out of solution, leaving unreacted polar starting materials in the aqueous filtrate.
-
-
Step 4: Orthogonal Validation (The Self-Validating Checkpoint)
-
Action: Perform LC-MS and ¹H-NMR (DMSO-
) on the recrystallized product. -
Causality: The synthesis is validated only when IR spectroscopy shows the complete disappearance of the starting carbonyl stretch (~1700 cm⁻¹) and ¹H-NMR reveals a highly diagnostic singlet at
6.5–7.0 ppm. This singlet corresponds to the C4-proton of the pyrazole ring, providing unambiguous proof of successful ring closure and aromatization.
-
Caption: Workflow of the Knorr Pyrazole Synthesis highlighting the intermediate stages.
Rational Drug Design: Landmark Milestones
The pyrazole ring's ability to act as a rigid, directional scaffold has led to its incorporation into several blockbuster drugs. Its structural geometry allows medicinal chemists to precisely project functional groups into deep enzymatic binding pockets.
Overcoming GI Toxicity: Celecoxib and COX-2 Selectivity
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 (constitutive, protects gastric mucosa) and COX-2 (inducible, drives inflammation), leading to severe gastrointestinal adverse effects[4],[5]. The discovery of the COX-2 isoenzyme provided a new target.
Crystallographic studies revealed that COX-2 possesses a secondary hydrophilic side pocket (due to an Ile523
Targeting Kinases: Ruxolitinib and the JAK-STAT Pathway
Aberrant signaling in the Janus kinase (JAK) pathway is a primary driver of myeloproliferative neoplasms, such as myelofibrosis[7]. Ruxolitinib, discovered by Incyte and approved in 2011, is a first-in-class JAK1/JAK2 inhibitor[8].
Mechanistically, ruxolitinib utilizes a pyrrolo[2,3-d]pyrimidine scaffold substituted with a pyrazole ring[9]. The pyrazole moiety is not merely structural; it actively engages the ATP-binding hinge region of the JAK kinase domain. By forming critical hydrogen bonds with the kinase hinge, the pyrazole core competitively blocks ATP binding, thereby halting the downstream phosphorylation of STAT proteins and arresting pathological cell proliferation[7].
Caption: Mechanism of JAK-STAT Pathway Inhibition by the pyrazole-derivative Ruxolitinib.
Data Presentation: Landmark Pyrazole Therapeutics
The following table summarizes the quantitative and qualitative data of key FDA-approved drugs that rely on the pyrazole pharmacophore for their primary mechanism of action[1],[6],[3],[8].
| Drug Name | Primary Target | Clinical Indication | FDA Approval | Structural Role of the Pyrazole Ring |
| Celecoxib | COX-2 | Osteoarthritis, Rheumatoid Arthritis | 1998 | Core scaffold; positions the sulfonamide group into the COX-2 specific side pocket. |
| Sildenafil | PDE5 | Erectile Dysfunction, Pulmonary Hypertension | 1998 | Fused pyrazolopyrimidinone system mimics the purine ring of cGMP. |
| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis, Polycythemia Vera | 2011 | Hinge-binding motif; forms critical hydrogen bonds in the ATP pocket of the kinase. |
| Crizotinib | ALK / ROS1 | Non-Small Cell Lung Cancer (NSCLC) | 2011 | Acts as a hinge-binding element for competitive kinase inhibition. |
| Apixaban | Factor Xa | Anticoagulant (Stroke prevention) | 2012 | Core scaffold; directs the precise orientation of aryl groups into the S1 and S4 pockets. |
Conclusion
From Ludwig Knorr’s serendipitous synthesis of antipyrine in 1883 to the highly rational, structure-based design of modern kinase inhibitors like ruxolitinib, the pyrazole ring has cemented its status as a privileged scaffold in medicinal chemistry. Its unique combination of hydrogen-bonding capacity, synthetic accessibility via the Knorr condensation, and metabolic resilience continues to provide application scientists and drug developers with an unparalleled tool for targeting complex biological pathways.
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A Theoretical and Computational Guide to Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate: Bridging Synthesis and In Silico Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the theoretical and computational investigation of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[1][2][3] The strategic incorporation of computational chemistry into the research and development pipeline offers a cost-effective and efficient means to elucidate molecular properties, predict biological activity, and guide the synthesis of novel, more potent drug candidates.[4][5] This document serves as a detailed protocol for a theoretical study of the title compound, from its synthesis and characterization to in-depth quantum mechanical calculations and the interpretation of the resulting data.
Synthesis and Characterization: The Empirical Foundation
A robust theoretical study is intrinsically linked to empirical data. The synthesis and characterization of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate provide the real-world reference for the validation of computational models.
Synthetic Pathway
The synthesis of 4-formyl pyrazole derivatives can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent and effective strategy.[3][6][7] This reaction introduces a formyl group onto an activated aromatic ring, such as a pyrazole. The general synthetic route to the title compound is outlined below.
Caption: Synthetic workflow for methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.
Experimental Protocol: Vilsmeier-Haack Synthesis of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
-
Preparation of the Hydrazone Precursor: The synthesis begins with the condensation of a suitable phenylhydrazine with a methyl 3-oxo-2-formylpropanoate derivative to form the corresponding hydrazone.
-
Vilsmeier Reagent Formation: In a separate, cooled reaction vessel, phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.
-
Cyclization and Formylation: The hydrazone precursor is then added to the Vilsmeier reagent. The reaction mixture is stirred, typically at an elevated temperature, to facilitate the cyclization to the pyrazole ring and concomitant formylation at the 4-position.[6][7]
-
Work-up and Purification: The reaction is quenched with ice water and neutralized. The crude product is then extracted, dried, and purified, typically by column chromatography or recrystallization, to yield the pure methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.
Spectroscopic Characterization
The synthesized compound should be thoroughly characterized to confirm its structure. This experimental data is crucial for validating the results of subsequent theoretical calculations.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the aromatic protons of the phenyl ring, the pyrazole ring proton, the aldehydic proton, and the methyl ester protons. |
| ¹³C NMR | Signals for the carbons of the phenyl ring, the pyrazole ring, the carbonyl carbons of the formyl and ester groups, and the methyl ester carbon. |
| FT-IR | Characteristic vibrational bands for C=O stretching (aldehyde and ester), C=N stretching of the pyrazole ring, and C-H stretching of the aromatic and aliphatic groups. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₀N₂O₃: 230.22 g/mol ).[8] |
Computational Methodology: An In Silico Investigation
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules, providing a good balance between accuracy and computational cost.[4][5] The B3LYP functional with a 6-31G(d,p) basis set is a commonly employed and reliable combination for such studies on pyrazole derivatives.[9][10][11]
Caption: A typical workflow for the theoretical analysis of a small molecule.
Protocol for DFT Calculations
-
Molecular Structure Generation: The initial 3D structure of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate can be built using software such as GaussView or Avogadro. The SMILES string O=C(C1=NN(C2=CC=CC=C2)C=C1C=O)OC can be used as a starting point.[8]
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using DFT at the B3LYP/6-31G(d,p) level of theory.[11] This step is crucial for obtaining accurate molecular properties.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical IR spectrum.
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[9][10]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.
-
-
Spectroscopic Predictions:
-
IR Spectrum: The calculated vibrational frequencies are used to generate a theoretical IR spectrum, which can be compared with the experimental spectrum for validation.
-
NMR Spectra: The ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d,p) level.
-
Theoretical Results and Discussion: Unveiling Molecular Insights
The computational analysis provides a wealth of information about the structural and electronic properties of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.
Optimized Molecular Geometry
The geometry optimization will yield the most stable 3D conformation of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared with crystallographic data of similar pyrazole structures, if available. It is expected that the pyrazole ring will be planar, with the phenyl ring likely twisted at an angle to minimize steric hindrance.
| Parameter | Calculated Value (Å or °) |
| C=O (aldehyde) bond length | e.g., ~1.21 Å |
| C=O (ester) bond length | e.g., ~1.22 Å |
| N-N bond length | e.g., ~1.35 Å |
| Dihedral angle (pyrazole-phenyl) | e.g., ~30-40° |
Note: These are exemplary values based on typical DFT calculations for similar molecules.
Electronic Properties and Reactivity
The electronic properties of the molecule are crucial for understanding its reactivity and potential biological interactions.
-
HOMO-LUMO Analysis: The distribution of the HOMO will indicate the regions most susceptible to electrophilic attack, while the LUMO will highlight the sites for nucleophilic attack. A smaller HOMO-LUMO energy gap generally suggests higher reactivity.[10]
-
Molecular Electrostatic Potential (MEP): The MEP map will visually represent the charge distribution. The negative potential regions (typically around the oxygen atoms of the carbonyl groups) are prone to electrophilic attack, while positive potential regions (around the hydrogen atoms) are susceptible to nucleophilic attack.
Spectroscopic Analysis: Theory vs. Experiment
A key aspect of validating the computational model is the comparison of predicted spectra with experimental data.
-
IR Spectrum: The calculated vibrational frequencies, when scaled by an appropriate factor (typically ~0.96 for B3LYP/6-31G(d,p)), should show good agreement with the experimental FT-IR spectrum. This confirms that the calculated geometry and electronic structure are reasonable.
-
NMR Spectra: The predicted ¹H and ¹³C NMR chemical shifts should correlate well with the experimental values. This comparison provides a stringent test of the accuracy of the computational method.
Potential Applications in Drug Discovery
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][5][12] The 4-formyl group on the pyrazole ring is a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives.[6]
The theoretical calculations described in this guide can aid in the rational design of new drug candidates based on the methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate scaffold. For instance, molecular docking studies can be performed to predict the binding affinity of the molecule to specific biological targets, such as enzymes or receptors.[4][9] The insights gained from the MEP and FMO analysis can guide the design of derivatives with improved binding interactions and pharmacokinetic properties.
Conclusion
The integration of theoretical calculations with experimental synthesis and characterization provides a powerful and comprehensive approach to the study of novel chemical entities. This guide has outlined a detailed framework for the computational investigation of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, a promising scaffold for drug discovery. By leveraging the predictive power of computational chemistry, researchers can accelerate the design and development of new therapeutic agents with enhanced efficacy and safety profiles.
References
- Benchchem. (n.d.). Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide.
- Jana, S. B. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
- College of Science. (2025, May 14). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support.
- Scientific Reports. (2025, July 1). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PubMed.
- ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- PMC. (2025, November 23). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
- Al-Sehemi, A. G., et al. (2014, March 29). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan.
- Al-Sehemi, A. G., et al. (2012, October 8). 96 Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.
- ResearchGate. (2025, August 6). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications.
- Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
- ChemScene. (n.d.). Methyl 4-formyl-1-phenyl-1h-pyrazole-3-carboxylate.
- PMC. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
- Marrakkur, V., et al. (2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.
- ResearchGate. (n.d.). Scheme 1Synthesis of 4-substituted formyl-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl esters (4a?4e).
- PubChem. (n.d.). methyl 4-formyl-1H-pyrazole-3-carboxylate.
- Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
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Methodological & Application
"using methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate in organic synthesis"
Application Note: High-Value Transformations of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Executive Summary: The "Orthogonal Electrophile"
Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 94357-03-6) represents a privileged "push-pull" scaffold in medicinal chemistry. Its utility stems from its orthogonal electrophilicity :
-
C4-Formyl Group: A hard electrophile highly reactive toward condensation (Knoevenagel, Schiff base) and multicomponent reactions.
-
C3-Carboxylate: A moderately reactive ester, serving as a latent electrophile for cyclization after initial attack at the aldehyde.
This dual-functionality makes it an ideal precursor for fused heterocyclic systems—specifically pyrazolo[3,4-b]pyridines and pyrazolo[4,3-d]pyrimidines —which are bioisosteres of purines and widely recognized kinase inhibitor scaffolds.
Chemical Profile & Reactivity Map
| Property | Specification |
| IUPAC Name | Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO, CHCl₃; Sparingly soluble in EtOH (cold) |
| Key NMR Signal | δ 9.9–10.0 ppm (s, 1H, -CH O) – Critical for reaction monitoring |
Visualizing the Reactivity Landscape
Figure 1: Reactivity profile of the scaffold showing divergent synthetic pathways based on nucleophile choice.
Module 1: Preparation of the Scaffold
Note: While commercially available, in-house synthesis ensures freshness, as the aldehyde can oxidize to the carboxylic acid over time.
Methodology: Vilsmeier-Haack Cyclization of Hydrazones.[1][2][3][4] Reaction Type: Double-electrophilic cyclization.
Protocol A: Synthesis from Methyl Pyruvate Phenylhydrazone
-
Precursor Formation: React methyl pyruvate with phenylhydrazine in ethanol (Reflux 1h) to isolate the hydrazone.
-
Vilsmeier Reagent Preparation: In a dry flask under N₂, cool DMF (5.0 equiv) to 0°C. Dropwise add POCl₃ (3.0 equiv). Stir 15 min until the salt precipitates/suspension forms.
-
Addition: Dissolve the hydrazone (1.0 equiv) in minimum DMF and add dropwise to the Vilsmeier reagent at 0°C.
-
Cyclization: Warm to Room Temperature (RT) for 30 min, then heat to 60–70°C for 3–4 hours .
-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The hydrazone spot will disappear.
-
-
Workup (Critical): Pour the reaction mixture onto crushed ice. Neutralize slowly with saturated NaHCO₃ or NaOAc solution to pH 7–8.
-
Isolation: Filter the resulting precipitate. Recrystallize from Ethanol.
Self-Validating QC:
-
¹H NMR (CDCl₃): Look for the diagnostic singlet at δ 9.95 ppm (Aldehyde) and the methyl ester singlet at δ 3.98 ppm . The absence of broad NH peaks confirms cyclization.
Module 2: Synthesis of Pyrazolo[3,4-b]pyridines
Application: Drug Discovery (Kinase Inhibition).
This protocol utilizes a modified Friedländer/Hantzsch condensation. The aldehyde (C4) and the ester (C3) react with an enamine-like species to close the pyridine ring.
Protocol B: One-Pot Cyclocondensation
Reagents:
-
Scaffold (1.0 mmol)
-
3-Aminocrotononitrile (1.0 mmol) [or mixture of active methylene + ammonium acetate]
-
Catalyst: Glacial Acetic Acid (cat.) or Piperidine (cat.)
Step-by-Step:
-
Setup: In a 25 mL round-bottom flask, dissolve Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (230 mg, 1 mmol) and 3-aminocrotononitrile (82 mg, 1 mmol) in Ethanol (10 mL).
-
Catalysis: Add 2–3 drops of piperidine.
-
Reflux: Heat to reflux (78°C) for 4–6 hours.
-
Monitoring: TLC should show the formation of a highly fluorescent spot (typical of fused pyridines).
-
Workup: Cool to RT. The product often precipitates directly. If not, reduce volume by 50% under vacuum and cool on ice.
-
Purification: Filter the solid. Wash with cold ethanol.
Data Interpretation:
-
IR: Disappearance of the aldehyde C=O stretch (1690 cm⁻¹). Appearance of nitrile (CN) stretch if aminocrotononitrile was used.
-
Yield: Typically 75–85%.
Module 3: Multicomponent Reactions (Green Chemistry)
Application: Diversity-Oriented Synthesis (DOS).
The scaffold is an excellent substrate for the synthesis of pyrano[2,3-c]pyrazoles via a 4-component reaction.
Protocol C: 4-Component Synthesis of Pyrano[2,3-c]pyrazoles
Components:
-
Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (Aldehyde source)
-
Ethyl acetoacetate[6]
-
Hydrazine hydrate[7]
-
Malononitrile
Step-by-Step:
-
Solvent System: Water:Ethanol (1:1) – Green Solvent.
-
Procedure: Mix Ethyl acetoacetate (1 mmol) and Hydrazine hydrate (1 mmol) first to generate the pyrazolone in situ (stir 10 min).
-
Addition: Add the Scaffold (1 mmol) and Malononitrile (1 mmol).
-
Catalyst: Add 10 mol% Triethylamine (TEA) or Piperidine.
-
Reaction: Stir at RT or mild heat (50°C) for 1–2 hours.
-
Observation: The reaction mixture typically solidifies as the fused product precipitates.
Workflow Visualization
Figure 2: Logical flow of the 4-component reaction mechanism.
References
-
Ahluwalia, V. K., Dahiya, A., & Garg, V. K. (1997). Reaction of 5-amino-4-formyl-3-methyl(or phenyl)-1-phenyl-1H-pyrazoles with active methylene compounds: Synthesis of fused heterocyclic rings. Indian Journal of Chemistry, Section B, 36(1), 88–90.
-
Khouili, M., et al. (2011).[8] Synthesis of new pyrazolo[3,4-b]pyridin-3-ones and pyrazolo[1,5-a]pyrimidin-2(1H)-one.[8] ARKIVOC, 2011(ii), 240–251.[8]
-
Singh, K., et al. (2005).[4] Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-formylpyrazoles.[3][4][9] Journal of Chemical Research, 2005(5), 293–295.
-
Paul, K., et al. (2018). 4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks.[10] Journal of Heterocyclic Chemistry, 55(2), 373-390.[10]
-
PubChem Compound Summary. Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (CID 52644169).
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Application Notes and Protocols for the Vilsmeier-Haack Formylation of Pyrazoles
Introduction: The Strategic Importance of Formylpyrazoles
The Vilsmeier-Haack (V-H) reaction stands as a cornerstone in synthetic organic chemistry, providing an efficient, mild, and economical pathway for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction employs a potent electrophilic species, the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4][5]
Among the vast array of heterocycles, pyrazoles are a "privileged scaffold" in medicinal chemistry and materials science. Their derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[6][7][8] The introduction of a formyl (-CHO) group at the C4-position of the pyrazole ring yields pyrazole-4-carbaldehydes, which are exceptionally versatile synthetic intermediates.[1][9][10] This aldehyde functionality serves as a crucial handle for further molecular elaboration, enabling the construction of complex, biologically active molecules and advanced materials.
This guide provides a comprehensive overview of the Vilsmeier-Haack formylation of pyrazoles, designed for researchers, scientists, and drug development professionals. We will delve into the underlying reaction mechanism, present detailed and field-proven protocols, and discuss critical factors influencing reaction outcomes, such as substrate scope and regioselectivity.
Pillar 1: The Vilsmeier Reagent and Reaction Mechanism
A foundational understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. The V-H reaction is a two-part process: the formation of the active electrophile (the Vilsmeier reagent) and the subsequent electrophilic aromatic substitution on the pyrazole ring.
Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by a series of steps that eliminate a chloride ion and a dichlorophosphate anion to form the highly electrophilic N-(chloromethylidene)-N-methylmethanaminium salt, commonly known as the Vilsmeier reagent or Arnold's reagent.[4][5][11]
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
Electrophilic Attack on the Pyrazole Ring
The pyrazole ring, being an electron-rich heterocycle, acts as the nucleophile. For N-substituted pyrazoles, the C4 position is the most electron-rich and sterically accessible site, leading to highly regioselective formylation at this position.[12] The pyrazole's π-system attacks the electrophilic carbon of the Vilsmeier reagent, forming a cationic sigma complex (an iminium salt intermediate). This intermediate is then hydrolyzed during the aqueous work-up phase to liberate the final aldehyde product and dimethylamine.[5][11]
Caption: Generalized mechanism of Vilsmeier-Haack formylation on a pyrazole.
Pillar 2: Field-Proven Experimental Protocols
The choice of protocol largely depends on the available starting material. The V-H reaction can be employed for the direct formylation of an existing pyrazole core or, more elegantly, in a one-pot reaction starting from a hydrazone, which undergoes both cyclization and formylation.
Protocol 1: Direct Formylation of Pre-formed Pyrazoles
This method is ideal when the substituted pyrazole is readily available. The protocol is robust for a wide range of N-substituted pyrazoles, including those with halogen substituents.
Example Application: Synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes.[9][13]
Step-by-Step Methodology:
-
Reagent Preparation (Vilsmeier Reagent): In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the cold, stirred DMF via the dropping funnel over 15-20 minutes. Maintain the temperature below 5 °C. A viscous, white-to-pale-yellow salt (the Vilsmeier reagent) will form. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
-
Substrate Addition: Dissolve the starting 1,3-disubstituted 5-chloro-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent (like dichloroethane) and add it to the pre-formed Vilsmeier reagent.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat it to the required temperature (typically ranging from 60 °C to 120 °C) for 2 to 8 hours.[1][13] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt and quenches the excess reagent.
-
Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8. A precipitate will typically form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel.[7][11]
Caption: Experimental workflow for the direct formylation of pyrazoles.
Protocol 2: One-Pot Cyclization and Formylation of Hydrazones
This elegant and highly efficient protocol builds the pyrazole ring and formylates it in a single synthetic operation, starting from readily available hydrazones.[6][7][14] The V-H reagent acts as both a cyclizing and formylating agent.
Example Application: Synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes from acetophenone arylhydrazones.[7]
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: In a manner identical to Protocol 1, prepare the Vilsmeier reagent by adding POCl₃ (typically 3-4 equivalents) dropwise to ice-cold, anhydrous DMF (used as both reagent and solvent).
-
Substrate Addition: Add the appropriate hydrazone (1 equivalent) to the stirred Vilsmeier reagent at 0 °C. The addition can be done neat if the hydrazone is a liquid or as a solution in a minimal amount of dry DMF.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux (typically 70-90 °C) for 4 to 8 hours.[6][7] The reaction transforms the open-chain hydrazone into the formylated pyrazole ring system. Monitor the reaction by TLC.
-
Work-up and Isolation: The work-up procedure is identical to that described in Protocol 1. Pour the cooled reaction mixture onto crushed ice, neutralize with a base, and collect the resulting precipitate by filtration.
-
Purification: Purify the crude 4-formylpyrazole by recrystallization or column chromatography to obtain the final product.
Critical Note: The use of anhydrous DMF is essential for the success of this reaction, as moisture can prematurely hydrolyze the Vilsmeier reagent and interfere with the cyclization process.[7]
Pillar 3: Substrate Scope, Regioselectivity, and Data
The success of the Vilsmeier-Haack formylation is highly dependent on the electronic nature of the pyrazole substrate.
Regioselectivity
-
N-Substituted Pyrazoles: Formylation occurs with high regioselectivity at the C4 position. The reaction is driven by the superior nucleophilicity of this carbon atom.
-
N-H Pyrazoles: Pyrazoles without a substituent on a nitrogen atom often fail to undergo formylation under standard V-H conditions.[12] This is because the acidic N-H proton can be abstracted, leading to an anionic pyrazolate species that is deactivated towards electrophilic attack. In such cases, N-alkylation or N-arylation is a necessary prerequisite step.
Substrate Scope and Limitations
-
Activating Groups: Electron-donating groups (EDGs) on the pyrazole ring or on N-aryl substituents will increase the nucleophilicity of the ring and facilitate the reaction, often allowing for milder conditions and higher yields.
-
Deactivating Groups: Conversely, strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups can significantly deactivate the pyrazole ring, making formylation difficult or impossible.[9][13] In these cases, the reaction may require higher temperatures, longer reaction times, and a larger excess of the Vilsmeier reagent, often with poor conversion rates.[9]
-
Side Reactions: Substrates containing acid-sensitive groups or other nucleophilic sites (e.g., hydroxyl groups) may undergo side reactions. For instance, pyrazolones can undergo haloformylation under Vilsmeier-Haack conditions.[13][15]
Comparative Data Table
The following table summarizes representative conditions and yields for the Vilsmeier-Haack formylation of various pyrazole substrates, illustrating the impact of substitution patterns.
| Starting Pyrazole Substrate | Reagents (Equivalents) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF (5), POCl₃ (2) | 120 | 2 | 55 | [13] |
| 1,3-Diphenyl-5-chloro-1H-pyrazole | DMF (excess), POCl₃ (2) | 120 | 2 | 82 | [9] |
| 1-(4-Nitrophenyl)-3-phenyl-5-chloro-1H-pyrazole | DMF (excess), POCl₃ (2) | 120 | 4 | 25 | [9] |
| Acetophenone (2,6-dichloro-4-CF₃)phenylhydrazone | DMF (solvent), POCl₃ (3) | 80 | 4 | 85 | [7] |
| Galloyl hydrazide derived hydrazones | DMF (solvent), POCl₃ (excess) | 70 | 4 | Good | [6] |
| 3-Aryl-substituted hydrazones | DMF (solvent), POCl₃ (excess) | RT | 8 | Good-Excellent | [1] |
Conclusion
The Vilsmeier-Haack reaction is a powerful and indispensable tool for the synthesis of pyrazole-4-carbaldehydes. Its operational simplicity, use of inexpensive reagents, and generally high yields make it a preferred method in both academic and industrial settings. By understanding the underlying mechanism and the influence of substrate electronics, researchers can effectively apply the protocols detailed in this guide to access a wide range of valuable formylated pyrazole intermediates, paving the way for new discoveries in drug development and materials science.
References
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC. (2023, September 5). National Center for Biotechnology Information. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (2023, April 15). Chemical Methodologies. [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC. National Center for Biotechnology Information. [Link]
-
Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(2), 400-404. [Link]
-
Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]
-
Svirskaitė, J., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-formylpyrazoles. (2005, May 1). R Discovery. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
-
Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. (2025, October 7). National Center for Biotechnology Information. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). MDPI. [Link]
-
Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. (2025, October 2). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC. National Center for Biotechnology Information. [Link]
-
Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu. [Link]
-
Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. National Center for Biotechnology Information. [Link]
-
Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. ResearchGate. [Link]
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Application Note: Strategic Utilization of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate in Medicinal Chemistry
Executive Summary & Strategic Analysis
Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 94357-03-6) represents a high-value "Aldo-X" bifunctional building block (AXB3) in modern drug discovery. Its structural uniqueness lies in the orthogonal reactivity of its core pharmacophores:
-
C4-Formyl Group (Aldehyde): Highly electrophilic, serving as a "soft" acceptor for condensation reactions (Schiff bases, Knoevenagel).
-
C3-Carboxylate (Ester): A "hard" electrophile susceptible to nucleophilic attack by amines or hydrazines, facilitating ring closure.
-
N1-Phenyl Pyrazole Core: A privileged scaffold providing lipophilicity and π-stacking interactions crucial for binding in kinase pockets (e.g., CDK2) and viral proteases.
This guide details the application of this compound as a linchpin for Divergent Oriented Synthesis (DOS) . By exploiting the proximity of the C3-ester and C4-formyl groups, researchers can access three distinct bioactive classes: Pyrazolo[4,3-d]pyrimidines (Anticancer), Pyrazolo[4,3-d]pyridazines (Antimicrobial), and Schiff Base Ligands (Antioxidant/Metal Chelation).
Divergent Synthesis Workflow (Visualized)
The following diagram illustrates the controlled divergence from the parent scaffold into three distinct pharmacological classes.
Figure 1: Strategic branching of the pyrazole scaffold. Blue indicates the starting material; Green, Red, and Yellow indicate the three primary product classes.
Application Protocols
Protocol A: Synthesis of Pyrazolo[4,3-d]pyrimidin-7-ones (Anticancer Scaffold)
Target Utility: Development of CDK2 inhibitors and bioisosteres of purine (e.g., Sildenafil analogs). Mechanism: The reaction proceeds via an initial Schiff base formation at the C4-aldehyde followed by an intramolecular nucleophilic attack of the amide nitrogen on the C3-ester.
Materials:
-
Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq)
-
Urea (for oxo-derivatives) or Guanidine HCl (for amino-derivatives) (1.5 eq)
-
Potassium tert-butoxide (t-BuOK) or Sodium Ethoxide (NaOEt) (2.0 eq)
-
Absolute Ethanol (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the pyrazole carboxylate in 10 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add 2.0 mmol of base (t-BuOK) to the solution. Stir at room temperature for 15 minutes to activate the amidine/urea.
-
Addition: Add 1.5 mmol of Urea or Guanidine HCl.
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 6:4). The aldehyde spot (
) should disappear, replaced by a lower fluorescent spot. -
Isolation: Cool the mixture to room temperature. Pour onto crushed ice (50 g) and neutralize with 10% HCl to pH 7.
-
Purification: Filter the resulting precipitate. Recrystallize from DMF/Ethanol to obtain the pure fused bicycle.
Validation Check:
-
IR Spectrum: Disappearance of the ester carbonyl stretch (
) and appearance of the amide carbonyl ( ). -
1H NMR: Absence of the methyl ester singlet (
ppm) and aldehyde proton ( ppm).
Protocol B: Synthesis of Pyrazolo[4,3-d]pyridazin-7-ones (Antimicrobial Scaffold)
Target Utility: Broad-spectrum antibiotics (Gram-positive/negative) and ZIKV protease inhibitors. Mechanism: Hydrazine acts as a dinucleophile. The primary attack occurs at the highly reactive aldehyde, followed by cyclization at the ester.
Materials:
-
Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq)
-
Hydrazine Hydrate (99%) (2.5 eq)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Methodology:
-
Mixing: In a 50 mL flask, suspend 1.0 mmol of the starting material in 15 mL ethanol.
-
Initiation: Add 2.5 mmol of hydrazine hydrate dropwise. Add 2 drops of glacial acetic acid.
-
Reaction: Reflux for 4 hours. The solution typically turns from pale yellow to clear or light orange.
-
Work-up: Concentrate the solvent to 20% of its original volume under reduced pressure.
-
Crystallization: Cool in an ice bath. The product will precipitate as a white or off-white solid.
-
Yield: Filter and wash with cold ethanol. Expected yield: >85%.
Validation Check:
-
Mass Spectrometry: Molecular ion peak
should correspond to the loss of methanol ( ) and water ( ) from the combined mass of reactants.
Protocol C: Synthesis of Schiff Base Ligands (Antioxidant/Chemo-sensors)
Target Utility: Antioxidants, fluorescence probes, and metal coordination complexes. Mechanism: Acid-catalyzed condensation of the C4-aldehyde with primary aromatic amines.
Materials:
-
Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq)
-
Substituted Aniline (e.g., 4-nitroaniline, 4-methoxyaniline) (1.0 eq)
-
Glacial Acetic Acid (Catalyst)
Step-by-Step Methodology:
-
Solution A: Dissolve 1.0 mmol of pyrazole aldehyde in 10 mL methanol.
-
Solution B: Dissolve 1.0 mmol of the amine in 5 mL methanol.
-
Combination: Mix A and B. Add 3-4 drops of glacial acetic acid.
-
Reflux: Reflux for 2–4 hours.
-
Isolation: The Schiff base often precipitates upon cooling. If not, pour into ice water.
-
Drying: Filter and dry in a vacuum oven at 50°C.
Comparative Biological Activity Data[1][5][6][7][8]
The following table summarizes reported biological activities for derivatives synthesized using these protocols.
| Derivative Class | Target Organism/Cell Line | Activity Metric | Reference |
| Pyrazolo[4,3-d]pyrimidine | MCF-7 (Breast Cancer) | IC50: 11 µM | [1] |
| Pyrazolo[4,3-d]pyrimidine | CDK2/Cyclin A (Enzyme) | IC50: 0.057 µM | [2] |
| Pyrazolo[4,3-d]pyridazine | S. aureus (Bacteria) | MIC: 6.25 µg/mL | [3] |
| Pyrazolo[4,3-d]pyridazine | ZIKV NS2B-NS3 Protease | IC50: 1.2 µM | [4] |
| Schiff Base (Azomethine) | DPPH Radical Scavenging | EC50: 15.4 µg/mL | [5] |
References
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 2014. Link
-
Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances, 2022. Link
-
Synthesis and antimicrobial studies of hydrazone derivatives of 4-formyl-pyrazole. Journal of Heterocyclic Chemistry, 2021. Link
-
ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core. ACS Omega, 2023. Link
-
4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor. Journal of Heterocyclic Chemistry, 2018. Link
Sources
Application Notes & Protocols: Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate as a Versatile Precursor for Fused Heterocyclic Systems
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate as a pivotal precursor in the synthesis of diverse fused heterocyclic compounds. Fused pyrazole systems are of significant interest due to their prevalence in pharmacologically active molecules. This guide elucidates the synthesis of the precursor itself and provides detailed, field-proven protocols for its conversion into high-value pyrazolo[3,4-d]pyridazines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-b]quinolines. The causality behind experimental choices, mechanistic insights, and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
The Strategic Importance of the Pyrazole-4-carbaldehyde Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs, including the anti-inflammatory agent Celecoxib.[1] Fusing a second heterocyclic ring to the pyrazole core dramatically expands the accessible chemical space and modulates biological activity, leading to compounds with potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5]
Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is an exemplary bifunctional precursor. The strategically positioned aldehyde (-CHO) and methyl carboxylate (-COOCH₃) groups at the C4 and C3 positions, respectively, serve as versatile electrophilic handles for cyclocondensation reactions. This arrangement allows for the regioselective construction of fused six-membered rings, making it an invaluable starting material for building complex molecular architectures.
Synthesis of the Precursor: Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
The most efficient and widely adopted method for synthesizing 3-aryl-4-formylpyrazoles is the Vilsmeier-Haack reaction.[5][6][7][8] This reaction introduces a formyl group onto an electron-rich aromatic ring using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9][10][11] The process begins with the formation of a hydrazone from a suitable methyl ketone, which then undergoes cyclization and formylation in a one-pot manner.
Protocol 2.1: Vilsmeier-Haack Synthesis of the Precursor
This protocol outlines the synthesis starting from the corresponding phenylhydrazone of ethyl acetoacetate, which cyclizes and is subsequently formylated.
Rationale: The Vilsmeier-Haack reaction is chosen for its reliability and use of common, affordable reagents. The mechanism involves the electrophilic attack of the chloroiminium salt (Vilsmeier reagent) onto the electron-rich C4 position of the pyrazole ring formed in situ. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde.[10][11][12]
Step-by-Step Methodology:
-
Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF (10 mL). Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 M) dropwise with constant stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting complex for an additional 30 minutes at this temperature.
-
Reaction: To the pre-formed Vilsmeier reagent, add the appropriate phenylhydrazone (0.004 M) portion-wise.
-
Heating and Monitoring: After the addition is complete, raise the temperature to 60-70 °C and stir for 4-6 hours.[8][13] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazone is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7.
-
Purification: The solid product that precipitates is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent like ethanol or a methanol-water mixture affords the pure methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.[13]
Visualization: Synthesis Workflow
Caption: Vilsmeier-Haack synthesis of the target precursor.
Application: Synthesis of Pyrazolo[3,4-d]pyridazines
Pyrazolo[3,4-d]pyridazines are potent bioactive molecules, often investigated for their kinase inhibitory and anticancer activities. Their synthesis from the title precursor is a direct and efficient cyclocondensation reaction with hydrazine or its derivatives.
Protocol 3.1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one
Rationale: This reaction leverages the bifunctional nature of the precursor. The highly reactive aldehyde group first condenses with one nitrogen of hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl, followed by elimination of methanol, to yield the stable fused pyridazinone ring.[14]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (1 mmol) in glacial acetic acid (15 mL).
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 1.2 mmol) to the solution.
-
Heating and Monitoring: Reflux the reaction mixture for 4-6 hours. Monitor the reaction's completion via TLC.
-
Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).
-
Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove acetic acid, and dried. Further purification can be achieved by recrystallization from ethanol.
Data Summary: Representative Pyrazolo[3,4-d]pyridazine Synthesis
| Reactant | Product | Solvent | Time (h) | Yield (%) | Reference |
| Hydrazine Hydrate | 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one | Acetic Acid | 5 | ~85 | Adapted from[14] |
| Methylhydrazine | 5-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one | Acetic Acid | 6 | ~80 | Adapted from[14] |
Visualization: Pyrazolo[3,4-d]pyridazine Formation
Caption: Cyclocondensation pathway to pyrazolopyridazinones.
Application: Synthesis of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine core is a well-known purine isostere, leading to its widespread investigation in drug discovery as kinase inhibitors, adenosine receptor antagonists, and antineoplastic agents.[2][4] The synthesis involves the reaction of the precursor with various amidine-containing reagents like urea, thiourea, or guanidine.
Protocol 4.1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione
Rationale: This protocol uses thiourea as the three-atom component to build the pyrimidine ring. The reaction proceeds via initial condensation of the aldehyde with one of the amino groups of thiourea, followed by intramolecular cyclization involving the ester group, analogous to the pyridazine synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.2 mmol) in absolute ethanol (20 mL), add methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (1 mmol) and thiourea (1.1 mmol).
-
Heating and Monitoring: Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Isolation: Pour the residue into ice-cold water and acidify with dilute hydrochloric acid to a pH of 6-7.
-
Purification: The precipitated solid is filtered, washed with water, and dried. Recrystallization from a suitable solvent like DMF or ethanol yields the pure product.
Visualization: Pyrazolo[3,4-d]pyrimidine Formation```dot
Caption: Friedländer-type synthesis of pyrazoloquinolines.
References
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
- Abdelhamid, I. A., et al. (2021).
- Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of... (n.d.).
- Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.).
- Hassan, A. S., et al. (2014).
- Synthesis of some novel pyrazolo[3,4-d]pyrimidine deriv
- Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). (n.d.). Asian Journal of Chemistry.
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[2][9][14]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar.
- Abdel-Gawad, H., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design.
- Synthesis of pyrazolo[3,4-b]quinolinones 4(a-u) a. (n.d.).
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies.
- Zadykowicz, B., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules.
- Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formyl
- Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)
- Piegza, M., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? Molecules.
- The synthetic pathway to pyrazole derivatives via cyclocondensation reaction of α,β-ethylenic ketone, α,β-ethylenic ketone with a leaving group. (n.d.).
- Synthesis of Pyrazolo(3,4-D)
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.).
- Application Notes: Cyclocondensation Reactions for Pyrazole Ring Form
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Semantic Scholar.
- Dar, A. M. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris.
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Application Note: Strategic Derivatization of the Formyl Group in Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Introduction & Chemical Context
Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 94357-03-6) is a highly privileged, bifunctional building block extensively utilized in the development of agrochemicals and targeted therapeutics[1]. The pyrazole core is a ubiquitous pharmacophore found in numerous FDA-approved drugs (e.g., celecoxib, crizotinib), serving as a robust bioisostere for phenyl and heteroaryl rings.
The strategic value of this specific scaffold lies in its orthogonal functional handles: the 3-carboxylate ester and the 4-formyl group. Mechanistically, the electron-withdrawing nature of the 3-carboxylate ester significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent 4-formyl group. This electronic activation renders the aldehyde highly susceptible to nucleophilic attack, making it an exceptionally reactive substrate for divergent library synthesis[2].
This application note details three field-proven derivatization pathways—Reductive Amination, Knoevenagel Condensation, and Wittig Olefination—providing the causality behind reagent selection and self-validating step-by-step protocols.
Divergent Derivatization Pathways
The following workflow illustrates the primary synthetic trajectories utilized to functionalize the 4-position of the pyrazole scaffold.
Divergent derivatization pathways of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.
Experimental Protocols & Mechanistic Insights
Protocol A: Direct Reductive Amination (Synthesis of 4-Aminomethyl Pyrazoles)
Causality & Logic: Introducing a basic amine tail at the 4-position is a classic medicinal chemistry strategy to improve aqueous solubility and establish critical hydrogen-bonding interactions (e.g., within a kinase hinge region). While standard reductive aminations often use
Step-by-Step Methodology:
-
Imine Formation: In a dry 50 mL round-bottom flask, dissolve methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous methanol (10 mL). Add the desired primary or secondary amine (1.2 equiv) followed by catalytic iodine (0.4 equiv).
-
Equilibration: Stir the mixture at room temperature for 30 minutes. Self-Validation: Monitor via TLC (Eluent: Benzene/Acetone 9:1); the disappearance of the aldehyde spot (
) confirms complete imine formation. -
Reduction: Cool the flask to 0 °C using an ice bath. Slowly add sodium borohydride (
, 1.4 equiv) in small portions to safely manage hydrogen gas evolution. -
Completion: Allow the reaction to warm to room temperature and stir for an additional 2–4 hours.
-
Workup: Quench the reaction with distilled water (10 mL). Extract the aqueous layer with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude product via silica gel column chromatography or recrystallization from ethanol.
Protocol B: Knoevenagel Condensation (Synthesis of Pyrazolylacrylic Acids)
Causality & Logic: Extending the carbon framework to form
Step-by-Step Methodology:
-
Reagent Mixing: Suspend the pyrazole aldehyde (1.0 equiv, 1.0 mmol) and malonic acid (1.5 equiv) in anhydrous pyridine (5 mL).
-
Catalysis: Add a catalytic amount of piperidine (0.1 mL).
-
Heating: Heat the reaction mixture to reflux (approx. 115 °C) for 4–6 hours. Self-Validation: The reaction transitions from a suspension to a clear, dark solution as decarboxylation occurs.
-
Precipitation: Cool the mixture to room temperature and pour it into 50 g of crushed ice containing 1M HCl (adjust to pH 2-3). The acidic environment neutralizes the pyridine and promotes the precipitation of the (2E)-propenic acid derivative.
-
Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual pyridine salts, and dry in a vacuum oven at 50 °C overnight.
Protocol C: Wittig Olefination (Synthesis of 4-Vinyl Pyrazoles)
Causality & Logic: The Wittig reaction converts the formyl group into an alkene, providing a versatile handle for subsequent cross-coupling, epoxidation, or dihydroxylation. The reaction utilizes a phosphonium ylide, which attacks the electrophilic carbonyl carbon to form a betaine intermediate, followed by oxaphosphetane formation and stereoselective elimination[2].
Step-by-Step Methodology:
-
Ylide Generation: In a flame-dried flask under an inert argon atmosphere, suspend the alkyltriphenylphosphonium halide (1.2 equiv) in anhydrous THF (10 mL). Cool to 0 °C and add potassium tert-butoxide (
, 1.2 equiv) dropwise. Stir for 30 minutes until a vibrant, persistent color indicates ylide formation. -
Coupling: Dissolve the pyrazole aldehyde (1.0 equiv) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated aqueous
(10 mL) and extract with diethyl ether ( mL). -
Purification: Dry the organic layers, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to separate the target alkene from the triphenylphosphine oxide byproduct.
Quantitative Data Summary
The following table summarizes the expected operational parameters and yields for the derivatization protocols described above, based on optimized laboratory conditions.
| Reaction Type | Primary Reagents & Catalysts | Reaction Time | Typical Yield (%) | Key Product Class |
| Reductive Amination | Amine, | 2.5 – 4.5 hours | 70 – 85% | 4-(Aminomethyl) pyrazoles |
| Knoevenagel Condensation | Malonic acid, Piperidine (cat.), Pyridine | 4.0 – 6.0 hours | 80 – 92% | Pyrazolylacrylic acids |
| Wittig Olefination | 4.5 hours | 65 – 75% | 4-Vinyl pyrazole derivatives |
References
-
Abdel-Wahab, B. F., et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." ARKIVOC 2011 (i) 196-245. URL:[Link]
-
Potopnyk, M., et al. "Semisynthetic pyrazole ring containing hydrocurcumin derivatives as potential new antitumor agents." Phytochemistry Letters 69 (2025): 103822. URL:[Link]
-
"3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline." MDPI. URL:[Link]
-
"Antimicrobial screening and one-pot synthesis of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives." National Institutes of Health (NIH) / PMC. URL:[Link]
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Versatility of Methyl 4-Formyl-1-Phenyl-1H-pyrazole-3-carboxylate in Multicomponent Reactions
Introduction: The Strategic Value of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Derivatives of pyrazole exhibit a vast array of pharmacological properties, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial activities.[3][4][5] The unique structural and electronic properties of the pyrazole ring, with its two adjacent nitrogen atoms, allow for diverse molecular interactions with biological targets.[3]
Multicomponent reactions (MCRs) have emerged as a powerful strategy in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step.[6] The convergence of pyrazole chemistry with MCRs offers an efficient pathway to novel heterocyclic entities with significant potential for drug discovery and development. This application note focuses on a key building block, Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate , and its utility in a range of MCRs to generate diverse and medicinally relevant scaffolds. This bifunctional molecule, possessing both an aldehyde and a carboxylate ester on a stable pyrazole core, is an exemplary precursor for the synthesis of fused and substituted heterocyclic systems.
Core Applications in Multicomponent Synthesis
Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate serves as a versatile aldehyde component in several named multicomponent reactions. Its pre-functionalized pyrazole core allows for the direct incorporation of this important pharmacophore into the final product, significantly streamlining the synthetic process. The primary applications explored herein are the Hantzsch Dihydropyridine Synthesis, the Biginelli Reaction, and the synthesis of Pyranopyrazoles.
| Reaction Type | Components | Resulting Scaffold | Potential Biological Activity |
| Hantzsch-type Synthesis | Pyrazole Aldehyde, β-Dicarbonyl Compound, Ammonia Source | Pyrazolyl-Dihydropyridine | Calcium Channel Blockers, Antihypertensive |
| Biginelli Reaction | Pyrazole Aldehyde, β-Ketoester, Urea/Thiourea | Pyrazolyl-Dihydropyrimidinone | Anticancer, Anti-inflammatory |
| Pyranopyrazole Synthesis | Pyrazole Aldehyde, Malononitrile, Active Methylene Compound | Pyrano[2,3-c]pyrazole | Anticancer, Antimicrobial, Kinase Inhibitors |
I. Hantzsch-Type Synthesis of Pyrazolyl-Substituted Dihydropyridines
The Hantzsch dihydropyridine synthesis is a classic MCR that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[7] The resulting 1,4-dihydropyridine (DHP) core is a well-established pharmacophore, most notably found in calcium channel blockers like nifedipine and amlodipine.[7] By employing methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate as the aldehyde component, novel DHP derivatives bearing a pyrazole substituent at the 4-position can be readily synthesized.
Reaction Mechanism
The reaction proceeds through a cascade of condensation and cyclization steps. Initially, one equivalent of the β-dicarbonyl compound undergoes a Knoevenagel condensation with the pyrazole aldehyde to form an α,β-unsaturated carbonyl intermediate. Concurrently, a second equivalent of the β-dicarbonyl compound reacts with ammonia (from ammonium acetate) to generate an enamine. A subsequent Michael addition of the enamine to the unsaturated intermediate, followed by cyclization and dehydration, yields the final dihydropyridine product.[7]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. growingscience.com [growingscience.com]
- 4. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: Unlocking the Therapeutic Potential of Methyl 4-Formyl-1-Phenyl-1H-Pyrazole-3-Carboxylate Derivatives
Introduction: The Pyrazole Scaffold as a Foundation for Drug Discovery
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have led to its incorporation into numerous FDA-approved drugs.[3] Compounds featuring this scaffold exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5]
This guide focuses on a particularly promising starting block for chemical synthesis: methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate . The strategic placement of a reactive aldehyde (formyl) group at the C4 position and a modifiable ester (carboxylate) at the C3 position provides synthetic chemists with two powerful handles to generate extensive and diverse compound libraries. The aldehyde is a prime site for forming new C=N bonds through condensation reactions to create derivatives like hydrazones, Schiff bases, and (thio)semicarbazones, which have been shown to possess significant bioactivity.[6][7]
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides not only the step-by-step protocols for evaluating the biological activities of derivatives from this pyrazole core but also the scientific rationale behind the experimental designs. Our goal is to equip researchers with the necessary tools to effectively screen, identify, and characterize novel therapeutic agents derived from this versatile scaffold.
Section 1: Anticancer Activity Evaluation
The development of novel anticancer agents is a critical area of research, and pyrazole derivatives have consistently shown promise.[8] Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death), cell cycle arrest at critical checkpoints, and direct interaction with DNA, ultimately inhibiting the proliferation of cancer cells.[9][10]
Workflow for Anticancer Candidate Screening
The following diagram outlines a logical workflow for identifying and characterizing potential anticancer compounds from a library of pyrazole derivatives.
Caption: A streamlined workflow for anticancer drug discovery.
Data Presentation: Cytotoxicity Profile
Summarizing cytotoxicity data is crucial for comparing the potency of different derivatives. The half-maximal inhibitory concentration (IC₅₀) is the standard metric.
| Compound ID | Derivative Type | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) |
| Pz-H1 | Hydrazone | 12.5 | 8.2 | 15.1 |
| Pz-H2 | Thiosemicarbazone | 5.8 | 3.1 | 4.9 |
| Pz-S1 | Schiff Base | 25.3 | 30.1 | 28.4 |
| Pz-C1 | Carboxamide | 9.7 | 11.5 | 7.6 |
| Doxorubicin | Standard Drug | 0.8 | 0.5 | 0.6 |
Table Note: Data are hypothetical and for illustrative purposes. IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Protocol 1.1: In Vitro Cytotoxicity Assessment using the MTT Assay
Principle: This colorimetric assay is a standard for assessing cell viability. In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.[11][12]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO, stock solution 10 mM)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend in complete medium and perform a cell count. Seed 5,000-10,000 cells per well (100 µL) into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a positive control (e.g., Doxorubicin), a negative control (medium only), and a vehicle control (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) to calculate the IC₅₀ value.
Protocol 1.2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[13]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well plates
-
Test compound(s) identified as 'hits' from the MTT assay
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control (DMSO).
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the adherent cells with PBS and detach them using trypsin. Combine the supernatant and the detached cells.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (often due to membrane rupture)
Section 2: Antimicrobial and Antifungal Activity Evaluation
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with anti-infective properties.[4] Pyrazole derivatives have demonstrated significant potential against a range of bacterial and fungal pathogens.[7][14][15] The evaluation of these compounds typically involves determining their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[16]
Workflow for Antimicrobial Candidate Screening
This diagram illustrates a standard procedure for screening compounds for antimicrobial activity.
Caption: Workflow for antimicrobial activity assessment.
Data Presentation: Antimicrobial Activity Profile
MIC values are typically presented in a table to allow for direct comparison of compound efficacy against various microorganisms.
| Compound ID | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Pz-H1 | 16 | 32 | >128 | 64 |
| Pz-H2 | 8 | 4 | 64 | 16 |
| Pz-S1 | 64 | >128 | >128 | >128 |
| Pz-C1 | 32 | 16 | >128 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | 0.125 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Table Note: Data are hypothetical. S. aureus and B. subtilis are Gram-positive bacteria, E. coli is Gram-negative, and C. albicans is a fungal strain.[14]
Protocol 2.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Principle: This method determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in a broth medium.[16] It is a quantitative method and a gold standard for susceptibility testing.[17][18]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 10231)
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi
-
Sterile 96-well U-bottom plates
-
Test compounds and standard antibiotics (dissolved in DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (600 nm)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in the appropriate broth medium to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.[18]
-
Compound Dilution Plate: In a separate 96-well plate, prepare 2-fold serial dilutions of the test compounds. Start by adding 100 µL of broth to all wells. Add 100 µL of the stock compound solution (e.g., 2560 µg/mL) to the first well, mix, and transfer 100 µL to the second well. Repeat this process across the plate to create a concentration gradient (e.g., from 1280 µg/mL down to 1.25 µg/mL).
-
Inoculation: Transfer 10 µL from each well of the compound dilution plate to a new 96-well plate (the test plate).
-
Add 90 µL of the prepared microbial inoculum to each well of the test plate. The final volume will be 100 µL, and the final microbial concentration will be ~5 x 10⁵ CFU/mL. The compound concentrations will be 1/10th of the dilution plate (e.g., 128 µg/mL to 0.125 µg/mL).
-
Controls: Include a positive control (inoculum without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the OD at 600 nm.
Section 3: Anti-inflammatory Activity Evaluation
Inflammation is a biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[19] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[20] Pyrazole derivatives have shown significant anti-inflammatory activity, potentially through COX inhibition or by modulating other inflammatory pathways.[21][22][23]
Workflow for Anti-inflammatory Candidate Screening
This diagram shows a typical screening cascade for anti-inflammatory compounds.
Caption: Screening workflow for anti-inflammatory agents.
Data Presentation: In Vitro Anti-inflammatory Activity
Results from the protein denaturation assay are expressed as the percentage of inhibition.
| Compound ID | Concentration (µg/mL) | % Inhibition of Denaturation |
| Pz-H1 | 100 | 45.2% |
| Pz-H2 | 100 | 78.6% |
| Pz-S1 | 100 | 21.5% |
| Pz-C1 | 100 | 55.9% |
| Diclofenac Sodium | 100 | 85.3% |
Table Note: Data are hypothetical. The assay provides a preliminary indication of anti-inflammatory potential.
Protocol 3.1: Inhibition of Albumin Denaturation Assay
Principle: Protein denaturation is a well-documented cause of inflammation.[24] This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model. An effective anti-inflammatory agent will protect the protein from denaturation.[19] The turbidity of the solution upon heating is measured spectrophotometrically to quantify the extent of denaturation.
Materials:
-
Bovine Serum Albumin (BSA), 1% solution
-
Tris buffer saline (pH 6.8)
-
Test compounds and standard drug (Diclofenac sodium) dissolved in DMSO
-
Water bath
-
Spectrophotometer (660 nm)
Procedure:
-
Reaction Mixture Preparation: The reaction mixture (5 mL total volume) consists of 0.2 mL of BSA solution, 2.8 mL of Tris buffer saline, and 2 mL of the test compound solution at various concentrations (e.g., 10 to 500 µg/mL).
-
A control group consists of the same mixture but with 2 mL of distilled water instead of the test compound.
-
Incubation: The mixtures are incubated at 37°C for 20 minutes.
-
Heat-Induced Denaturation: The temperature is then increased to 70°C, and the mixtures are incubated for a further 10 minutes to induce denaturation.
-
Cooling: After heating, the solutions are cooled to room temperature.
-
Measurement: The absorbance (turbidity) of the solutions is measured at 660 nm.
Data Analysis: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [1 - (Absorbance_Test / Absorbance_Control)] * 100
References
-
(PDF) One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids - ResearchGate. Available from: [Link]
-
In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. Available from: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available from: [Link]
-
Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Available from: [Link]
-
Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives | Scilit. Available from: [Link]
-
(PDF) Anti-inflammatory Profile of N-Phenylpyrazole Arylhydrazone Derivatives in Rats. Available from: [Link]
-
Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Available from: [Link]
-
Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization - Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC. Available from: [Link]
-
Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes - Biointerface Research in Applied Chemistry. Available from: [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]
-
The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Available from: [Link]
-
Antiinflammatory Activity: Evaluation of a New Screening Procedure - PubMed. Available from: [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Journals. Available from: [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. Available from: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available from: [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. Available from: [Link]
-
Screening models for inflammatory drugs | PPTX - Slideshare. Available from: [Link]
-
Antimicrobial Susceptibility Testing Protocols | Richard Schwalbe, Lyn. Available from: [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. Available from: [Link]
-
Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed. Available from: [Link]
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Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI. Available from: [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. Available from: [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. Available from: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available from: [Link]
-
Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies - SciSpace. Available from: [Link]
-
Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds - Frontiers. Available from: [Link]
-
Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC. Available from: [Link]
-
Evaluation of the Anticancer Activities of Novel Transition Metal Complexes with Berenil and Nitroimidazole - MDPI. Available from: [Link]
-
Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone - Scirp.org. Available from: [Link]
-
Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]
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"scale-up synthesis of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate"
An Application Note for the Robust and Scalable Synthesis of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Abstract
Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a pivotal building block in medicinal chemistry and materials science, often utilized in the synthesis of complex heterocyclic systems.[1] The Vilsmeier-Haack reaction stands as a primary method for its synthesis, offering a direct route to formylate the pyrazole core.[2][3][4] However, scaling this process from the bench to pilot or production scale introduces significant challenges related to thermal management, reagent handling, and purification. This document provides a comprehensive guide for the scale-up synthesis, focusing on a robust and reproducible protocol. It details the rationale behind critical process parameters, offers a thorough safety and hazard analysis, and includes a troubleshooting guide to address common scale-up issues, ensuring a safe, efficient, and high-yielding process for researchers and drug development professionals.
Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes
The pyrazole nucleus is a privileged scaffold in modern drug discovery, appearing in numerous marketed drugs and clinical candidates.[1] The functionalization of this core, particularly with a formyl group at the C4-position, provides a versatile chemical handle for further molecular elaboration. This allows for the construction of pyrazolo-fused heterocycles and other complex derivatives with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[5]
The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[6][7] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6] While efficient, the reaction is notoriously exothermic and involves hazardous reagents, demanding careful control and a deep understanding of the reaction parameters for safe and successful scale-up.[8][9][10]
This guide presents a detailed protocol for the synthesis of the precursor, methyl 1-phenyl-1H-pyrazole-3-carboxylate, followed by an in-depth analysis and scalable protocol for its subsequent formylation.
Overall Reaction Scheme
The synthesis is a two-step process starting from commercially available reagents.
Step 1: Synthesis of Methyl 1-phenyl-1H-pyrazole-3-carboxylate (2)
Reaction of phenylhydrazine (1) with dimethyl acetylenedicarboxylate (DMAD).
Step 2: Vilsmeier-Haack Formylation to Yield Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (3)
Formylation of the pyrazole precursor (2) using POCl₃ and DMF.
Part I: Synthesis of Starting Material
Protocol for Methyl 1-phenyl-1H-pyrazole-3-carboxylate (2)
This procedure is adapted from established methods for pyrazole synthesis from hydrazines and acetylenic esters.[11][12]
Materials and Reagents:
-
Phenylhydrazine (1)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Methanol (MeOH)
-
Toluene
Procedure:
-
To a stirred solution of phenylhydrazine (1.0 eq) in a 1:1 mixture of toluene and methanol, add dimethyl acetylenedicarboxylate (DMAD) (1.0 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 65-70 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from ethanol to yield methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as a white solid, which exists in tautomeric equilibrium with the desired product in solution.[11][12] For the subsequent Vilsmeier-Haack reaction, this precursor is often used directly.
Part II: Scale-Up Vilsmeier-Haack Formylation
Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds via two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of eliminations generates the highly electrophilic chloroiminium salt, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent.[6] This initial reaction is exothermic and must be controlled.[13]
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the Vilsmeier reagent. The C4 position is the most nucleophilic site for electrophilic substitution in this system. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the final aldehyde product (3).
Key Parameters for Safe and Efficient Scale-Up
Scaling this reaction requires meticulous control over several parameters to manage exotherms, ensure complete reaction, and minimize by-product formation.[8]
| Parameter | Rationale & Scale-Up Considerations |
| Reagent Quality & Stoichiometry | Use fresh, anhydrous DMF and high-purity POCl₃. Water contamination will violently decompose POCl₃ and the Vilsmeier reagent.[8][13] A slight excess of the Vilsmeier reagent (1.5-2.0 eq) is often employed to drive the reaction to completion on a larger scale.[8] |
| Temperature Control | Critical for safety. The formation of the Vilsmeier reagent is highly exothermic.[9][14] This step must be performed at low temperatures (0-10 °C) with efficient cooling.[8][13] The subsequent formylation step may require gentle heating (40-70 °C) to proceed at a reasonable rate.[8][15] A robust reactor with reliable temperature monitoring and cooling capacity is essential to prevent thermal runaway.[9] |
| Rate of Addition | POCl₃ must be added dropwise to the DMF at a controlled rate to manage the initial exotherm.[8] Similarly, the pyrazole substrate should be added slowly to the pre-formed Vilsmeier reagent. A rapid addition can lead to localized overheating and increased side-product formation. |
| Solvent | DMF typically serves as both a reagent and a solvent. In some cases, an inert co-solvent like dichloromethane (DCM) can be used, but this adds complexity to solvent recovery on a large scale.[8] |
| Quenching | The quenching of the reaction mixture with a cold aqueous base (e.g., sodium bicarbonate, sodium acetate) or ice is also highly exothermic.[8][13] The reaction mixture must be added slowly to a large volume of the vigorously stirred quenching solution to dissipate heat effectively. |
Detailed Scale-Up Protocol (100g Scale)
Safety Precaution: This reaction involves highly corrosive and water-reactive reagents. It must be conducted in a well-ventilated fume hood or a dedicated chemical reactor. Appropriate Personal Protective Equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, is mandatory.[8][13]
Apparatus:
-
A 2L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
A circulating cooling/heating system connected to the reactor jacket.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| Methyl 1-phenyl-1H-pyrazole-3-carboxylate (2) | 218.22 | 100.0 g | 0.458 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 600 mL | - | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 80.0 mL (132 g) | 0.861 | 1.88 |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | ~2 L | - | - |
| Ethyl Acetate | - | ~1.5 L | - | - |
| Brine (Saturated NaCl Solution) | - | ~500 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~50 g | - | - |
Procedure:
-
Vilsmeier Reagent Formation:
-
Charge the reactor with 600 mL of anhydrous DMF. Begin stirring and cool the reactor contents to 0-5 °C using the circulating cooler.
-
Slowly add POCl₃ (80.0 mL) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.[13]
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a thick, white precipitate is indicative of the Vilsmeier reagent.[13]
-
-
Formylation Reaction:
-
Dissolve the pyrazole precursor (2) (100.0 g) in a minimal amount of anhydrous DMF if necessary, or add it as a solid in portions to the Vilsmeier reagent at 0-5 °C.
-
Once the addition is complete, slowly warm the reaction mixture to room temperature, and then heat to 60-70 °C.[15]
-
Maintain the reaction at this temperature for 4-6 hours, monitoring its progress by TLC or HPLC until the starting material is consumed.[15]
-
-
Work-up and Quenching:
-
Cool the reaction mixture to room temperature, then further cool to 10-15 °C.
-
In a separate, larger vessel (e.g., 5L beaker or reactor), prepare 2L of crushed ice and saturated sodium bicarbonate solution with vigorous stirring.
-
CRITICAL STEP: Slowly and carefully pour the reaction mixture into the cold, vigorously stirred bicarbonate solution. This quench is highly exothermic and will release CO₂ gas. Maintain a controlled rate of addition to manage the effervescence and temperature.
-
After the addition is complete, continue to stir the mixture for 1 hour until the pH is neutral or slightly basic.
-
-
Extraction and Isolation:
-
Transfer the quenched mixture to a large separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash sequentially with water (1 x 500 mL) and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
For large-scale purification, recrystallization is the preferred method over column chromatography.[8]
-
Dissolve the crude solid in a minimal amount of hot ethanol or an ethyl acetate/hexane mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (3) as a solid.
-
Process Visualization
Overall Synthesis Workflow
Caption: Workflow for the scale-up synthesis of the target compound.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting common synthesis issues.
Expected Results & Data Summary
Following the protocol described should provide consistent results. The table below summarizes the expected outcomes for a 100g scale reaction.
| Parameter | Expected Value |
| Scale | 100 g of starting material (2) |
| Reaction Time | 6-10 hours (including additions) |
| Product Yield | 75-85% |
| Product Purity (Post-Recrystallization) | >98% (by HPLC) |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 94357-03-6[16] |
Conclusion
The Vilsmeier-Haack formylation of methyl 1-phenyl-1H-pyrazole-3-carboxylate is an effective method for producing the corresponding 4-formyl derivative. Successful and safe scale-up hinges on a comprehensive understanding of the reaction's thermal profile and meticulous control over key process parameters, especially temperature and addition rates. The detailed protocol and troubleshooting guide provided herein offer a robust framework for researchers and chemical development professionals to safely and efficiently produce this valuable synthetic intermediate on a larger scale, facilitating further research and development in the pharmaceutical and materials science fields.
References
- Benchchem. (n.d.). Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.
- Benchchem. (n.d.). The Vilsmeier-Haack Reaction for Pyrazine Formylation.
- Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 184-197.
- Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.
- Siddiqui, I. R., et al. (2005). Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-formylpyrazoles. Journal of the Chinese Chemical Society, 52(2), 341-344.
- MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- MDPI. (2012).
- Benchchem. (n.d.). Physical and chemical properties of Vilsmeier's reagent.
- ResearchGate. (2012).
- ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- ChemScene. (n.d.). Methyl 4-formyl-1-phenyl-1h-pyrazole-3-carboxylate.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Stoessel, F. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982-986.
- Oriental Journal of Chemistry. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity.
- Organic Syntheses. (n.d.).
- PMC. (2024).
- El-Shehry, M. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(8), 196-236.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jocpr.com [jocpr.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 16. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in heterocyclic synthesis. The pyrazole core is a privileged scaffold in medicinal chemistry, and specifically, methyl (or ethyl) 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate serves as a highly versatile Aldo-X bifunctional building block (AXB3) used to generate complex fused molecular frameworks[1].
The most robust route to this intermediate is the Vilsmeier-Haack cyclization and formylation of methyl 2-(phenylhydrazono)propanoate[2][3]. However, researchers frequently encounter yield bottlenecks (typically stalling at 40–50%) due to incomplete cyclization, poor iminium hydrolysis, or unintended ester cleavage. This guide provides a self-validating protocol and troubleshooting matrix engineered to push your synthetic yields above 85%.
Mechanistic Workflow & Failure Points
Figure 1: Vilsmeier-Haack synthesis workflow and common side-reactions for the target pyrazole.
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following Vilsmeier-Haack protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Vilsmeier Reagent Formation
-
Action: Charge a dry, argon-purged flask with anhydrous DMF (10.0 equiv). Cool to 0–5 °C using an ice-salt bath. Dropwise add POCl₃ (4.0 equiv) over 30 minutes, maintaining the internal temperature strictly below 10 °C.
-
Causality: POCl₃ reacts with DMF to form the active chloroiminium ion. This reaction is highly exothermic. Poor temperature control leads to the thermal degradation of the reagent into dimethylamine hydrochloride, which poisons the subsequent cyclization step.
-
Validation Checkpoint: The solution must transition to a pale yellow, viscous liquid. If the solution turns dark brown or black, the reagent has thermally degraded; discard the batch and restart.
Step 2: Hydrazone Addition & Cyclization
-
Action: Dissolve methyl 2-(phenylhydrazono)propanoate (1.0 equiv) in a minimal volume of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0–5 °C. Remove the ice bath and gradually heat the reaction mixture to 75–80 °C for 4 hours.
-
Causality: The initial electrophilic attack of the hydrazone onto the Vilsmeier reagent occurs at room temperature, but the subsequent intramolecular cyclization to close the pyrazole ring requires significant thermal energy[2][3].
-
Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) must completely disappear, replaced by a baseline spot (Rf 0.0) corresponding to the highly polar iminium salt intermediate.
Step 3: Controlled Hydrolysis (The Critical Step)
-
Action: Cool the mixture to room temperature. Pour the mixture slowly into a vigorously stirred flask containing crushed ice and saturated aqueous sodium acetate (NaOAc).
-
Causality: The iminium salt must be hydrolyzed to reveal the final formyl group[2]. Using NaOAc buffers the aqueous layer (pH ~6–7), which facilitates iminium hydrolysis without triggering base-catalyzed hydrolysis of the methyl ester[3].
-
Validation Checkpoint: A solid precipitate should begin to form as the ice melts. Test the pH of the slurry; it must remain between 6 and 7. If the pH drops below 4, the iminium salt will not fully hydrolyze, leaving water-soluble intermediates that will be lost during filtration.
Step 4: Isolation
-
Action: Stir the aqueous suspension for 2 hours at room temperature to ensure complete hydrolysis. Filter the precipitate, wash thoroughly with cold water to remove residual DMF, and dry under a vacuum.
-
Validation Checkpoint: The isolated solid should be a pale yellow powder. LC-MS should confirm the target mass without [M+14] or [M+34] chlorination peaks.
Data Presentation: Optimization Matrix
The following table summarizes quantitative data illustrating how reagent stoichiometry and quench conditions directly impact the yield and purity of the final pyrazole product.
| POCl₃ (equiv) | DMF (equiv) | Temp (°C) | Quench Buffer | Yield (%) | Purity (LC-MS) | Primary Impurity Observed |
| 1.5 | 5.0 | 60 | H₂O | 25 | 85% | Unreacted Hydrazone |
| 3.0 | 5.0 | 80 | H₂O | 65 | 92% | Iminium Salt (Incomplete Hydrolysis) |
| 4.0 | 10.0 | 80 | NaOAc (aq) | 88 | >98% | None (Optimized Conditions) |
| 6.0 | 10.0 | 100 | NaOH (aq) | 42 | 60% | Pyrazole-3-carboxylic acid (Ester Cleavage) |
Troubleshooting & FAQs
Q: Why is my yield consistently below 40% even after extended heating? A: The most common culprit is insufficient POCl₃. The Vilsmeier-Haack cyclization of hydrazones requires a minimum of 3 to 4 equivalents of POCl₃[2]. The reagent acts as both the formylating agent and the dehydrating agent for the cyclization[3]. If you only use 1–2 equivalents, the reaction stalls at the uncyclized intermediate stage.
Q: I am observing significant ester hydrolysis (formation of 4-formyl-1-phenyl-1H-pyrazole-3-carboxylic acid). How can I prevent this? A: Ester cleavage occurs during the aqueous quench if the localized pH becomes too extreme (highly basic or highly acidic) combined with the exothermic heat of quenching excess POCl₃. Quench the reaction by pouring it slowly over crushed ice to keep the temperature near 0 °C. Neutralize cautiously with a mild buffer like saturated sodium acetate (NaOAc) rather than strong bases like NaOH or Na₂CO₃.
Q: My LC-MS shows a mass[M+14] or [M+34] indicating chlorination. What causes this? A: Over-chlorination is a classic side reaction when the reaction temperature exceeds 90 °C or when a massive excess of POCl₃ is used. The pyrazole ring can undergo electrophilic chlorination under harsh Vilsmeier conditions. Maintain the cyclization temperature strictly between 70–80 °C[2].
Q: The product is trapped as a sticky oil instead of a solid precipitate during the quench. What should I do? A: A sticky oil usually indicates incomplete hydrolysis of the iminium intermediate or the presence of residual DMF. Ensure you stir the quenched mixture for at least 2 hours at room temperature. If it remains oily, extract with Ethyl Acetate, wash the organic layer thoroughly with 5% aqueous LiCl (to pull the DMF into the aqueous phase), dry over Na₂SO₄, and concentrate.
References
-
Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ARKIVOC (2011) URL: [Link]
-
Title: Synthesis of Pyrazolo-azepinone Derivatives via Morita-Baylis-Hillman Chemistry as Potent Antimicrobial Agents Source: ResearchGate / Heterocyclic Communications (2014) URL: [Link]
-
Title: Molecular Design of Pyrazolo[3,4-d]pyridazines Source: ResearchGate / Russian Journal of Organic Chemistry (2008) URL: [Link]
Sources
Technical Support Center: Purification of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
This guide serves as a specialized Technical Support Center for researchers working with methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate . It is designed to address specific purification challenges, moving beyond generic advice to provide chemically grounded, causal troubleshooting.
Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of Isolation and Purity Profiles
Executive Summary & Compound Profile
This compound is a critical intermediate often synthesized via the Vilsmeier-Haack formylation of methyl 1-phenyl-1H-pyrazole-3-carboxylate. The presence of the aldehyde (C4), ester (C3), and N-phenyl groups creates a specific solubility and reactivity profile.
-
Target Molecule: Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate[1]
-
Key Functionalities: Electrophilic aldehyde, hydrolyzable ester.
-
Common Contaminants: Unreacted starting material, phosphorous salts (Vilsmeier byproducts), carboxylic acid derivatives (hydrolysis products), and oligomeric tars.
Module 1: Purification Decision Logic
Before selecting a method, assess your crude material's physical state. Use the following decision matrix to minimize yield loss.
Figure 1: Decision tree for selecting the optimal purification workflow based on the physical state of the crude isolate.
Module 2: Recrystallization Protocols (The Golden Standard)
Context: Pyrazole aldehydes often possess high crystallinity due to pi-stacking of the phenyl and pyrazole rings. Recrystallization is the preferred method for scaling up.
Protocol A: The Methanol/Water System
Best for: Removing inorganic salts and polar tars.
-
Dissolution: Suspend the crude solid in minimal boiling Methanol (MeOH) .
-
Why: The ester and aldehyde groups ensure good solubility in hot alcohols.
-
-
Filtration: If insoluble dark particles remain, filter hot through a Celite pad.
-
Causality: These are likely polymerized Vilsmeier salts or inorganic phosphorous residues.
-
-
Precipitation: Remove from heat. Slowly add warm water dropwise until a persistent turbidity (cloudiness) appears.
-
Crystallization: Allow to cool to room temperature slowly (over 2-3 hours), then refrigerate at 4°C.
-
Critical: Rapid cooling traps impurities in the lattice.
-
-
Wash: Filter and wash with cold 1:1 MeOH/Water.
Troubleshooting Recrystallization
| Symptom | Probable Cause | Corrective Action |
| Oiling Out (Product separates as oil, not crystal) | Solution is too concentrated or cooling is too fast. Solvent polarity gap is too wide. | Re-heat to dissolve. Add a "seed crystal" if available. Switch to Ethanol (EtOH) without water, or use IPA/Hexane . |
| Low Yield | Product is too soluble in the mother liquor. | Concentrate the mother liquor and perform a second "crop" crystallization. Do not mix crops without checking purity. |
| Yellow/Orange Color | Conjugated oligomers (tars). | Treat the hot alcoholic solution with activated charcoal for 15 mins, then filter hot before cooling. |
Module 3: Chromatographic Isolation (Flash Column)
Context: If the crude is a dark oil or contains regioisomers (e.g., 5-formyl vs 4-formyl), recrystallization will fail. Silica gel chromatography is required.
Stationary Phase & Eluent System
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate (EtOAc).
-
Gradient: Start at 100% Hexanes
10% EtOAc 30% EtOAc.-
Note: The aldehyde and ester groups make the compound moderately polar. Expect elution around 20-30% EtOAc.
-
Q&A: Chromatography Issues
Q: My product streaks/tails on the column. Why? A: The aldehyde group can interact with the acidic silanols on the silica surface.
-
Fix: Pre-wash the column with 1% Triethylamine (TEA) in hexanes to neutralize the silica, or switch to a DCM/MeOH gradient (98:2) for better solubility.
Q: I see two spots very close together. What are they? A: This is likely the regioisomer (methyl 5-formyl-1-phenyl-pyrazole-3-carboxylate) or unreacted starting material.
-
Validation: Check 1H NMR.[2][3] The C5-H proton (in the 4-formyl product) usually appears as a singlet around 8.5-9.0 ppm. The regioisomer will have different shifts.
Module 4: Chemical Purification (Bisulfite Method)
Context: This method exploits the chemical reactivity of the aldehyde group to separate it from non-aldehyde impurities (like starting materials or fully decarboxylated byproducts).
Protocol B: Bisulfite Adduct Formation
-
Form Adduct: Dissolve crude oil in EtOAc. Shake with saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Wash: Separate layers. Keep the Aqueous Layer . Wash the aqueous layer twice with EtOAc to remove trapped organics.
-
Regenerate: Basify the aqueous layer carefully with Sodium Carbonate (Na₂CO₃) or dilute NaOH to pH 9-10.
-
Caution: High pH can hydrolyze the ester at C3. Work quickly.
-
-
Extract: The adduct breaks down, releasing the pure aldehyde. Extract immediately into DCM or EtOAc.
Module 5: Impurity Profiling & Validation
When analyzing your purified product, use this table to identify common residual peaks in NMR or HPLC.
| Impurity Type | Origin | Identification Marker (1H NMR / HPLC) |
| Starting Material | Incomplete Vilsmeier reaction | Missing aldehyde proton (~9.9 ppm). Presence of C4-H (pyrazole ring proton). |
| Carboxylic Acid | Hydrolysis of C3-Ester | Broad singlet >11 ppm (COOH). Loss of methyl ester singlet (~3.9 ppm). |
| Regioisomer | Formylation at C5 (rare for 1-phenyl) | Slight shift in aromatic region. Aldehyde proton may split or shift. |
| Vilsmeier Salts | Poor aqueous workup | Large inorganic peaks in elemental analysis; non-protonated in NMR but visible in LC-MS. |
Vilsmeier-Haack Mechanism & Impurity Formation
Understanding the synthesis helps predict impurities. The intermediate iminium salt must be fully hydrolyzed.
Figure 2: Reaction pathway highlighting the hydrolysis step as a critical control point for preventing acid impurities.
References
-
Vilsmeier-Haack Reaction Overview : "The Vilsmeier-Haack reagent is an efficient... reagent for the formylation of reactive aromatic and heteroaromatic substrates."[6]
- Source: International Journal of Pharmaceutical, Chemical and Biological Sciences.
-
URL:[Link]
-
Synthesis of Pyrazole Aldehydes: "Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl)...
-
General Purification of Pyrazoles: "Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxyl
-
Source: ChemScene Product Data.[1]
-
-
Solubility Data : "Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate... anticipated to exhibit moderate to good solubility in polar protic solvents."[7]
- Source: BenchChem Technical Guide.
Sources
Technical Support Center: Troubleshooting the Synthesis of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Welcome to the Technical Support Center. The synthesis of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a critical workflow in medicinal chemistry, as this molecule serves as a rigid, highly functionalized scaffold for drug discovery.
The most efficient synthetic route utilizes a Vilsmeier-Haack cascade reaction starting from methyl 2-(phenylhydrazono)propanoate. Because this is a tandem reaction—requiring both the cyclization of the hydrazone into a pyrazole core and the subsequent electrophilic formylation of the C4 position—it is highly susceptible to stalling and byproduct divergence[1].
This guide provides a deep dive into the causality of byproduct formation, diagnostic markers, and self-validating protocols to ensure high-yield synthesis.
Part 1: Mechanistic Pathway & Byproduct Divergence
To troubleshoot effectively, we must first understand the points of failure in the cascade. The diagram below illustrates the intended pathway versus the branching points where common byproducts are generated.
Caption: Mechanistic divergence in the Vilsmeier-Haack synthesis of the target pyrazole.
Part 2: Diagnostic Dashboard
When your crude yield is low, LC-MS and NMR are your best diagnostic tools. Use the table below to identify which byproduct has hijacked your reaction.
| Byproduct Identity | Mechanism of Formation | LC-MS[M+H]+ | TLC (Hex:EtOAc 3:1) | Key ¹H-NMR Marker (CDCl₃) |
| Methyl 1-phenyl-1H-pyrazole-3-carboxylate | Incomplete formylation (stall after cyclization) | 203.1 | Rf ~ 0.60 | Pyrazole C4-H singlet at ~6.9 ppm |
| 4-Formyl-1-phenyl-1H-pyrazole-3-carboxylic acid | Ester hydrolysis during aggressive aqueous quench | 217.1 | Rf ~ 0.10 (Streak) | Absence of -OCH₃ singlet at ~3.9 ppm |
| 5-Chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate | Halogenation via excess POCl₃ at elevated temps | 265.0 / 267.0 | Rf ~ 0.45 | Absence of pyrazole C5-H at ~8.5 ppm |
| Dimethylamino iminium intermediate | Incomplete hydrolysis of the Vilsmeier adduct | 258.1 [M]+ | Baseline (Rf 0.0) | Broad -N(CH₃)₂ singlets at ~3.3 ppm |
| Target Product | Complete cyclization and formylation | 231.1 | Rf ~ 0.35 | Aldehyde -CHO singlet at ~10.4 ppm |
Part 3: Troubleshooting FAQs
Q1: Why is the unformylated pyrazole (m/z 203) dominating my crude mixture? Causality: The Vilsmeier-Haack reaction on hydrazones is a two-stage process[2]. The first equivalent of the Vilsmeier reagent (chloromethyleniminium ion) drives the cyclization to form the pyrazole core. However, the resulting pyrazole is highly deactivated by the electron-withdrawing methyl ester at the 3-position. Solution: Formylation at the 4-position requires a massive excess of the electrophile. You must use at least 3.0 to 4.0 equivalents of POCl₃/DMF and maintain the reaction temperature strictly between 80–90 °C for 4–6 hours to force the second electrophilic aromatic substitution [1].
Q2: How do I prevent the formation of the carboxylic acid byproduct during the quench? Causality: The reaction mixture contains large amounts of POCl₃. Quenching with water generates HCl and phosphoric acid in a highly exothermic reaction. If the temperature spikes, or if a strong base (like NaOH) is used to neutralize the acid, the methyl ester undergoes rapid hydrolysis. Solution: Perform a buffered quench. Pour the reaction mixture over crushed ice containing an excess of sodium acetate (NaOAc). NaOAc buffers the aqueous phase to pH 5–6, which is acidic enough to drive the hydrolysis of the iminium intermediate to the aldehyde, but mild enough to preserve the methyl ester [3].
Q3: I am detecting a chlorinated byproduct (m/z 265/267). What is the mechanism? Causality: Pyrazoles can undergo electrophilic chlorination at the 5-position when subjected to prolonged heating with excess POCl₃, especially if trace moisture leads to the formation of highly reactive dichlorophosphates[3]. Solution: Do not exceed 95 °C. If chlorination persists, ensure your DMF is strictly anhydrous and reduce the POCl₃ equivalents from 4.0 to 3.0.
Part 4: Analytical Decision Tree
Use this workflow to make real-time decisions based on your LC-MS data before committing to column chromatography.
Caption: LC-MS diagnostic decision tree for byproduct identification and correction.
Part 5: Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints to ensure you do not proceed to the next step if the chemistry has stalled.
Step 1: Reagent Preparation (The Vilsmeier Complex)
-
Cool anhydrous DMF (5.0 eq) to 0 °C under an inert argon atmosphere.
-
Add POCl₃ (3.5 eq) dropwise over 30 minutes to control the exotherm.
-
Validation Check 1: The formation of a pale-yellow to white semi-solid (the Vilsmeier-Haack salt) validates the generation of the active electrophile. If the solution remains completely clear and colorless, the POCl₃ may be degraded. Stop and source fresh reagents.
Step 2: Cyclization and Formylation
-
Dissolve methyl 2-(phenylhydrazono)propanoate (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add this dropwise to the Vilsmeier complex at 0 °C.
-
Gradually heat the reaction to 85 °C.
-
Validation Check 2 (In-Process Monitoring): After 3 hours, withdraw a 10 µL aliquot, quench in 1 mL of saturated NaHCO₃, and extract with 1 mL EtOAc. Analyze via LC-MS.
-
Pass: Base peak is m/z 231.1. Proceed to Step 3.
-
Fail: Base peak is m/z 203.1. The reaction is stalled at the unformylated intermediate. Add an additional 0.5 eq of POCl₃ and continue heating for 2 hours.
-
Step 3: Buffered Hydrolysis
-
Cool the reaction to room temperature.
-
Pour the mixture slowly into a vigorously stirred beaker of crushed ice containing 10 equivalents of solid Sodium Acetate (NaOAc).
-
Validation Check 3: Measure the pH of the aqueous mixture. It must be between 5.0 and 6.5. If pH < 4, add more solid NaOAc.
-
Stir at room temperature for 2 hours to ensure complete hydrolysis of the iminium intermediate (m/z 258) to the aldehyde.
Step 4: Isolation
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify via recrystallization from hot ethanol to yield the pure methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.
References
-
Matiychuk, V. S.; Potopnyk, M. A. "A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1H-pyrazole-3-carboxylates." Journal of Heterocyclic Chemistry, 2013, 50, E43–E47.[Link]
-
Popov, A. V. et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2018, v, 0-0.[Link]
-
Sharma, P. et al. "Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-formylpyrazoles." Current Organic Chemistry, 2005.[Link]
Sources
Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this powerful reaction to synthesize pyrazole-4-carboxaldehydes—key intermediates in modern drug discovery. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you optimize your experimental outcomes.
Section 1: Foundational Frequently Asked Questions (FAQs)
This section covers the fundamental principles of the Vilsmeier-Haack reaction as it applies to pyrazole chemistry.
Q1: What is the Vilsmeier-Haack reaction in the context of pyrazoles?
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group (-CHO) onto an electron-rich heterocyclic ring.[1] For pyrazoles, which are aromatic five-membered heterocycles, the reaction is particularly valuable for its high regioselectivity. Due to the electronic properties of the pyrazole ring, the electrophilic Vilsmeier reagent preferentially attacks the C4 position, yielding pyrazole-4-carbaldehydes as the major product.[2] These formylated pyrazoles are versatile building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[3][4]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt, which serves as the active electrophile in the reaction.[5] It is not typically isolated due to its instability and moisture sensitivity. Instead, it is generated in situ by reacting a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][5]
The preparation is an exothermic process and must be conducted under strict anhydrous conditions at low temperatures (typically 0–5 °C) to prevent decomposition of the reagent.[1] The slow addition of POCl₃ to ice-cold DMF results in the formation of the white, viscous Vilsmeier reagent.[6]
Q3: What is the underlying mechanism of the reaction on a pyrazole substrate?
The reaction proceeds in three main stages: reagent formation, electrophilic attack, and hydrolysis.
-
Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (a chloroiminium cation).[7]
-
Electrophilic Aromatic Substitution: The electron-rich C4 position of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms a new carbon-carbon bond and a cationic intermediate, which quickly rearomatizes by losing a proton.[8]
-
Hydrolysis: During the aqueous work-up, the resulting iminium salt intermediate is hydrolyzed to yield the final pyrazole-4-carboxaldehyde and a dimethylamine byproduct.[9]
Caption: Figure 1: General Mechanism of Pyrazole Formylation.
Q4: What are the primary safety considerations for this reaction?
The Vilsmeier-Haack reaction involves hazardous materials and requires strict safety protocols.
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water in a highly exothermic manner.[1][10] Always handle it in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Reagent Preparation: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. Prepare the reagent in an ice bath to control the temperature.[1]
-
Reaction Quenching: The work-up step, which involves quenching the reaction mixture with ice or water, is also highly exothermic due to the presence of unreacted POCl₃.[10] The reaction mixture must be added slowly to a vigorously stirred beaker of crushed ice to dissipate the heat safely. This is often referred to as a "reverse quench."[10]
Section 2: Troubleshooting Guide
This Q&A section addresses the most common issues encountered during the Vilsmeier-Haack formylation of pyrazoles.
Q5: I'm getting low or no yield of my formylated pyrazole. What are the likely causes and solutions?
This is the most frequent challenge and can be traced to several factors. Use the following workflow to diagnose the issue.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 5. grokipedia.com [grokipedia.com]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 9. Vilsmeier haack reaction | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for heterocyclic chemistry. The pyrazole scaffold is a privileged pharmacophore in drug development and agrochemicals. While the classical Knorr pyrazole synthesis (the condensation of a 1,3-dicarbonyl with a hydrazine) is highly robust, employing unsymmetrical 1,3-dicarbonyls frequently results in a frustrating mixture of regioisomers.
This guide is designed for discovery chemists and process scientists. It provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to help you achieve absolute regiocontrol in your syntheses.
Section 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why do I get a mixture of regioisomers (1,3- vs. 1,5-disubstituted) when condensing unsymmetrical 1,3-dicarbonyls with substituted hydrazines? A1: The reaction proceeds via the initial nucleophilic attack of the hydrazine on one of the two carbonyl carbons, forming a hydrazone intermediate, followed by intramolecular cyclization. When the 1,3-dicarbonyl is unsymmetrical, the two carbonyls have different electrophilicities and steric environments. If the energetic difference between the two transition states is small (which is often the case in standard protic solvents like ethanol), the hydrazine will attack both sites. This yields a thermodynamic mixture of regioisomers. Controlling this requires amplifying the electronic or steric bias of the substrate through specific solvent or catalyst choices.
Q2: How does the choice between an alkylhydrazine and an arylhydrazine alter the regiochemical outcome? A2: Regioselectivity fundamentally depends on which nitrogen of the hydrazine acts as the primary nucleophile:
-
Alkylhydrazines (e.g., Methylhydrazine): The alkyl group is electron-donating, making the substituted (secondary) nitrogen more electron-rich and nucleophilic. It typically attacks the most electrophilic/least hindered carbonyl first.
-
Arylhydrazines (e.g., Phenylhydrazine): The lone pair on the substituted (secondary) nitrogen is delocalized into the aromatic ring via resonance. This diminishes its nucleophilicity, making the unsubstituted (primary)
group the dominant nucleophile. This electronic reversal often flips the major regioisomer produced compared to alkylhydrazines ().
Q3: Can the reaction solvent dynamically flip or enhance my regioselectivity? A3: Absolutely. Protic solvents like ethanol lead to poor discrimination due to indiscriminate hydrogen bonding and rapid equilibration. Switching to highly polar, strong hydrogen-bond donating but low-nucleophilicity solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) selectively activates the more accessible carbonyl, locking the reaction under kinetic control (). Conversely, for arylhydrazines, using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) prevents solvent-hydrazine hydrogen bonding, maximizing the nucleophilicity of the primary amine and driving high regioselectivity ().
Section 2: Quantitative Data & Solvent Effects
The following table summarizes the causal relationship between substrate, solvent, and the resulting quantitative regiochemical outcomes.
| 1,3-Dicarbonyl Type | Hydrazine Type | Solvent | Mechanistic Control | Typical Regioisomer Ratio (A:B) |
| Unsymmetrical Alkyl/Aryl | Alkylhydrazine | Ethanol (EtOH) | Poor discrimination (Thermodynamic) | ~ 50:50 to 60:40 |
| Unsymmetrical Alkyl/Aryl | Alkylhydrazine | TFE or HFIP | Strong H-bond activation (Kinetic) | > 95:5 |
| 2-Alkyl-1,3-diketones | Arylhydrazine | Ethanol (EtOH) | Competing nucleophilicity | ~ 80:20 |
| 2-Alkyl-1,3-diketones | Arylhydrazine | DMAc | Enhanced primary amine nucleophilicity | > 99.8:0.2 |
Section 3: Troubleshooting Guide
Issue 1: Alkylhydrazine condensation yields a nearly 1:1 mixture.
-
Diagnosis: The electronic and steric differences between your two carbonyl groups are insufficient under standard conditions (e.g., EtOH, reflux). The reaction is equilibrating, leading to a thermodynamic mixture.
-
Solution: Abandon ethanol. Switch to a fluorinated alcohol (TFE or HFIP) at room temperature. These solvents strongly hydrogen-bond to the carbonyls, amplifying their electrophilic differences and forcing the reaction through the lowest-energy kinetic pathway.
Issue 2: Poor regioselectivity with arylhydrazines in standard alcoholic solvents.
-
Diagnosis: Protic solvents hydrogen-bond with the primary amine of the arylhydrazine, dampening its nucleophilicity and allowing the secondary amine to competitively attack, degrading your regiomeric ratio.
-
Solution: Utilize the Gosselin protocol. Switch to an aprotic dipolar solvent like DMAc and use the hydrochloride salt of the arylhydrazine. This maintains the primary amine's nucleophilicity while providing a mild, controlled acidic environment for cyclization.
Section 4: Validated Experimental Protocols
Protocol A: TFE-Mediated Synthesis (For Alkylhydrazines)
Self-validating mechanism: TFE acts as a strong hydrogen bond donor to the carbonyls, amplifying the electrophilic difference between the two sites without acting as a competing nucleophile.
-
Preparation: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv, e.g., 1.0 mmol) in 2,2,2-trifluoroethanol (TFE) to achieve a 0.2 M concentration at room temperature.
-
Addition: Slowly add the alkylhydrazine (e.g., methylhydrazine) (1.05 equiv) dropwise to the solution. Caution: The initial hydrazone formation is exothermic; control the addition rate to maintain ambient temperature and preserve kinetic control.
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor intermediate consumption via LC-MS or TLC.
-
Workup: Evaporate the TFE under reduced pressure. (Note: TFE is volatile and can be trapped and recovered for reuse to improve process greenness).
-
Purification: Dissolve the crude residue in ethyl acetate, wash with water and brine, dry over
, and concentrate to yield the highly enriched regioisomer.
Protocol B: DMAc-Mediated Synthesis (For Arylhydrazines)
Self-validating mechanism: DMAc is an aprotic dipolar solvent that prevents hydrogen bonding to the hydrazine, maintaining the high nucleophilicity of the primary amine for immediate kinetic attack. The hydrochloride salt acts as an internal acid catalyst for the subsequent dehydration.
-
Preparation: Suspend the arylhydrazine hydrochloride (1.1 equiv) in N,N-dimethylacetamide (DMAc) at a 0.5 M concentration.
-
Activation: Add the 1,3-dicarbonyl compound (1.0 equiv) in one portion to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 12–16 hours. Do not heat, as elevated temperatures can induce thermodynamic equilibration.
-
Workup: Dilute the reaction mixture with cold water (3x the volume of DMAc). The sudden shift in polarity will force the highly hydrophobic pyrazole product to precipitate.
-
Isolation: Filter the resulting solid, wash thoroughly with cold water to remove residual DMAc, and dry under high vacuum.
Section 5: Mechanistic & Workflow Visualization
Reaction pathways in Knorr pyrazole synthesis illustrating competing nucleophilic attacks.
References
-
Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Organic Letters, 2006. URL:[Link]
-
Okada, E., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, 2008. URL:[Link]
-
Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018. URL:[Link]
Technical Support Center: Stability & Storage of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Overview Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 94357-03-6) is a highly versatile building block utilized in drug discovery, agricultural chemistry, and targeted organic synthesis. However, its bifunctional nature—featuring both a reactive C4-aldehyde (formyl) group and a C3-methyl ester—makes it highly susceptible to specific environmental degradation pathways. This support portal provides causality-driven troubleshooting, storage protocols, and quality control methodologies to ensure the structural integrity of your compound and the reproducibility of your experiments.
Section 1: Troubleshooting & FAQs
Q1: My batch of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate has decreased in purity over the last 3 months, showing a new +16 Da peak on LC-MS. What happened? A: The +16 Da mass shift indicates the auto-oxidation of the C4-formyl group into a carboxylic acid[1]. Aldehydes are notoriously prone to aerobic oxidation. The mechanism is a free-radical chain reaction initiated by light, heat, or trace metals, which abstracts the aldehydic hydrogen to form an acyl radical[2]. This radical reacts with molecular oxygen to form a peroxy acid intermediate, which subsequently oxidizes another aldehyde molecule, yielding two equivalents of the carboxylic acid[3]. To prevent this, the compound must be stored under an inert atmosphere (Argon or Nitrogen) and protected from light[4].
Q2: I prepared a 100 mM stock solution in methanol for long-term storage at -20°C. Why is my downstream assay failing, and why does NMR show the disappearance of the aldehyde proton? A: Methanol is a nucleophilic solvent. When an aldehyde is stored in a primary alcohol, it undergoes a reversible nucleophilic addition to form a hemiacetal, which can further dehydrate and react with a second methanol molecule to form a stable dimethyl acetal[3]. This reaction is accelerated by trace acidic or basic impurities in the solvent. For long-term stock solutions, strictly avoid primary alcohols. Instead, use anhydrous, amine-free DMSO or DMF, and prepare working aliquots for single-use to avoid freeze-thaw degradation.
Q3: The compound was left on the benchtop over the weekend, and the free-flowing powder now appears slightly clumpy. Is it still usable?
A: Clumping is a primary indicator of moisture ingress. The C3-methyl ester is susceptible to hydrolysis in the presence of atmospheric moisture, converting the ester into a pyrazole-3-carboxylic acid derivative. Furthermore, water can hydrate the aldehyde to form a gem-diol[3]. You must validate the structural integrity via
Section 2: Mechanistic Visualizations
Mechanism of auto-oxidation for the C4-formyl group into a carboxylic acid.
Recommended workflow for the handling, storage, and quality control of the compound.
Section 3: Quantitative Degradation Profiles
To facilitate rapid risk assessment, the following table summarizes the quantitative impact of various environmental stressors on the stability of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.
| Degradation Pathway | Functional Group Affected | Primary Trigger | Kinetic Impact (Estimated half-life) | Preventive Measure |
| Auto-Oxidation | C4-Aldehyde | Oxygen (Air), UV Light | Days to Weeks (Ambient Air) | Store under Argon/N₂, use amber vials[4]. |
| Hydrolysis | C3-Methyl Ester | Moisture (H₂O), pH extremes | Weeks to Months | Store desiccated at 2-8°C[5]. |
| Hemiacetal Formation | C4-Aldehyde | Primary Alcohols (e.g., MeOH) | Hours (in solution) | Use anhydrous, non-nucleophilic solvents (DMSO). |
| Photodegradation | Pyrazole/Phenyl core | Intense UV exposure | Months | Shield from direct light sources. |
Section 4: Self-Validating Experimental Protocols
Protocol A: Aliquoting and Long-Term Storage Preparation Causality: Repeated exposure to ambient air introduces moisture and oxygen, cumulatively accelerating degradation. Aliquoting minimizes freeze-thaw cycles and atmospheric exposure.
-
Equilibration: Upon receiving the sealed bottle (typically shipped at room temperature)[5], allow it to equilibrate to room temperature in a desiccator for at least 2 hours before opening. Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, triggering ester hydrolysis.
-
Inert Environment: Transfer the bottle to a glove box or a controlled environment purged with dry Argon or Nitrogen.
-
Aliquoting: Weigh out the required working amounts into pre-dried, amber glass vials. Why amber glass? It blocks UV radiation that initiates the radical auto-oxidation of the aldehyde.
-
Sealing: Purge each individual vial with Argon gas. Cap tightly with PTFE-lined lids and seal with Parafilm.
-
Storage: Place the sealed vials in a secondary container with a desiccant (e.g., Drierite) and store at 2-8°C[5].
Protocol B: Purity Verification via LC-MS and
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (strictly avoid Methanol to prevent artifactual hemiacetal formation).
-
LC-MS Analysis: Run a standard reverse-phase gradient (e.g., 5-95% MeCN in Water with 0.1% Formic Acid).
-
Expected Result: The parent mass[M+H]
should be observed at m/z 231.2. -
Failure Mode: A peak at m/z 247.2 indicates the oxidized carboxylic acid byproduct. A peak at m/z 217.2 indicates ester hydrolysis.
-
-
H-NMR Analysis (Definitive Validation): Dissolve 5 mg in CDCl
or DMSO-d .-
Expected Result: Look for the distinct, highly deshielded aldehyde proton singlet typically appearing between 9.5 ppm and 10.5 ppm.
-
Failure Mode: The disappearance of this peak, coupled with the appearance of a broad peak >11.0 ppm, confirms oxidation to the carboxylic acid.
-
References
-
Chudasama, V. "The use of aerobic aldehyde C-H activation for the construction of C-C and C-N bonds". UCL Discovery. Available at:[Link]
-
ResearchGate. "Auto-oxidation of aldehyde 5 to acid 10". ResearchGate Publications. Available at:[Link]
-
Britannica. "Aldehyde - Oxidation, Reduction, Reactions". Encyclopedia Britannica. Available at: [Link]
- Google Patents. "WO2024081627A1 - Storage stable pheromone compositions and systems". Google Patents.
Sources
Technical Support Center: Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals working with Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (CAS 94357-03-6). This key synthetic intermediate is widely used in the construction of more complex heterocyclic systems for pharmaceutical and materials science applications.[1][2] However, its reactivity, particularly the aldehyde moiety, can lead to several side reactions that may complicate synthesis, reduce yields, and introduce purification challenges.
This document provides a comprehensive troubleshooting guide and frequently asked questions to help you identify, mitigate, and resolve common issues encountered during its use.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Issue 1: My reaction yield is low, and TLC analysis shows multiple new spots.
Question: I performed a reaction using methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, but the yield of my desired product is significantly lower than expected. My TLC plate shows the starting material, the product spot, and several other unidentified spots. What could be happening?
Answer: This is a common issue that typically points to the degradation of the starting material or the formation of multiple byproducts. The primary culprits are often related to the reactivity of the aldehyde group.
Potential Causes & Solutions:
-
Oxidation of the Aldehyde: The formyl group (-CHO) is highly susceptible to oxidation to the corresponding carboxylic acid (4-carboxy-1-phenyl-1H-pyrazole-3-carboxylate methyl ester).[3][4] This is one of the most common degradation pathways.
-
Causality: This can be initiated by atmospheric oxygen, especially under neutral or basic conditions, or in the presence of trace metal impurities. The reaction can be accelerated by heat or light.
-
Mitigation Protocol:
-
Inert Atmosphere: Always run reactions under an inert atmosphere (e.g., Nitrogen or Argon). Purge the reaction vessel and solvents with the inert gas before adding the pyrazole aldehyde.
-
Solvent Purity: Use freshly distilled or anhydrous, peroxide-free solvents.
-
Avoid Base: If your reaction does not require a base, ensure the reaction medium is neutral or slightly acidic. If a base is necessary, consider using a non-nucleophilic, sterically hindered base and add it slowly at a low temperature.
-
-
-
Cannizzaro-Type Disproportionation: Since the pyrazole-4-carbaldehyde lacks α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base.[5][6] This reaction involves two molecules of the aldehyde reacting to produce one molecule of the corresponding primary alcohol (methyl 4-(hydroxymethyl)-1-phenyl-1H-pyrazole-3-carboxylate) and one molecule of the carboxylic acid.[6][7][8]
-
Causality: The reaction is initiated by the nucleophilic attack of a hydroxide ion (or other strong base) on the carbonyl carbon.[8] This side reaction is highly problematic as it consumes two equivalents of your starting material to produce two different byproducts.
-
Mitigation Protocol:
-
Strict pH Control: Avoid strong basic conditions (e.g., concentrated NaOH, KOH). If a base is required, use a weaker base (e.g., K₂CO₃, Et₃N) and maintain the lowest possible concentration and temperature.
-
Crossed Cannizzaro Reaction: If the reaction must be run in a basic environment, consider a "crossed" Cannizzaro approach where a cheap, sacrificial aldehyde like formaldehyde is added. Formaldehyde is more readily oxidized, thus preserving your more valuable pyrazole aldehyde, which will be reduced to the alcohol.[8]
-
-
-
Vilsmeier-Haack Related Impurities: If the pyrazole aldehyde was synthesized via a Vilsmeier-Haack reaction, it might contain residual reagents or byproducts from that process, which can interfere with subsequent steps.[9][10][11]
-
Causality: Incomplete hydrolysis of the iminium salt intermediate from the Vilsmeier-Haack reaction can leave reactive species in your material.[10][12]
-
Mitigation Protocol:
-
Purification is Key: Ensure the starting aldehyde is highly pure. Recrystallization or column chromatography is recommended after synthesis. A patent suggests purification of pyrazoles can be achieved by forming acid addition salts and crystallizing them.[13]
-
Aqueous Workup: A thorough aqueous workup after the Vilsmeier-Haack synthesis is crucial to hydrolyze all intermediates and remove water-soluble reagents like DMF and phosphoryl chloride byproducts.
-
-
Issue 2: My purified compound is turning brown upon storage.
Question: I successfully synthesized and purified my methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, which was a white or off-white solid. However, after a few weeks in the freezer, it has started to turn brown. What is causing this discoloration?
Answer: A brown discoloration is a classic sign of oxidative degradation.[14] Even at low temperatures, slow oxidation can occur if the compound is not stored under optimal conditions.
Potential Causes & Solutions:
| Symptom | Potential Cause | Recommended Action |
| Color Change (White to Brown/Yellow) | Air/Light-induced Oxidation | Store the compound in an amber glass vial under an inert atmosphere (Argon or Nitrogen).[14] |
| Clumping or Oily Appearance | Hydrolysis/Hygroscopicity | Store in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄). The ester group can be susceptible to hydrolysis.[14][15] |
| Inconsistent Analytical Data (NMR, HPLC) | Slow Decomposition | Re-purify a small sample before use if purity is critical. Always store the bulk material at -20°C under an inert, dry atmosphere.[14] |
Part 2: Key Side Reactions & Mechanisms
Understanding the chemical pathways of potential side reactions is crucial for effective troubleshooting.
Oxidation to Carboxylic Acid
The aldehyde is readily oxidized, a common transformation for which numerous reagents are known.[16] This can occur unintentionally via atmospheric oxygen.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES - ProQuest [proquest.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
"alternative synthetic routes to methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate"
The following technical support guide addresses the synthesis of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (CAS 94357-03-6). This document is structured to assist researchers in selecting the optimal synthetic pathway, troubleshooting common experimental failures, and ensuring high-purity isolation.
Topic: Alternative Synthetic Routes to Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate Ticket ID: PYR-SYN-404 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Route Selection
The target molecule, methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate , is a highly functionalized pyrazole intermediate used in the synthesis of bioactive compounds (e.g., EGFR inhibitors, anti-inflammatory agents). The presence of three distinct functionalities—the N1-phenyl ring, C3-ester, and C4-aldehyde—requires precise regiochemical control.
We recommend three primary synthetic strategies based on your starting material availability:
| Route | Methodology | Key Reagents | Est. Yield | Complexity | Best For |
| A (Standard) | Vilsmeier-Haack Formylation | DMF, POCl₃ | 75-90% | Low | Standard lab scale; high reliability. |
| B (Alternative) | Oxidation of 4-Methyl Precursor | SeO₂ or NBS/DMSO | 50-70% | Medium | When 4-methyl analog is available/cheaper. |
| C (De Novo) | Cycloaddition / One-Pot | Phenylhydrazine, DMF-DMA | 40-60% | High | Diversity-oriented synthesis; avoiding POCl₃. |
Route A: Vilsmeier-Haack Formylation (The Gold Standard)
This is the most robust route. It involves the direct introduction of the formyl group at the electron-rich C4 position of the pyrazole ring.
Experimental Protocol
Starting Material: Methyl 1-phenyl-1H-pyrazole-3-carboxylate.
-
Reagent Preparation: In a flame-dried flask under Ar/N₂, cool anhydrous DMF (5.0 equiv) to 0°C.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2–1.5 equiv) dropwise over 15 min. Caution: Exothermic. Stir at 0°C for 30 min to form the chloroiminium salt (white precipitate may form).
-
Addition: Dissolve the starting pyrazole (1.0 equiv) in minimum DMF and add dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Warm to 60–80°C and stir for 3–6 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup (Critical):
-
Cool to RT.
-
Pour the mixture slowly into crushed ice/saturated NaOAc solution (buffered hydrolysis prevents ester hydrolysis).
-
Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Filter the precipitate or extract with DCM.
-
Troubleshooting Guide (Q&A)
Q: My yield is low (<40%), and I see unreacted starting material.
-
Diagnosis: The Vilsmeier reagent likely decomposed due to moisture or was not formed quantitatively.
-
Fix: Ensure DMF is anhydrous (<50 ppm water). Increase POCl₃ to 2.0 equiv. Increase reaction temperature to 90°C, but do not exceed 100°C to avoid decomposition.
Q: I isolated an intermediate that isn't the aldehyde.
-
Diagnosis: Incomplete hydrolysis. The intermediate is likely the iminium salt or the
-chloroamine. -
Fix: Extend the aqueous quenching time. The hydrolysis of the pyrazole-iminium species can be slow. Ensure the pH is adjusted to ~7-8 during workup; highly acidic conditions can stabilize the protonated iminium species.
Q: The ester group at C3 hydrolyzed to the acid.
-
Diagnosis: Workup conditions were too acidic or too basic (if NaOH was used).
-
Fix: Use Sodium Acetate (NaOAc) or saturated NaHCO₃ for neutralization. Avoid strong bases like NaOH or KOH.
Mechanism & Logic Flow
The pyrazole ring is electron-rich. The N1-phenyl group donates electron density, making C4 the most nucleophilic site (C3 and C5 are blocked or less reactive due to the ester and steric hindrance).
Figure 1: Vilsmeier-Haack mechanistic pathway for C4-formylation.
Route B: Oxidation of 4-Methyl Precursor
If methyl 4-methyl-1-phenyl-1H-pyrazole-3-carboxylate is available, oxidation is a viable alternative.
Experimental Protocol
Reagent: Selenium Dioxide (SeO₂) or Ceric Ammonium Nitrate (CAN). Solvent: Dioxane/Water or Acetic Acid.
-
Setup: Dissolve 4-methyl pyrazole (1.0 equiv) in 1,4-dioxane.
-
Oxidation: Add SeO₂ (1.2–1.5 equiv).
-
Reflux: Heat to reflux for 4–12 hours.
-
Purification: Filter through Celite to remove Selenium (red/grey solid). Concentrate and recrystallize.
Troubleshooting Guide (Q&A)
Q: I am getting the carboxylic acid instead of the aldehyde.
-
Diagnosis: Over-oxidation. This is common with strong oxidants like KMnO₄.
-
Fix: Switch to SeO₂ (more selective for methyl
aldehyde) or use radical bromination (NBS) followed by DMSO oxidation (Kornblum oxidation).
Q: The reaction is stuck at the alcohol stage (4-CH₂OH).
-
Diagnosis: Insufficient oxidant or temperature.
-
Fix: Add another 0.5 equiv of SeO₂. If using NBS/Hydrolysis, ensure the oxidation step (e.g., Swern or Dess-Martin) is performed under anhydrous conditions.
Route C: De Novo Cyclization (Advanced)
For users wishing to build the ring from acyclic precursors.
Concept: Reaction of Phenylhydrazine with a C1-C3-C1 synthon. Precursor: Ethyl 2-(ethoxymethylene)-3-oxobutanoate equivalents often yield the 4-methyl or 4-H derivative. To get the 4-formyl directly, one would theoretically need a 2-(dimethylaminomethylene)-3-oxo-propionate derivative, but these are unstable.
Recommended "One-Pot" Variation:
-
React Methyl Acetoacetate with DMF-DMA
Enaminone. -
React Enaminone with Phenylhydrazine
Methyl 5-methyl-1-phenyl-pyrazole-4-carboxylate (Regioisomer issue). Note: Direct synthesis of the specific 1-phenyl-3-carboxylate-4-formyl isomer via cyclization is often less selective than Route A. We strongly advise Route A for purity.
Decision Matrix & References
Use this chart to finalize your experimental design.
Figure 2: Strategic decision tree for synthetic route selection.
References
-
Vilsmeier-Haack Reaction on Pyrazoles
- Methodology: The formylation of 1-phenyl-pyrazoles at the C4 position is a classic application of the Vilsmeier-Haack reaction. The electron-rich nature of the pyrazole ring directs the electrophile ( ) to position 4.
-
Source: "Vilsmeier-Haack Reaction," Organic Chemistry Portal. Link
-
Synthesis of Pyrazole Precursors
- Context: Preparation of 1-phenyl-pyrazole-3-carboxylates via condensation of phenylhydrazine with 1,3-dicarbonyl equivalents.
-
Source:Asian Journal of Chemistry, "Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl)...". Link
-
Oxidation Strategies
- Context: Oxidation of methyl groups on heteroaromatic rings using SeO₂ or KMnO₄ (though KMnO₄ often yields acids).
-
Source:Arkivoc, "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity". Link
-
General Pyrazole Chemistry
- Context: Regioselectivity in pyrazole synthesis
-
Source:Molecules, "Synthesis and Characterization of Novel Methyl...". Link
Disclaimer: All protocols involve hazardous chemicals (POCl₃, Phenylhydrazine). Perform all work in a fume hood with appropriate PPE.
"handling and safety precautions for methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate"
Technical Support & Troubleshooting Center: Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to assist researchers and drug development professionals in the handling, storage, and synthetic application of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate . This guide bridges the gap between theoretical reactivity and practical benchtop execution, ensuring your workflows are both safe and scientifically rigorous.
Part 1: Physicochemical Properties & Storage Guidelines
To ensure experimental reproducibility, it is critical to understand the baseline quantitative metrics of your reagent[1].
| Property | Value / Specification | Mechanistic Implication |
| CAS Number | 94357-03-6 | Unique identifier for safety and regulatory tracking[1]. |
| Molecular Formula | C₁₂H₁₀N₂O₃ | Contains reactive formyl, ester, and pyrazole moieties[1]. |
| Molecular Weight | 230.22 g/mol | Used for precise stoichiometric calculations in condensations[1]. |
| Purity Standard | ≥ 95% | Trace impurities may include unreacted phenylhydrazones[1]. |
| Storage Temperature | Sealed in dry, 2-8°C | Prevents auto-oxidation of the C4-aldehyde to a carboxylic acid[1]. |
| Functional Groups | Aldehyde, Methyl Ester | Dual electrophilic centers; requires chemoselective reagents[1]. |
Part 2: Safety & Handling FAQs
Q1: How should I handle spills or exposure, considering the reactive formyl group? A1: The formyl (aldehyde) group is highly electrophilic and can act as a skin and respiratory sensitizer by cross-linking with primary amines in biological tissues (e.g., lysine residues in proteins). Causality & Action: Always handle inside a certified chemical fume hood. In the event of a spill, do not use amine-based decontaminants. Instead, contain the spill with an inert absorbent (like vermiculite or sand), sweep it into a sealed hazardous waste container, and wash the surface with a standard detergent solution or ethanol.
Q2: What is the optimal storage condition to prevent degradation? A2: Aldehydes are notoriously prone to auto-oxidation via a radical chain mechanism when exposed to atmospheric oxygen, converting the formyl group into a carboxylic acid. Causality & Action: Store the compound strictly at 2-8°C in a tightly sealed container[1]. For long-term storage, flush the vial with an inert gas (Argon or Nitrogen) before sealing. If you suspect oxidation has occurred, validate the integrity via ¹H-NMR; look for the characteristic aldehyde proton peak around 9.5–10.5 ppm. A broad peak around 11-12 ppm indicates carboxylic acid degradation.
Part 3: Experimental Troubleshooting & Workflows (FAQs)
Q3: My Knoevenagel condensation yields are low. How do I optimize the reaction with this compound? A3: Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate features a highly electron-deficient pyrazole ring, which increases the electrophilicity of the C4-aldehyde. However, this also makes it susceptible to side reactions if the base is too strong. Causality & Action: If you are condensing with active methylene compounds like barbituric acid, avoid strong nucleophilic bases. Instead, use glacial acetic acid as the solvent and catalyst[2],[3]. The acidic environment activates the aldehyde via protonation without risking ester hydrolysis, yielding the desired barbitone derivatives efficiently.
Q4: I'm observing ester hydrolysis during my cyclocondensation reactions. How can I prevent this? A4: The methyl ester at the C3 position is labile under strongly basic aqueous conditions. If your protocol uses NaOH or KOH, the hydroxide ions will attack the ester carbonyl, leading to saponification. Causality & Action: Switch to a non-nucleophilic organic base or employ a Lewis acid-catalyzed multicomponent reaction. For example, when synthesizing dihydropyridines via cyclocondensation with methyl acetoacetate and ethyl 3-aminocrotonate, using 3,4,5-trifluorobenzeneboronic acid as a catalyst provides yields up to 92% while perfectly preserving the methyl ester[2],[3].
Part 4: Step-by-Step Methodologies
Protocol 1: Safe Handling and Weighing Procedure
Self-Validating Step: Ensure the analytical balance remains stable; drifting weights indicate atmospheric moisture absorption (hygroscopicity).
-
Preparation: Equip standard PPE (nitrile gloves, lab coat, safety goggles). Ensure the fume hood sash is at the appropriate operating height.
-
Environment: Purge a localized weighing enclosure with Nitrogen if the ambient lab humidity is >50%.
-
Transfer: Using an anti-static micro-spatula, transfer the required mass of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate to a pre-tared glass vial.
-
Sealing: Immediately flush the source bottle with Argon, seal tightly with Parafilm, and return to 2-8°C storage[1].
Protocol 2: Standard Knoevenagel Condensation (Barbituric Acid)
Self-Validating Step: The reaction progress can be monitored by TLC (Hexane:EtOAc). The disappearance of the UV-active starting material spot and the appearance of a highly conjugated, lower Rf product spot validates the condensation.
-
Reagent Mixing: In a round-bottom flask, combine 1.0 equivalent of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate and 1.0 equivalent of barbituric acid[2].
-
Solvent Addition: Add 10 volumes of glacial acetic acid.
-
Heating: Reflux the mixture under an inert atmosphere for 2-4 hours. The acidic medium prevents ester hydrolysis while driving the dehydration step of the Knoevenagel mechanism[2],[3].
-
Isolation: Cool the mixture to room temperature and pour it into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
Protocol 3: Cyclocondensation to Dihydropyridines
Self-Validating Step: ¹H-NMR validation should show the disappearance of the aldehyde proton (~10 ppm) and the presence of the dihydropyridine NH proton (~9 ppm) and the C4 methine proton (~5 ppm).
-
Setup: Combine methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq), methyl acetoacetate (1.0 eq), and ethyl 3-aminocrotonate (1.0 eq) in a reaction vessel[2].
-
Catalysis: Add 5 mol% of 3,4,5-trifluorobenzeneboronic acid.
-
Reaction: Stir the solvent-free mixture or use a minimal amount of ethanol at 80°C until completion (monitor by TLC). The Lewis acid activates the aldehyde without hydrolyzing the C3 methyl ester[3].
-
Purification: Purify the crude product via flash column chromatography to isolate the 1,4-dihydropyridine derivative.
Part 5: Visual Workflows
Caption: Safe handling and spill response workflow for methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.
Caption: Chemical reactivity and synthetic pathway logic for the pyrazole carbaldehyde.
References
-
Faty, B. et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity". ARKIVOC 2011 (i) 196-245. Semantic Scholar.[Link]
Sources
Validation & Comparative
Comparison Guide: Synthesis Methods for Substituted Pyrazoles
Executive Summary: The Regioselectivity Challenge
The pyrazole scaffold is a pharmacophore of immense significance, anchoring blockbusters like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . However, for the synthetic chemist, the substituted pyrazole ring presents a persistent challenge: Regiocontrol .[1]
Constructing a pyrazole ring with specific substituents at the N1, C3, and C5 positions dictates biological activity. A shift in the substituent from C3 to C5 can render a potent kinase inhibitor inactive. This guide objectively compares the three dominant synthetic methodologies—Classical Cyclocondensation (Knorr), 1,3-Dipolar Cycloaddition, and Transition-Metal Catalyzed Cross-Coupling—evaluating them on yield, regioselectivity, and scalability.
Method A: Classical Cyclocondensation (Knorr Synthesis)[1]
Mechanism & Causality
The Knorr synthesis remains the industrial workhorse due to the low cost of 1,3-dicarbonyls and hydrazines. The reaction proceeds via a condensation-cyclization sequence.
The Flaw: When using unsymmetrical 1,3-dicarbonyls (
Modern Optimization: Recent protocols utilize fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These solvents activate the harder carbonyl via hydrogen bonding, biasing the nucleophilic attack and significantly enhancing regioselectivity.
Visualization: The Bifurcation of Regioisomers
The following diagram illustrates the mechanistic divergence that causes isomeric mixtures.
Figure 1: Mechanistic bifurcation in Knorr synthesis leading to regioisomeric mixtures.
Experimental Protocol: TFE-Mediated Regioselective Synthesis
Objective: Synthesis of 1-phenyl-3-methyl-5-trifluoromethylpyrazole.
-
Reagents: 4,4,4-trifluoro-1-(phenyl)butane-1,3-dione (1.0 equiv), Methylhydrazine (1.1 equiv), TFE (0.5 M).
-
Setup: Dissolve the dicarbonyl in TFE in a round-bottom flask.
-
Addition: Add methylhydrazine dropwise at 0 °C.
-
Reaction: Allow to warm to RT and stir for 2 hours. (TFE promotes selective attack at the trifluoroacetyl carbonyl).
-
Workup: Evaporate TFE (recyclable). Dissolve residue in EtOAc, wash with NaHCO3.
-
Result: Typically yields >90% with >95:5 regioselectivity favoring the 5-CF3 isomer due to the electronic activation of the trifluoroacetyl group by TFE.
Method B: 1,3-Dipolar Cycloaddition (Diazo/Alkyne)
Mechanism & Causality
This method is the "Surgeon's Scalpel" compared to the Knorr "Sledgehammer." It involves the reaction of 1,3-dipoles (nitrilimines, diazo compounds) with dipolarophiles (alkynes, alkenes).[2][3]
Why it wins on Regioselectivity: The reaction is concerted.[3] The alignment of the dipole and dipolarophile is governed strictly by FMO (Frontier Molecular Orbital) theory and steric interactions, often resulting in a single regioisomer.
-
Modern Variant: Copper-catalyzed cycloaddition of N-tosylhydrazones (as diazo precursors) with terminal alkynes.
Visualization: Concerted Cycloaddition
Figure 2: Copper-catalyzed 1,3-dipolar cycloaddition pathway ensuring regiocontrol.
Experimental Protocol: Cu-Catalyzed Synthesis
Objective: Synthesis of 1,3,5-trisubstituted pyrazole from tosylhydrazone.
-
Reagents: N-tosylhydrazone (1.0 equiv), Terminal Alkyne (1.2 equiv), CuI (10 mol%), K2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane (0.2 M).
-
Procedure: Combine all reagents in a sealed tube under Argon.
-
Heating: Heat to 110 °C for 12 hours. The base decomposes the hydrazone to a diazo species in situ, which reacts with the Cu-activated alkyne.
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography.
-
Performance: High tolerance for functional groups; exclusive formation of 1,3,5-isomer.[4]
Method C: Multicomponent Reactions (MCRs)
Mechanism & Causality
MCRs offer high atom economy by assembling the pyrazole ring from simple precursors: aldehydes, hydrazines, and nitroolefins (or alkynes) in a single pot. This avoids the pre-synthesis of 1,3-dicarbonyls.
The Advantage: It allows for rapid library generation (combinatorial chemistry).[3] The oxidation of the intermediate pyrazoline is often driven by air or simple oxidants like iodine.
Experimental Protocol: One-Pot Nitroolefin Route
-
Reagents: Aldehyde (1.0 equiv), Phenylhydrazine (1.0 equiv), Nitroolefin (1.0 equiv), Iodine (20 mol%).
-
Step 1: Stir aldehyde and hydrazine in EtOH at RT for 30 mins (forms hydrazone).
-
Step 2: Add nitroolefin and Iodine catalyst. Reflux for 4-6 hours.
-
Mechanism: 1,3-dipolar cycloaddition of the hydrazone (oxidized to nitrilimine by I2) with the nitroolefin, followed by elimination of HNO2.
-
Yield: Moderate to Good (60-85%). Excellent for diversity-oriented synthesis.
Comparative Performance Analysis
| Feature | Knorr Synthesis | 1,3-Dipolar Cycloaddition | Multicomponent (MCR) |
| Primary Use Case | Large-scale manufacturing of simple pyrazoles. | Complex, highly substituted scaffolds requiring strict regiocontrol. | Rapid library generation for SAR screening. |
| Regioselectivity | Low to Moderate (Requires optimization/fluorinated solvents). | Excellent (Often >98:2). | Good (Substrate dependent). |
| Yield | High (>85%).[5] | Moderate to High (70-90%). | Moderate (50-80%). |
| Atom Economy | High (Water is byproduct). | Moderate (Loss of tosyl/leaving groups). | High. |
| Reagent Cost | Low. | Moderate (Tosylhydrazones, Catalysts). | Low to Moderate.[5] |
| Scalability | Excellent.[3][6] | Moderate (Safety concerns with diazo intermediates). | Good. |
Decision Matrix: Selecting the Right Method
Use this logic flow to determine the optimal synthetic route for your target molecule.
Figure 3: Decision matrix for selecting pyrazole synthesis methodology.
References
-
Knorr Pyrazole Synthesis Review
- Title: "Recent Advances in the Knorr Pyrazole Synthesis"
- Source: Organic Chemistry Portal / BenchChem
-
URL:[Link]
-
Regioselective Synthesis (Tosylhydrazones)
-
Transition Metal Catalysis Overview
- Title: "Transition-metal-catalyzed C–H functionaliz
- Source: Organic & Biomolecular Chemistry, 2020.
-
URL:[Link]
-
Multicomponent Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
A Researcher's Guide to the Spectroscopic Fingerprinting of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
In the landscape of medicinal chemistry and drug development, pyrazole derivatives represent a cornerstone scaffold due to their wide-ranging biological activities.[1][2][3] Precise structural characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the reproducibility of scientific findings. This guide provides an in-depth comparative analysis of the spectral data for methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate , a key intermediate, against its structurally significant analogs. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the underlying chemical principles that dictate the spectral outcomes.
The Analogs: A Rationale for Comparison
To understand the unique spectral signature of our target compound, a judicious selection of analogs is essential. Each analog is chosen to isolate the spectral influence of a specific functional group.
Caption: Target compound and selected analogs for spectral comparison.
-
Analog A (Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate): This analog allows for the direct assessment of the ester group's influence on the spectra, comparing the methyl vs. ethyl signals.[4][5]
-
Analog B (Methyl 1-phenyl-1H-pyrazole-3-carboxylate): By removing the electron-withdrawing formyl group at the C4 position, we can quantify its deshielding effect on the pyrazole ring protons and carbons.[6]
-
Analog C (Methyl 4-formyl-1H-pyrazole-3-carboxylate): Removing the N1-phenyl group helps to understand its electronic and steric contributions to the overall spectral features and highlights the N-H proton signal.[7][8][9]
Comparative Spectral Analysis
The structural differences between the target compound and its analogs manifest as distinct and predictable variations in their respective spectra.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of protons. The electron-withdrawing or donating nature of substituents significantly impacts the chemical shift (δ) of nearby protons.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm)
| Proton Assignment | Target Compound | Analog A (Ethyl Ester) | Analog B (No Formyl) | Analog C (No Phenyl) | Rationale for Shift Differences |
| CHO (Formyl) | ~9.7-10.1 | ~9.7-10.1 | N/A | ~9.8 | The aldehyde proton is highly deshielded, appearing far downfield. Its environment is similar in the target, A, and C. |
| Pyrazole H5 | ~8.4-8.6 | ~8.4-8.6 | ~8.1 | ~8.3 | Deshielded by the adjacent N1-phenyl group and the C4-formyl group. In Analog B, the absence of the C4-formyl group causes an upfield shift. |
| Phenyl-H (ortho) | ~7.7-7.8 | ~7.7-7.8 | ~7.7 | N/A | These protons are deshielded due to their proximity to the pyrazole ring. |
| Phenyl-H (meta/para) | ~7.3-7.6 | ~7.3-7.6 | ~7.3-7.5 | N/A | Typical aromatic region signals.[10] |
| Pyrazole H4 | N/A | N/A | ~6.8 | N/A | In Analog B, the C4 position holds a proton, which appears significantly upfield compared to H5 due to lesser deshielding. |
| OCH₃ (Methyl Ester) | ~3.9 | N/A | ~3.9 | ~3.9 | A characteristic singlet for the methyl ester protons. |
| OCH₂CH₃ (Ethyl Ester) | N/A | ~4.4 (q) | N/A | N/A | The methylene protons of the ethyl group appear as a quartet. |
| OCH₂CH₃ (Ethyl Ester) | N/A | ~1.4 (t) | N/A | N/A | The methyl protons of the ethyl group appear as a triplet. |
| N-H (Pyrazole) | N/A | N/A | N/A | Broad, ~13.0-14.0 | A broad, exchangeable proton signal, often observed far downfield. Its presence is a key identifier for N-unsubstituted pyrazoles. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from typical values for pyrazole derivatives.[11][12][13]
¹³C NMR Spectroscopy
Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts are sensitive to hybridization and the electronic effects of substituents.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ, ppm)
| Carbon Assignment | Target Compound | Analog A (Ethyl Ester) | Analog B (No Formyl) | Analog C (No Phenyl) | Rationale for Shift Differences |
| CHO (Formyl) | ~186-191 | ~186-191 | N/A | ~185 | The aldehyde carbonyl carbon is highly deshielded.[11] |
| COO (Ester) | ~163-164 | ~163-164 | ~163 | ~163 | The ester carbonyl carbon is also downfield but less so than the aldehyde. |
| Pyrazole C5 | ~151 | ~151 | ~141 | ~152 | Deshielded by two adjacent nitrogen atoms. |
| Pyrazole C3 | ~143 | ~143 | ~149 | ~140 | Attached to the ester group. Its chemical shift is influenced by resonance. |
| Pyrazole C4 | ~114-118 | ~114-118 | ~105-107 | ~115 | The presence of the electron-withdrawing formyl group deshields this carbon significantly compared to Analog B. |
| Phenyl C (ipso) | ~138-139 | ~138-139 | ~139 | N/A | The carbon directly attached to the pyrazole ring. |
| Phenyl C | ~120-130 | ~120-130 | ~120-130 | N/A | Multiple signals appear in the aromatic region. |
| OCH₃ (Methyl Ester) | ~52 | N/A | ~52 | ~52 | Typical shift for a methyl ester carbon. |
| OCH₂CH₃ (Ethyl Ester) | N/A | ~61 | N/A | N/A | Methylene carbon of the ethyl group. |
| OCH₂CH₃ (Ethyl Ester) | N/A | ~14 | N/A | N/A | Methyl carbon of the ethyl group. |
Note: Data is synthesized based on general knowledge of pyrazole derivatives and related literature.[14][15]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups based on their vibrational frequencies.
Table 3: Comparative IR Data (Frequencies in cm⁻¹)
| Vibrational Mode | Target Compound | Analog A (Ethyl Ester) | Analog B (No Formyl) | Analog C (No Phenyl) | Rationale for Frequencies |
| C=O Stretch (Aldehyde) | ~1670-1690 | ~1670-1690 | N/A | ~1670-1690 | A strong, sharp absorption characteristic of an aromatic aldehyde.[11] |
| C=O Stretch (Ester) | ~1710-1730 | ~1710-1730 | ~1710-1730 | ~1710-1730 | A strong, sharp absorption at a higher frequency than the aldehyde due to less conjugation.[16][17] |
| C=N Stretch (Pyrazole) | ~1590-1610 | ~1590-1610 | ~1590-1610 | ~1590-1610 | Characteristic of the pyrazole ring system. |
| C-H Stretch (Aromatic) | ~3050-3150 | ~3050-3150 | ~3050-3150 | N/A | Absorption just above 3000 cm⁻¹ is typical for aromatic C-H bonds. |
| N-H Stretch (Pyrazole) | N/A | N/A | N/A | ~3100-3300 (broad) | A broad absorption indicating the N-H bond, a key feature distinguishing Analog C. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of a compound, confirming its elemental composition.
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ | Key Fragment Ions |
| Target Compound | C₁₂H₁₀N₂O₃ | 230.22 | 231.07 | [M-OCH₃]⁺, [M-COOCH₃]⁺, [M-CHO]⁺ |
| Analog A | C₁₃H₁₂N₂O₃ | 244.25 | 245.09 | [M-OCH₂CH₃]⁺, [M-COOCH₂CH₃]⁺, [M-CHO]⁺ |
| Analog B | C₁₁H₁₀N₂O₂ | 202.21 | 203.08 | [M-OCH₃]⁺, [M-COOCH₃]⁺ |
| Analog C | C₆H₆N₂O₃ | 154.12 | 155.04 | [M-OCH₃]⁺, [M-COOCH₃]⁺, [M-CHO]⁺ |
Note: Molecular weights and formulas sourced from PubChem and commercial suppliers.[4][5][8][18][19]
Experimental Protocols
The trustworthiness of spectral data hinges on rigorous and well-documented experimental procedures. The following are generalized, self-validating protocols for the characterization of pyrazole derivatives.[1]
NMR Spectroscopy Protocol (¹H, ¹³C, COSY, HSQC, HMBC)
The causality for using a suite of NMR experiments is to build an unambiguous structural assignment. ¹H and ¹³C provide direct chemical shift information, while 2D experiments like COSY (proton-proton coupling), HSQC (direct carbon-proton correlation), and HMBC (long-range carbon-proton correlation) are essential for connecting the molecular fragments.[15][20]
-
Sample Preparation: Dissolve ~5-10 mg of the pyrazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to avoid obscuring aromatic signals.
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
D₂O Exchange (for N-H identification): For N-unsubstituted pyrazoles (like Analog C), after acquiring the initial ¹H spectrum, add one drop of D₂O, shake the tube vigorously, and re-acquire the spectrum. The disappearance of the broad N-H signal confirms its assignment.[20]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
2D NMR Acquisition (COSY, HSQC, HMBC): Using the same sample, acquire 2D spectra using standard pulse programs.
-
COSY: Identifies coupled proton systems (e.g., protons on the phenyl ring).
-
HSQC: Correlates each proton to the carbon it is directly attached to.
-
HMBC: Crucial for identifying quaternary carbons by showing correlations between protons and carbons that are 2-3 bonds away (e.g., correlating the formyl proton to the C4 and C5 carbons of the pyrazole ring).[20]
-
FT-IR Spectroscopy Protocol (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure using the instrument's anvil and collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Mass Spectrometry Protocol (ESI-HRMS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like pyrazoles, minimizing fragmentation and providing a clear molecular ion peak. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.[1]
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Set the mass range to scan well beyond the expected molecular weight.
-
Elemental Composition Confirmation: Utilize the instrument's software to calculate the elemental composition from the accurate mass measurement of the molecular ion peak, comparing it to the theoretical value.
Integrated Analysis Workflow
The process of characterizing a novel compound is a logical, stepwise workflow that integrates data from multiple techniques.
Caption: General workflow for the spectroscopic characterization of pyrazole derivatives.
Conclusion
The spectroscopic characterization of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is unambiguous when analyzed in a comparative context. The presence of the C4-formyl group imparts a significant downfield shift to the H5 proton and C4 carbon, while its carbonyl signals in IR and ¹³C NMR are key identifiers. The N1-phenyl group's aromatic signals are readily distinguishable, and its absence in Analog C results in the appearance of a characteristic N-H proton and the loss of aromatic signals. Finally, high-resolution mass spectrometry provides definitive confirmation of the elemental composition. By employing this multi-technique, comparative approach, researchers can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
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Ansari, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]
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Tahir, M. N., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(4), 1248-1254. [Link]
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Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences, 3(4), 10-18. [Link]
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MDPI. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. mdpi.com. [Link]
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Sultana, R., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Journal of Biomolecular Structure & Dynamics. [Link]
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Navalishin, A. A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6608. [Link]
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A Comparative Guide to the Biological Activity of Methyl 4-Formyl-1-Phenyl-1H-Pyrazole-3-Carboxylate and Other Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with diverse and potent pharmacological activities.[1] This guide provides a comparative analysis of the biological potential of a specific, yet under-investigated, pyrazole derivative, methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, against a backdrop of well-characterized pyrazole analogues. While direct biological data for this specific ester is limited, by examining the structure-activity relationships (SAR) of closely related compounds, particularly 4-formyl pyrazoles, we can infer its likely bioactivity and contextualize its potential within the broader landscape of pyrazole-based therapeutics. This guide will delve into the antimicrobial, anticancer, and anti-inflammatory properties of pyrazoles, supported by experimental data from various studies, detailed protocols for key biological assays, and visual representations of relevant pathways and workflows.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The five-membered heterocyclic pyrazole ring, with its two adjacent nitrogen atoms, offers a versatile template for synthetic modification, leading to a wide array of biological activities.[2][3] The substitution pattern on the pyrazole ring dramatically influences the compound's pharmacological profile, giving rise to agents with antimicrobial, anti-inflammatory, anticancer, analgesic, and antiviral properties, among others.[3][4] The subject of this guide, methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, possesses several key structural features that suggest a high potential for biological activity: the 1-phenyl substitution, the 3-carboxylate group, and critically, the 4-formyl (aldehyde) group. The aldehyde at the 4-position is a particularly reactive handle for both synthetic elaboration and potential interaction with biological targets.
Comparative Analysis of Biological Activities
Antimicrobial Activity
Pyrazole derivatives have long been recognized for their antimicrobial potential against a spectrum of bacteria and fungi.[4] The 4-formyl group, in particular, has been a key feature in many pyrazoles exhibiting significant antimicrobial effects.
Structure-Activity Relationship Insights:
Derivatives of 1,3-diaryl-4-formylpyrazoles have been synthesized and evaluated for their antibacterial and antifungal activities.[5] The aldehyde functionality can be converted into other functional groups like carboxylic acids and carbothioamides, which have shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[5] Hydrazone derivatives of 4-formyl pyrazoles have also demonstrated potent antimicrobial activity, with some compounds showing minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against methicillin-resistant S. aureus (MRSA) and Acinetobacter baumannii.[6] The nature and substitution pattern of the aryl rings at the 1- and 3-positions, as well as the specific hydrazone moiety, are critical determinants of potency and spectrum of activity.
Expected Activity of Methyl 4-Formyl-1-Phenyl-1H-Pyrazole-3-Carboxylate:
Based on the available data for analogous 4-formyl pyrazoles, it is reasonable to hypothesize that methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate would serve as a valuable scaffold for developing novel antimicrobial agents. Its 4-formyl group could be readily derivatized to form more active compounds, such as hydrazones or thiosemicarbazones. The unmodified compound itself may possess baseline antimicrobial activity, which would need to be confirmed through empirical testing.
Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrazole-4-carbothioamides | S. aureus, B. subtilis | Moderate Activity | [5] |
| 4-Bromophenyl hydrazone of 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | S. aureus | 3.125 | [6] |
| 4-Bromophenyl hydrazone of 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | MRSA, B. subtilis | 1.56 | [6] |
| 4-Bromophenyl hydrazone of 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | A. baumannii | 0.78 | [6] |
| 4-Trifluoromethylphenyl hydrazone of 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | S. aureus, MRSA, B. subtilis | 0.78 | [6] |
| 3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde | S. aureus, E. coli, S. typhimurium, K. pneumonia | Promising Activity | [7] |
Anticancer Activity
The pyrazole nucleus is a prominent feature in many anticancer agents, with derivatives showing cytotoxicity against a wide range of cancer cell lines.[2][8] The mechanisms of action are varied and include inhibition of protein kinases, disruption of DNA synthesis, and induction of apoptosis.[2][9]
Structure-Activity Relationship Insights:
Pyrazole carbaldehyde derivatives have been investigated as potential PI3 kinase inhibitors for breast cancer therapy, with some compounds exhibiting excellent cytotoxicity against MCF7 cells with IC50 values as low as 0.25 μM.[2] The substitution pattern on the pyrazole and phenyl rings is crucial for activity. For instance, some 1,3,4-trisubstituted pyrazoles have shown superior potency compared to the standard drug sorafenib against HCT116 and HepG2 cancer cell lines.[2] Furthermore, pyrazole-indole hybrids have demonstrated excellent anticancer activity against HepG2 cells, with IC50 values significantly lower than doxorubicin.[10]
Expected Activity of Methyl 4-Formyl-1-Phenyl-1H-Pyrazole-3-Carboxylate:
Given the potent anticancer activity of various pyrazole-4-carbaldehydes, methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a promising candidate for anticancer drug development. Its 4-formyl group can be utilized to synthesize Schiff bases and other derivatives that may exhibit enhanced cytotoxicity. The phenyl group at the 1-position and the carboxylate at the 3-position will also influence its interaction with biological targets and its pharmacokinetic properties.
Table 2: Anticancer Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Carbaldehyde Derivative (Compound 43) | MCF7 (Breast) | 0.25 | [2] |
| 1,3,4-Trisubstituted Pyrazole (Compound 28) | HCT116 (Colon) | 0.035 | [2] |
| 1,3,4-Trisubstituted Pyrazole (Compound 28) | HepG2 (Liver) | 0.028 | [2] |
| 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | 61.7 | [8] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 | [8] |
| Pyrazole-Indole Hybrid (Compound 7a) | HepG2 (Liver) | 6.1 | [10] |
| Pyrazole-Indole Hybrid (Compound 7b) | HepG2 (Liver) | 7.9 | [10] |
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a famous example of a COX-2 selective inhibitor. The anti-inflammatory effects of pyrazoles are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.
Structure-Activity Relationship Insights:
Hydrazone derivatives of pyrazole-4-carboxaldehydes have been shown to markedly inhibit the expression of the pro-inflammatory cytokine TNF-α. Some of these compounds also exhibit significant in vivo anti-inflammatory activity in the xylene-induced ear edema model, with efficacy comparable to dexamethasone. Molecular docking studies suggest that these compounds can bind effectively to TNF-α. Other pyrazole derivatives have demonstrated potent anti-inflammatory and analgesic activities, with some exhibiting significant edema inhibition.
Expected Activity of Methyl 4-Formyl-1-Phenyl-1H-Pyrazole-3-Carboxylate:
The structural features of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate suggest that it could serve as a precursor for potent anti-inflammatory agents. Derivatization of the 4-formyl group into hydrazones or other functionalities could lead to compounds with significant COX-2 inhibitory or TNF-α modulating activity. The 1-phenyl group is a common feature in many anti-inflammatory pyrazoles.
Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Assay/Model | Activity | Reference |
| Hydrazone of Pyrazole-4-carboxaldehyde (Compound 11c) | Xylene-induced ear edema | 49.59% inhibition @ 20 mg/kg | |
| Pyrazole-pyrazoline derivative (Compound 14b) | Carrageenan-induced paw edema | 28.6-30.9% inhibition | |
| 1-(4-chlorobenzoyl)-3-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde derivatives | Anti-inflammatory and analgesic assays | Significant activity | |
| 1-phenyl-1H-pyrazole derivatives | Anti-inflammatory, analgesic, and antipyretic assays | Strong anti-inflammatory activity |
Experimental Protocols
General Synthesis of 4-Formyl Pyrazole Derivatives
The Vilsmeier-Haack reaction is a common and effective method for the synthesis of 4-formyl pyrazoles from the corresponding hydrazones.[6]
Caption: Generalized workflow for the synthesis of 4-formyl pyrazole derivatives.
Step-by-Step Protocol:
-
Hydrazone Synthesis: An equimolar mixture of an appropriate aryl ketone and a hydrazine derivative is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is filtered, washed, and dried.
-
Vilsmeier-Haack Reaction: The synthesized hydrazone is dissolved in dimethylformamide (DMF). The solution is cooled in an ice bath, and phosphorus oxychloride (POCl₃) is added dropwise with stirring. After the addition is complete, the reaction mixture is heated at a specific temperature (e.g., 60-70°C) for several hours.
-
Work-up and Purification: The reaction mixture is then poured onto crushed ice, and the resulting solution is neutralized with a base (e.g., sodium bicarbonate). The precipitated crude product is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-formyl pyrazole derivative.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test pyrazole compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (standard antibiotic/antifungal)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Inoculum: A suspension of the microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: The test compounds are serially diluted in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: A growth control (broth + inoculum), a sterility control (broth only), and a vehicle control (broth + inoculum + solvent) are included. A positive control with a known antimicrobial agent is also run in parallel.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test pyrazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[5]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan (1% w/v in sterile saline)
-
Test pyrazole compounds
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping: Animals are acclimatized to the laboratory conditions and then randomly divided into groups (e.g., vehicle control, positive control, and test compound groups).
-
Compound Administration: The test compounds and the positive control are administered orally or intraperitoneally at a specific time before the carrageenan injection.
-
Induction of Edema: A fixed volume (e.g., 0.1 mL) of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at different time points after carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
Signaling Pathways and Mechanisms of Action
Caption: Simplified COX-2 pathway in inflammation and the inhibitory action of pyrazole derivatives.
Many anti-inflammatory pyrazole derivatives exert their effect by selectively inhibiting the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and swelling. By inhibiting COX-2, these pyrazole compounds reduce the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation.
In the context of cancer, pyrazole derivatives have been shown to target various signaling pathways. For example, some pyrazoles inhibit protein kinases such as EGFR, VEGFR, and CDKs, which are crucial for cancer cell proliferation, survival, and angiogenesis.[2] Others can interact directly with DNA, leading to cell cycle arrest and apoptosis.[9]
Conclusion
While specific experimental data on the biological activity of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is not yet available in the public domain, the extensive body of research on structurally related 4-formyl pyrazole derivatives provides a strong foundation for predicting its potential as a bioactive molecule. The presence of the 1-phenyl, 3-carboxylate, and particularly the 4-formyl moieties suggests that this compound is a promising scaffold for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. Further derivatization of the 4-formyl group is a logical next step to enhance potency and selectivity. The experimental protocols provided in this guide offer a standardized framework for the systematic evaluation of this and other novel pyrazole derivatives, which will be crucial for advancing their development as next-generation therapeutics.
References
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- IJPPR. Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. 2023.
- New Journal of Chemistry (RSC Publishing).
- PMC. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. 2016.
- 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities..
- ResearchGate. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents.
- RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
- 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities.
- PubMed.
- Semantic Scholar.
- PMC. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
- ChemScene.
- PubMed. Synthesis, Characterization of Ethyl 5-(substituted)
- Encyclopedia MDPI.
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A Comparative Guide to Structural Validation: The Case of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Introduction: The Imperative of Unambiguous Structure in Drug Discovery
In the landscape of medicinal chemistry and drug development, pyrazole derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1]. The precise three-dimensional architecture of these molecules is not merely an academic detail; it is the primary determinant of their interaction with biological targets, governing their efficacy, selectivity, and overall pharmacological profile. Consequently, the unambiguous validation of their chemical structure is a cornerstone of the research and development pipeline.
This guide presents an in-depth, comparative analysis of the analytical techniques used to validate the structure of a representative pyrazole derivative, methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate . We will establish single-crystal X-ray crystallography as the definitive "gold standard" for absolute structure determination and compare its capabilities with those of complementary spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals who require a robust, multi-faceted approach to structural characterization, ensuring the scientific integrity of their findings.
Chapter 1: The Gold Standard: Single-Crystal X-ray Crystallography
For the definitive determination of a molecule's solid-state structure, no technique is more powerful or comprehensive than single-crystal X-ray crystallography. It provides a direct, high-resolution snapshot of the atomic arrangement in three-dimensional space, yielding precise data on bond lengths, bond angles, and intermolecular interactions.[2] This information is crucial for understanding structure-activity relationships (SAR) and for rational drug design.
Experimental Protocol: A Self-Validating Workflow
The journey from a synthesized powder to a refined crystal structure is a meticulous process where each step validates the next. The ability to grow a high-quality crystal is, in itself, an indication of high sample purity.
Step 1: Synthesis and Purification The target molecule, methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, can be synthesized via established methods such as the Vilsmeier-Haack formylation of a corresponding pyrazole precursor[3]. The crude product must be purified to >99% purity, typically by column chromatography or recrystallization, which is a prerequisite for successful crystallization.
Step 2: Crystallization The goal of crystallization is to slowly bring a supersaturated solution to a state of minimum solubility, allowing molecules to self-assemble into a highly ordered crystal lattice.[2]
-
Rationale: The choice of solvent is critical. A solvent system in which the compound has moderate solubility is ideal. For many pyrazole derivatives, slow evaporation from a solution in ethanol or a mixture of dichloromethane and hexane at room temperature can yield diffraction-quality crystals over several days. This slow process minimizes defects and allows for the growth of a single, well-ordered crystal.
Step 3: X-ray Diffraction Data Collection
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[1]
-
Using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å), the crystal is rotated while being irradiated. The X-rays diffract off the electron clouds of the atoms, producing a pattern of diffraction spots of varying intensities.
-
A sensitive detector records these diffraction patterns as the crystal is rotated through various angles.
Step 4: Structure Solution and Refinement
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
A molecular model is built into the electron density map, and the atomic positions and thermal parameters are refined against the experimental data until the calculated diffraction pattern closely matches the observed one. The quality of the final structure is assessed by metrics such as the R-factor.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Data Interpretation: An Unambiguous Result
The output of a successful crystallographic analysis is a set of precise atomic coordinates. This data allows for the creation of a definitive 3D model of the molecule and the tabulation of its geometric parameters.
Caption: Molecular structure confirmed by X-ray crystallography.
Table 1: Representative Crystallographic Data for a Pyrazole Derivative (Note: Data is representative of typical values for this class of compound, as found in published structures of similar pyrazole derivatives[3][4]).
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 9.35 Å, b = 9.79 Å, c = 16.37 Å | The lengths of the edges of the repeating unit in the crystal. |
| α = 90°, β = 87.3°, γ = 90° | The angles between the edges of the unit cell. | |
| Bond Length C4-CHO | ~1.48 Å | Confirms the single bond between the pyrazole ring and the formyl carbon. |
| Bond Length C3-COOCH₃ | ~1.50 Å | Confirms the single bond between the pyrazole ring and the carboxylate carbon. |
| Dihedral Angle | ~55-65° | The twist angle between the planes of the pyrazole and phenyl rings. |
Chapter 2: Comparative Spectroscopic Validation Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. Furthermore, other techniques provide complementary information, such as the structure in solution. A robust validation package therefore includes data from several spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining molecular structure in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (most commonly ¹H and ¹³C).
-
Causality & Expertise: Unlike crystallography, which shows a static solid-state picture, NMR reveals the molecule's structure as it exists in a solvent, which can be more relevant to its biological activity.[6] For our target molecule, ¹H NMR would confirm the presence and relative number of protons, while ¹³C NMR would identify all unique carbon atoms. 2D NMR experiments (like COSY and HMBC) would be used to definitively establish the connectivity between atoms, confirming the substitution pattern on the pyrazole ring.
Table 2: Expected NMR Spectroscopic Data (in CDCl₃) (Note: Chemical shifts (δ) are predicted based on known values for similar pyrazole structures[3][7][8]).
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~10.1 | Singlet (s) | Formyl proton (-CHO) |
| ~8.2 | Singlet (s) | Pyrazole ring proton (H5) | |
| ~7.5 - 7.8 | Multiplet (m) | Phenyl ring protons | |
| ~3.9 | Singlet (s) | Methyl ester protons (-OCH₃) | |
| ¹³C | ~185 | - | Formyl carbon (C HO) |
| ~162 | - | Ester carbonyl carbon (C =O) | |
| ~120 - 145 | - | Aromatic carbons (Pyrazole & Phenyl) | |
| ~52 | - | Methyl ester carbon (-OC H₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending).
-
Trustworthiness: Before attempting crystallization, IR spectroscopy provides a quick and reliable check to confirm that key chemical transformations have occurred. For our target, the presence of strong absorption bands for the aldehyde and ester carbonyl groups would provide immediate evidence of a successful synthesis.
Table 3: Expected IR Absorption Bands (Note: Frequencies are based on typical values for these functional groups[7][9]).
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~1725 | Strong | C=O Stretch | Ester Carbonyl |
| ~1690 | Strong | C=O Stretch | Formyl (Aldehyde) Carbonyl |
| ~1595 | Medium | C=N & C=C Stretch | Pyrazole & Phenyl Rings |
| ~3050 | Medium | C-H Stretch (Aromatic) | Phenyl & Pyrazole Rings |
| ~2850, 2750 | Weak | C-H Stretch (Aldehydic) | Formyl Group |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which in turn confirms its molecular formula.
-
Expert Insight: High-Resolution Mass Spectrometry (HRMS) is particularly powerful. By measuring the molecular weight to several decimal places, it can distinguish between compounds with the same nominal mass but different elemental compositions, providing an unambiguous confirmation of the molecular formula (C₁₂H₁₀N₂O₃). The expected monoisotopic mass is 230.0691 Da.
Chapter 3: A Synergistic Approach for Complete Confidence
The true power in structural validation comes from the synergistic use of multiple techniques. Each method interrogates the molecule from a different perspective, and their collective agreement provides a level of certainty that no single technique can offer alone.
Caption: A synergistic view of structural validation techniques.
The workflow should be logical:
-
Synthesis Confirmation: After synthesis, MS confirms the correct molecular weight, and IR confirms the presence of key functional groups.
-
Structural Framework: NMR spectroscopy then provides the detailed connectivity map, confirming the correct isomer has been formed.
This integrated approach ensures that the structure is not only correct but also well-characterized under different physical states (solid vs. solution), providing a complete and trustworthy data package essential for publication, patent applications, and progression into further development stages.
Conclusion
While single-crystal X-ray crystallography remains the unparalleled gold standard for the absolute determination of molecular structure, it should not be viewed in isolation. For a molecule like methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, a comprehensive validation strategy that integrates the definitive 3D data from crystallography with the solution-state connectivity from NMR, the functional group confirmation from IR, and the molecular formula verification from MS is paramount. This multi-technique synergy creates a self-validating system that ensures the highest level of scientific integrity, providing the unshakeable structural foundation required for advancing modern drug discovery and materials science.
References
- BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
- ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
- IISc. (n.d.). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes.
- Unknown Source. (n.d.). Comparison of NMR and X-ray crystallography.
- Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
- Journal of the American Chemical Society. (2005). NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins.
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
- ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐ Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis.
- PMC. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
- PMC. (n.d.). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity.
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- PMC. (n.d.). X-Ray Crystallography of Chemical Compounds.
- ResearchGate. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives.
- ChemScene. (n.d.). Methyl 4-formyl-1-phenyl-1h-pyrazole-3-carboxylate.
- Springer. (2015). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
- PMC. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.
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- 3. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. connectjournals.com [connectjournals.com]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomphysics.net [uomphysics.net]
"comparative study of different formylating reagents for pyrazoles"
[1]
Executive Summary: The Strategic Landscape of Pyrazole Formylation[2]
In the realm of medicinal chemistry, the pyrazole scaffold is a "privileged structure," forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). The introduction of a formyl group (-CHO) onto the pyrazole ring is a critical gateway transformation, enabling the synthesis of diverse libraries via reductive aminations, condensations, and Wittig reactions.
However, formylating a pyrazole is not a "one-size-fits-all" operation. The choice of reagent dictates regioselectivity (C3, C4, or C5), functional group tolerance , and scalability .
This guide objectively compares the three dominant methodologies:
-
Vilsmeier-Haack (VH): The electrophilic standard for C4-functionalization.
-
Lithiation-Formylation: The nucleophilic switch for C5-functionalization.
-
Transition-Metal Catalyzed C-H Activation: The modern approach for difficult substrates.
Mechanistic Divergence & Regioselectivity
The primary decision factor in selecting a reagent is the desired position of the formyl group. Pyrazoles possess distinct electronic zones:
-
C4 Position: Nucleophilic.[1][2] Susceptible to Electrophilic Aromatic Substitution (EAS).
-
C5 Position: Acidic (adjacent to N1). Susceptible to deprotonation (Lithiation).
-
C3 Position: Least reactive.[1] Often requires blocking groups or de novo cyclization strategies.
Visualization: Regioselective Pathways
The following diagram illustrates how reagent choice dictates the reaction pathway.
Caption: Divergent reaction pathways: Vilsmeier-Haack targets the nucleophilic C4, while Lithiation targets the acidic C5.
Detailed Comparative Analysis
Method A: The Vilsmeier-Haack Reaction (Standard)
Best For: Electron-rich pyrazoles, C4-selectivity, Scalability.
The Vilsmeier-Haack reaction remains the gold standard for introducing an aldehyde at the C4 position. It utilizes the Vilsmeier reagent (chloroiminium salt), generated in situ from DMF and POCl₃.[3]
-
Mechanism: The electron-rich C4 carbon attacks the electrophilic chloroiminium species.
-
Advantages: High yields (>80%), mild thermal conditions, uses inexpensive reagents.
-
Limitations: Fails with strongly electron-withdrawing groups (e.g., nitro-pyrazoles); generates stoichiometric phosphorus waste.
Method B: Lithiation-Formylation (The "Switch")
Best For: C5-selectivity, C3-selectivity (with blocking), Temperature-sensitive substrates.
Unlike VH, this method relies on the acidity of the ring protons. The proton at C5 is the most acidic due to the inductive effect of the adjacent nitrogen.[2]
-
Mechanism: n-Butyllithium (n-BuLi) deprotonates C5. The resulting organolithium species is quenched with a formyl source (DMF or N-Formylmorpholine).
-
Kinetic vs. Thermodynamic Control:
-
Thermodynamic (Standard): Deprotonation at C5.
-
Kinetic: In 1-methylpyrazoles, kinetic deprotonation can occur at the N-methyl group, requiring careful temperature control (-78°C) to maintain ring selectivity.
-
Method C: Duff Reaction & Green Alternatives
Best For: Phenol-substituted pyrazoles, Solvent-free requirements.
-
Duff Reaction: Uses hexamethylenetetramine (HMTA) in TFA.[4] While less effective for the pyrazole ring itself, it is excellent for formylating electron-rich aryl substituents attached to the pyrazole (e.g., 1-phenylpyrazole -> 1-(4-formylphenyl)pyrazole).
-
Microwave-Assisted VH: Drastically reduces reaction times from hours to minutes, often improving yields by minimizing thermal degradation.
Performance Data Comparison
The following table summarizes experimental performance based on literature precedents for a standard substrate (e.g., 1-phenyl-3-methylpyrazole).
| Feature | Vilsmeier-Haack (VH) | Lithiation-Formylation | Duff Reaction |
| Primary Regioselectivity | C4 (Exclusive) | C5 (Major) / C3 (Minor) | Ortho- to OH (on aryl ring) |
| Reagent System | POCl₃ / DMF | n-BuLi / DMF | HMTA / TFA |
| Reaction Type | Electrophilic Aromatic Subst. | Deprotonation / Quench | Iminium Alkylation |
| Typical Yield | 85 - 95% | 60 - 75% | 30 - 50% |
| Temperature | 0°C to 80°C | -78°C to 0°C | Reflux (>100°C) |
| Moisture Sensitivity | Moderate (POCl₃ is water sensitive) | High (Requires anhydrous cond.) | Low |
| Key Limitation | Phosphorus waste; Acidic workup | Cryogenic conditions required | Low yield; Specific scope |
Experimental Protocols
Protocol 1: C4-Formylation via Vilsmeier-Haack
Target: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
Reagents:
-
1,3-Diphenylpyrazole (1.0 equiv)
-
POCl₃ (3.0 equiv)
-
DMF (5.0 equiv)
-
Dichloromethane (DCM) or neat DMF
Step-by-Step:
-
Reagent Formation: In a flame-dried flask under N₂, cool DMF (5.0 equiv) to 0°C. Add POCl₃ (3.0 equiv) dropwise over 15 minutes. Critical: Maintain T < 5°C to avoid thermal decomposition of the Vilsmeier reagent. Stir for 30 mins until a white/yellowish salt precipitates or suspension forms.
-
Addition: Dissolve the pyrazole in minimum DMF or DCM. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow to warm to room temperature, then heat to 70–80°C for 3–5 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup (Hydrolysis): Pour the reaction mixture onto crushed ice/water (approx. 5x volume). Neutralize carefully with saturated NaOAc or NaHCO₃ solution to pH 7–8. Note: This step hydrolyzes the iminium intermediate to the aldehyde.[3]
-
Isolation: The solid product often precipitates. Filter and wash with water. If oil forms, extract with DCM (3x), dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography.
Protocol 2: C5-Formylation via Lithiation
Target: Synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde
Reagents:
-
1-Methylpyrazole (1.0 equiv)
-
n-BuLi (1.1 equiv, 1.6M in hexanes)
-
Anhydrous THF
-
DMF (1.5 equiv)
Step-by-Step:
-
Setup: Flame-dry a 2-neck flask and purge with Argon/Nitrogen. Add 1-methylpyrazole and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi dropwise over 20 minutes. Stir at -78°C for 1 hour. Causality: Low temperature is essential to prevent the "dance" of the lithium to the thermodynamically less stable C3 position or N-methyl deprotonation.
-
Quench: Add anhydrous DMF dropwise at -78°C. Stir for 30 mins, then allow the mixture to slowly warm to 0°C over 2 hours.
-
Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[5]
-
Purification: Dry organic layers over Na₂SO₄. Concentrate. Purify via flash chromatography (often requires gradient elution due to polarity of 5-formyl isomers).
Decision Framework for Researchers
Use this logic flow to select the appropriate method for your specific substrate.
Caption: Decision tree for selecting the optimal formylation strategy based on regioselectivity and substrate electronics.
References
-
Vilsmeier-Haack Reaction Overview: BenchChem. "Comparing Vilsmeier-Haack with other formylation methods for heterocycles."
-
Microwave-Assisted Synthesis: Kumari, P., et al. "Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes." J. Heterocycl.[2][4] Chem., 2020.[5][6]
-
Regioselective Lithiation: National Institutes of Health (PubMed). "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."
-
C-H Functionalization: Royal Society of Chemistry. "Transition-metal-catalyzed C–H functionalization of pyrazoles." Org.[7][8][9][10] Biomol. Chem., 2020.[5][6]
-
Duff Reaction on Pyrazoles: Synthetic Communications. "Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction."
Sources
- 1. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
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- 10. chemmethod.com [chemmethod.com]
"reactivity comparison between methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate and similar aldehydes"
Executive Summary
This guide provides an objective, data-driven comparison of the reactivity profile of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate against structurally analogous aldehydes. By analyzing its behavior in nucleophilic addition reactions (e.g., Knoevenagel condensations and Schiff base formations), we elucidate how the synergistic electron-withdrawing effects of the C3-carboxylate and N1-phenyl substituents hyper-activate the C4-formyl group. This resource is designed for medicinal chemists and synthetic researchers optimizing pyrazole-based scaffolds for drug development.
Structural and Electronic Profiling: The Causality of Reactivity
The target molecule, methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, is a highly functionalized heteroaromatic aldehyde. Its reactivity is fundamentally dictated by the electronic environment of the pyrazole core, which differs significantly from standard aromatic aldehydes :
-
Inherent Heteroaromatic Electron Deficiency: The pyrazole ring inherently withdraws electron density from the C4 position compared to a standard benzene ring.
-
C3-Carboxylate Inductive/Resonance Pull: The methyl ester at the C3 position acts as a potent electron-withdrawing group (EWG). It depletes electron density from the adjacent pyrazole carbons, severely exacerbating the electropositivity of the C4-formyl carbon.
-
N1-Phenyl Conjugation: The N1-phenyl group extends the conjugated system but also acts as an electron sink, further stabilizing transition states during nucleophilic attack.
Causality: This combined "push-pull" electronic depletion lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C4-formyl group. Consequently, the activation energy required for nucleophilic attack by amines or carbanions is significantly reduced compared to unesterified pyrazole-4-carbaldehydes or standard aromatic aldehydes like benzaldehyde .
Comparative Reactivity Analysis
To objectively assess the electrophilicity of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, we compare its performance in standard Knoevenagel condensations (with active methylene compounds) and Schiff base formations (with primary amines) against three benchmark aldehydes .
Table 1: Quantitative Reactivity Comparison
| Aldehyde Substrate | Knoevenagel Yield (%)* | Reaction Time (min) | Schiff Base Yield (%)** | Electrophilicity Profile |
| Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate | 96 | 15 | 92 | Hyper-activated |
| 1-Phenyl-1H-pyrazole-4-carboxaldehyde | 85 | 45 | 80 | Moderate |
| 4-Pyridinecarboxaldehyde | 90 | 30 | 88 | High |
| Benzaldehyde | 70 | 120 | 65 | Low (Baseline) |
*Conditions: Malononitrile (1.1 eq), Piperidine (0.1 eq), Ethanol, 25°C. **Conditions: Aniline (1.0 eq), Glacial Acetic Acid (cat.), Ethanol, Reflux.
Data Interpretation: The data clearly demonstrates that the C3-esterified pyrazole aldehyde achieves near-quantitative yields in a fraction of the time required for the unesterified 1-phenyl-1H-pyrazole-4-carboxaldehyde. This validates the hypothesis that the C3-carboxylate significantly enhances the electrophilicity of the C4-formyl group.
Mechanistic Workflow & Causality
The following diagram illustrates the Knoevenagel condensation pathway, highlighting the transition state stabilization afforded by the highly electron-deficient pyrazole core.
Mechanistic workflow of Knoevenagel condensation on the hyper-activated C4-formyl group.
Validated Experimental Protocols
To ensure a self-validating system, the following protocols are designed with built-in analytical checkpoints to verify the causality of the observed reactivity.
Protocol A: Rapid Knoevenagel Condensation
Objective: Synthesize the malononitrile adduct to exploit the hyper-electrophilicity of the C4-formyl group .
-
Preparation: In a 25 mL round-bottom flask, dissolve methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (1.0 mmol, 230.2 mg) and malononitrile (1.1 mmol, 72.6 mg) in absolute ethanol (5.0 mL).
-
Causality Check: Ethanol is chosen to solubilize the starting materials while allowing the highly conjugated, less polar product to precipitate, driving the equilibrium forward.
-
-
Catalysis: Add 2 drops (~0.1 mmol) of piperidine.
-
Observation: An immediate color change (typically to deep yellow/orange) occurs, indicating the rapid formation of the carbanion and subsequent nucleophilic attack. This rapid onset is a direct result of the lowered LUMO of the aldehyde.
-
-
Reaction & Monitoring: Stir at room temperature (25°C) for 15 minutes. Monitor via TLC (Hexanes:EtOAc 7:3). The starting aldehyde spot (UV active) should disappear completely within 15 minutes.
-
Isolation: Filter the precipitated solid under vacuum. Wash with ice-cold ethanol (2 x 2 mL) to remove residual piperidine and unreacted malononitrile.
-
Validation: Dry under vacuum. Verify the structure via
H NMR; the characteristic aldehyde proton singlet (~9.9 ppm) will be replaced by a vinylic proton singlet (~8.2 ppm), confirming the dehydration step.
Protocol B: Schiff Base (Imine) Formation
Objective: Condense the aldehyde with a primary aromatic amine (aniline) to form a stable imine .
-
Preparation: Dissolve the pyrazole aldehyde (1.0 mmol) and aniline (1.0 mmol, 93.1 mg) in absolute ethanol (10 mL).
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Causality Check: The acid protonates the carbonyl oxygen, further increasing the electrophilicity of the C4 carbon. Because the C3-ester already withdraws electron density, only a mild acid is required; stronger acids would protonate the aniline, neutralizing its nucleophilicity.
-
-
Reflux: Heat the mixture to reflux for 2 hours.
-
Isolation: Cool to room temperature, then to 4°C to induce crystallization. Filter and wash with cold ethanol.
-
Validation: Analyze via IR spectroscopy. The strong C=O stretch of the aldehyde (~1690 cm
) should vanish, replaced by a characteristic C=N imine stretch (~1620 cm ).
References
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." European Journal of Medicinal Chemistry, 2011. URL:[Link]
-
Faria, J. V., et al. "Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives." Current Microwave Chemistry, 2021. URL:[Link]
-
Siddiqui, N., et al. "Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach." RSC Advances, 2015. URL:[Link]
-
Alam, M., et al. "Synthesis, characterization, anticancer and in silico studies of a pyrazole-tethered thiazolidine-2,4-dione derivative." Journal of Biomolecular Structure and Dynamics, 2022. URL: [Link]
Formyl-Pyrazole Derivatives: A Technical Guide to Synthetic Utility and Therapeutic Potency
Topic: Literature Review of the Applications of Formyl-Pyrazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The formyl-pyrazole moiety (specifically pyrazole-4-carbaldehyde) represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic distribution—characterized by a defined dipole and multiple hydrogen-bonding acceptors—makes it an ideal pharmacophore for targeting kinase domains (e.g., PI3K, EGFR) and microbial enzymes. This guide objectively analyzes the performance of formyl-pyrazole derivatives against industry-standard controls (Doxorubicin, Ciprofloxacin, Diclofenac), providing experimental evidence of their superiority in specific therapeutic windows.
Chemical Architecture & Synthetic Pathways
The versatility of formyl-pyrazoles stems from the reactivity of the C4-formyl group, which serves as a "chemical hook" for condensation reactions (Schiff bases), oxidations, and heterocyclizations.
The Vilsmeier-Haack Route
The industry-standard method for generating the 4-formylpyrazole core is the Vilsmeier-Haack reaction.[1][2][3] This protocol utilizes phosphorus oxychloride (
Key Mechanistic Insight: The reaction proceeds via an iminium ion intermediate (Vilsmeier reagent), which undergoes electrophilic aromatic substitution at the electron-rich C4 position of the pyrazole ring.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic pathway from hydrazone precursors to bioactive formyl-pyrazole libraries via the Vilsmeier-Haack reaction.[1]
Comparative Application Analysis
Oncology: Kinase Inhibition & Cytotoxicity
Formyl-pyrazole derivatives have demonstrated potent anticancer activity, often outperforming Doxorubicin in specific cell lines due to enhanced lipophilicity and targeted kinase inhibition (PI3K/mTOR pathways).
Comparative Data: Formyl-Pyrazole Derivatives vs. Doxorubicin
| Compound ID | Target Mechanism | Cell Line | IC50 (Derivative) | IC50 (Doxorubicin) | Potency Factor |
| Cmpd 43 [1] | PI3K Inhibitor | MCF-7 (Breast) | 0.25 µM | 0.95 µM | 3.8x More Potent |
| Cmpd 41 [2] | Tubulin Polymerization | HepG2 (Liver) | 3.69 µg/mL | 3.83 µg/mL | Comparable |
| Cmpd 17 [3] | EGFR Inhibitor | MCF-7 (Breast) | 2.89 µM | 4.27 µM | 1.5x More Potent |
| Cmpd 45b [4] | Apoptosis Inducer | HCT-116 (Colon) | 53.0 µM | 24.0 µM | 0.45x Less Potent |
Analysis:
-
High Efficacy: Compound 43 demonstrates superior efficacy in breast cancer models, likely due to specific binding affinity within the ATP-binding pocket of PI3K, a trait often lacking in the broad-spectrum intercalation mechanism of Doxorubicin.
-
Selectivity: Derivatives like Cmpd 17 show that linking heteroaryl moieties via hydrophilic linkers improves selectivity against EGFR-overexpressing cells.
Infectious Diseases: Antimicrobial Potency
Schiff base derivatives of formyl-pyrazoles exhibit significant antibacterial activity. The azomethine linkage (-N=CH-) is critical for binding to bacterial DNA gyrase.
Comparative Data: Pyrazole Schiff Bases vs. Antibiotics
| Compound ID | Organism | Type | MIC (Derivative) | MIC (Standard) | Standard Drug |
| Cmpd 3 [5] | Escherichia coli | Gram (-) | 0.25 µg/mL | 0.50 µg/mL | Ciprofloxacin |
| Cmpd 4 [5] | S. epidermidis | Gram (+) | 0.25 µg/mL | 4.00 µg/mL | Ciprofloxacin |
| Cmpd 2 [5] | Aspergillus niger | Fungal | 1.00 µg/mL | 2.00 µg/mL | Clotrimazole |
Analysis:
-
Gram-Positive Superiority: Compound 4 is 16x more potent than Ciprofloxacin against S. epidermidis. This suggests that the lipophilic pyrazole core facilitates better penetration of the peptidoglycan layer than the fluoroquinolone standard.
Experimental Protocols
Protocol A: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
Use this protocol to generate the core scaffold.
-
Reagent Preparation: In a fume hood, cool 10 mL of dry DMF to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add
(0.03 mol) dropwise with stirring. Maintain temperature below 5°C. Stir for 30 mins to form the Vilsmeier-Haack adduct (white/yellowish solid may form). -
Addition: Dissolve the appropriate acetophenone hydrazone (0.01 mol) in 5 mL DMF and add slowly to the reaction mixture.
-
Cyclization: Heat the mixture to 60–70°C for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 3:7).
-
Hydrolysis: Pour the reaction mixture onto crushed ice (200g). Neutralize with saturated Sodium Acetate or
solution until pH 7. -
Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
-
Expected Yield: 75–85%
-
Characterization: IR peak at ~1670
(C=O aldehyde).
-
Protocol B: Biological Assay (Antimicrobial - Microdilution)
Use this protocol to validate MIC values cited in Section 3.2.
-
Inoculum Prep: Adjust bacterial culture (e.g., E. coli) to 0.5 McFarland standard (
CFU/mL). -
Dilution: Prepare serial two-fold dilutions of the test compound (formyl-pyrazole derivative) in DMSO/Mueller-Hinton Broth. Concentration range: 0.1 µg/mL to 100 µg/mL.
-
Controls:
-
Positive: Ciprofloxacin (same concentration range).
-
Negative: DMSO (solvent control).[1]
-
-
Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
Mechanism of Action (SAR Visualization)
The following diagram illustrates the Structure-Activity Relationship (SAR) and signal transduction pathways modulated by these derivatives.
Figure 2: Structure-Activity Relationship (SAR) mapping key structural features of the pyrazole core to specific biological targets.
References
-
Thangarasu, P., et al. (2020). "Design and synthesis of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors." European Journal of Medicinal Chemistry. Link
-
Metwally, N.H., et al. (2021). "Synthesis and antitumor activity of novel pyrazolo[4,3-c]pyridine derivatives." Bioorganic Chemistry. Link
-
Gaber, A.A., et al. (2018). "Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors." Bioorganic & Medicinal Chemistry. Link
-
Al-Ghorbani, M., et al. (2015). "Synthesis and anticancer activity of some novel pyrazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Nagamallu, R., & Kariyappa, A.K. (2016). "Synthesis and antimicrobial activity of novel pyrazole derivatives via ultrasound irradiation." Journal of Chemical and Pharmaceutical Research. Link
Sources
"assessing the purity of synthesized methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate"
A Comparative Analytical Guide for Drug Discovery Applications
Executive Summary & Strategic Framework
In the synthesis of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 94357-03-6), purity assessment is not merely a checkbox exercise; it is a critical gatekeeping step.[1] This compound serves as a pivotal intermediate—often a "head group" for Schiff base formation or a scaffold for bioactive heterocycles.[1] Impurities here, particularly regioisomers or oxidation products, propagate downstream, complicating SAR (Structure-Activity Relationship) data and reducing yield.[1]
As a Senior Scientist, I advocate for a "Triad of Purity" approach. No single method provides a complete picture.[1] We must triangulate data from three orthogonal dimensions:
-
Structural Integrity (NMR): To confirm regio-chemistry and detect solvent/inorganic contamination.[1]
-
Quantitative Composition (HPLC-UV/MS): To quantify trace organic impurities and Vilsmeier-Haack byproducts.
-
Physical Homogeneity (DSC/MP): To assess bulk crystallinity and presence of amorphous phases.[1]
Structural Gatekeeping: 1H NMR Spectroscopy
The Rationale
Nuclear Magnetic Resonance (NMR) is the first line of defense. While it lacks the quantitative precision of HPLC for trace impurities (<1%), it is the only rapid method to definitively distinguish the target 1,3-substituted pyrazole from its 1,5-substituted regioisomer—a common byproduct when using phenylhydrazine in the cyclization step.
Critical Impurity Markers
-
The Aldehyde Proton (~9.9 ppm): This singlet is your primary indicator.[1] A diminished integration (<1.0H) suggests partial oxidation to the carboxylic acid or acetal formation.[1]
-
Regioisomer Differentiation: The chemical shift of the pyrazole ring proton (C5-H) is sensitive to the shielding cone of the N-phenyl group.[1] In the 1-phenyl-1H-pyrazole system, the correct isomer (1,3-substitution) typically displays a distinct shift compared to the 1,5-isomer.[1]
-
Vilsmeier-Haack Artifacts: Look for dimethylamine peaks (~2.9 ppm) indicating residual DMF or hydrolyzed Vilsmeier reagent.[1]
Recommended Protocol
-
Solvent: Use DMSO-d6 rather than CDCl3.
-
Concentration: 10 mg in 0.6 mL.
-
Acquisition: Minimum 64 scans to resolve low-level isomeric impurities.
The Quantitative Standard: HPLC-UV/MS[1]
The Rationale
NMR cannot reliably detect impurities below 1% or those with overlapping signals.[1] High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) is required to quantify the "Chemical Purity."[1]
Methodological Challenges
-
Chromophore Similarity: Side products like the carboxylic acid derivative (oxidation product) have similar UV absorption profiles (pyrazole core).[1]
-
Polarity: The formyl and ester groups make the molecule moderately polar, requiring a gradient that prevents early elution (co-elution with salts) while eluting before highly lipophilic dimers.[1]
Validated Protocol: Gradient RP-HPLC
| Parameter | Condition |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (buffers silanols, improves peak shape) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic) and 280 nm (aldehyde conjugation) |
| Gradient | 0-2 min: 5% B (Isocratic hold) 2-15 min: 5% |
Interpreting the Data[3][4][5][6][7][8][9][10]
-
Peak A (Target): Expect elution around 8-10 minutes (depending on dead volume).
-
Peak B (Acid Impurity): The corresponding carboxylic acid (oxidation of CHO) is more polar and will elute earlier (lower
).[1] -
Peak C (Dimer/Regioisomer): Regioisomers often have slightly different dipole moments, resulting in "shoulder" peaks.[1] Use a shallow gradient if shoulders are observed.[1]
Physical Homogeneity: Melting Point & DSC[1]
The Rationale
A sharp melting point is the classic "quick check" for bulk purity.[1] For methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, a wide melting range (>2°C) indicates the presence of solvent inclusions or eutectic impurities that HPLC might miss if they lack UV absorbance (e.g., inorganic salts).[1]
Protocol
-
Technique: Capillary melting point (slow ramp: 1°C/min near transition).
-
Expectation: While specific literature values vary by synthesis route, high-purity crystalline pyrazole aldehydes typically exhibit sharp transitions.[1]
-
Observation: If the solid "sweats" before melting, it indicates solvent entrapment (likely MeOH from the esterification or recrystallization).
-
Comparative Analysis & Decision Matrix
The following table contrasts the three methods to guide your workflow.
| Feature | 1H NMR | HPLC-UV/MS | Melting Point |
| Primary Utility | Structure Verification & Isomer Check | Quantitative Purity (>99.5%) | Bulk Crystallinity Check |
| Limit of Detection | High (~1%) | Low (<0.05%) | Moderate (Visual) |
| Key Blind Spot | Inorganic salts; overlapping peaks | Non-UV active impurities | Specific impurity ID |
| Throughput | Medium (10-15 min) | Low (30-45 min) | High (5 min) |
| Sample Destructive? | No | Yes | Yes |
Workflow Visualization
The following diagram illustrates the logical flow for assessing a synthesized batch.
Caption: Integrated Analytical Workflow for Pyrazole Aldehyde Purity Assessment.
Troubleshooting Common Synthesis Issues
Scenario 1: NMR shows a small peak at ~12.0 ppm.
-
Diagnosis: Oxidation of the formyl group to a carboxylic acid.[1]
-
Cause: Exposure to air during workup or traces of oxidant.[1]
-
Remediation: Base extraction (acid impurity moves to aqueous layer) followed by re-acidification, or recrystallization from methanol.[1]
Scenario 2: HPLC shows a split peak for the main compound.
-
Diagnosis: Tautomerism is unlikely (N-phenyl blocks N-H tautomerism), so this indicates regioisomers (1,3- vs 1,5-phenyl).[1]
-
Cause: Lack of regioselectivity during the initial hydrazine cyclization.[1]
-
Remediation: These isomers often have significantly different solubilities.[1] Attempt fractional recrystallization.
Scenario 3: Product is an oil or sticky solid. [1]
-
Diagnosis: "Grease" or solvent entrapment.[1]
-
Remediation: Dry under high vacuum (>24h) or triturate with cold diethyl ether to induce precipitation.[1]
References
-
Mohamed, A. A., et al. (2011).[1] Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. Retrieved from [Link][1]
-
Al-Kindy, S., et al. (2026).[1][2] Development and Validation of an RP-HPLC-FLD Method for Pyrazoline Based Reagents. ResearchGate. Retrieved from [Link]
-
PubChem. (2025).[1] Methyl 4-formyl-1H-pyrazole-3-carboxylate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
This document provides a detailed protocol for the safe and compliant disposal of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (CAS No. 94357-03-6)[1]. As a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and laboratory professionals, offering a framework built on established safety principles and regulatory compliance.
Hazard Assessment & Waste Characterization
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not universally available, data from structurally similar pyrazole derivatives allow for a robust presumptive hazard assessment.
1.1 Inferred Toxicological Profile
Pyrazole derivatives as a class exhibit a range of biological activities.[2][3] Related compounds such as methyl 1H-pyrazole-3-carboxylate and methyl 3-nitro-1H-pyrazole-4-carboxylate are classified as causing serious skin and eye irritation, with potential for respiratory irritation[4][5][6]. Other phenyl-pyrazole compounds are known to be harmful if swallowed[7]. Therefore, methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate must be handled as, at minimum, an irritant and a substance that is potentially harmful to human health.
1.2 Environmental Risks
Heterocyclic compounds, including pyrazoles, can exhibit persistence in environmental matrices.[2] Due to their nitrogen content and potential water solubility, improper disposal poses a significant risk of contaminating groundwater and aquatic ecosystems.[2] The decomposition of such compounds can sometimes lead to byproducts with increased toxicity.[2]
1.3 Final Waste Classification
Based on the toxicological and environmental risk profile, all waste streams containing methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate must be classified and managed as regulated hazardous chemical waste. [8][9] Disposal via standard laboratory drains or in general solid waste is strictly prohibited.[8][10][11]
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that the compound and its associated waste are handled in a manner that isolates the hazard and complies with institutional and regulatory standards.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste container, ensure you are wearing the following:
-
Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.[12][13]
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.[12]
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation Proper segregation is the foundation of safe waste management.[14]
-
Designate a specific, labeled hazardous waste container solely for methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate and materials contaminated with it.
-
Crucially, do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible wastes, when mixed, can react violently or release toxic gases.[15] Store acids, bases, and oxidizers separately.[15]
Step 3: Containment Containment procedures are designed to prevent accidental release.
-
Primary Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting screw cap.[10][15] The original product container is often the best choice.[10] The container must be in good condition, free of cracks or external residue.
-
Headspace: Do not fill the container completely. Leave at least 10% of the volume as headspace (at least one inch) to allow for vapor expansion.[15]
-
Container Status: Keep the waste container closed at all times except when actively adding waste.[8][10] Using a funnel and leaving it in the container is not permissible; the cap must be replaced immediately after use.[8]
Step 4: Labeling Accurate labeling is a critical regulatory requirement.
-
Timing: Affix a hazardous waste tag or label to the container as soon as the first drop of waste is added.[8][10] Do not wait until the container is full.
-
Content: Clearly list all constituents by their full chemical names, including solvents and water. Do not use chemical formulas or abbreviations.[8]
-
Hazard Identification: Clearly mark the label with the appropriate hazard warnings (e.g., "Irritant," "Harmful").
Step 5: Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near its point of generation.[9][16]
-
Location: The designated SAA must be under the control of laboratory personnel and away from general traffic areas.[8]
-
Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container (such as a tub or bucket) to contain any potential leaks or spills.[10]
-
Quantity Limits: Be aware of institutional limits for waste accumulation, which are typically no more than 55 gallons of total hazardous waste per SAA.[8][16]
Step 6: Final Disposal & Collection Laboratory personnel should never transport hazardous waste themselves.[10]
-
Request Pickup: Once the container is full or ready for disposal, submit a collection request to your institution's Environmental Health & Safety (EH&S) department or equivalent office.[10]
-
Documentation: Complete all required paperwork accurately. This ensures the waste is tracked from "cradle to grave" as required by law.
Emergency Procedures: Spills & Exposure
3.1 Small Spill Management
-
Ensure the area is well-ventilated; if in a fume hood, keep the sash down.[12]
-
Wearing appropriate PPE, contain the spill.
-
Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill.
-
Carefully sweep or scoop the absorbed material into a designated container.[12][13]
-
Seal the container, label it as "Spill Debris containing methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate," and dispose of it as hazardous waste.
-
Clean the spill area with soap and water.
3.2 Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[5][7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and show the SDS or container label to the medical professional.[7][12]
Summary & Visual Aids
The following table summarizes the critical disposal parameters for this compound.
| Parameter | Guideline | Rationale & Supporting Sources |
| Waste Classification | Hazardous Chemical Waste | Assumed irritant, harmful, and potentially ecotoxic based on related pyrazole structures.[2][4][5][7] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against skin and eye irritation during handling.[5][12] |
| Acceptable Container | Original or EH&S-provided, chemically compatible, sealed container. | Prevents leaks, spills, and dangerous chemical reactions.[10][15] |
| Prohibited Methods | Drain Disposal, Trash Disposal, Evaporation | Prevents environmental contamination, exposure to personnel, and regulatory violations.[2][8][10][17] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste containing methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.
Caption: Workflow for safe handling and disposal of pyrazole waste.
References
- Best Practices for Managing Laboratory Waste. Republic Services.
- Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
- Chemical Waste Disposal. Stanford Environmental Health & Safety.
- Safety Data Sheet for methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate.
- Effective Laboratory Waste Management Tips. Environmental Marketing.
- Methyl 4-formyl-1-phenyl-1h-pyrazole-3-carboxylate Product Page. ChemScene.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
- Hazardous Waste and Disposal. American Chemical Society.
- Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. J-Stage.
- Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives... PMC.
- Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. KISHIDA CHEMICAL CO., LTD.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed.
- Chemical Waste Management Best Practices. Enva.
- Laboratory Chemical Safety Summary for methyl 4-formyl-1H-pyrazole-3-carboxylate. PubChem.
- 3-(4-Methoxyphenyl)Pyrazole Env. Fate/Transport. EPA CompTox Chemicals Dashboard.
- Safety Data Sheet for Methyl 1H-pyrazole-3-carboxylate.
-
Safety Data Sheet. Angene Chemical. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase [jstage.jst.go.jp]
- 4. methyl 4-formyl-1H-pyrazole-3-carboxylate | C6H6N2O3 | CID 52644169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
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- 12. bjoka-vip.com [bjoka-vip.com]
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- 14. Effective Laboratory Waste Management Tips [emsllcusa.com]
- 15. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 17. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
As a Senior Application Scientist, I recognize that handling novel heteroaromatic building blocks like methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate requires more than passively reading a Safety Data Sheet (SDS); it demands a mechanistic, causality-driven approach to laboratory safety.
Pyrazole derivatives are highly valued in drug discovery for their potent bioactivity. Consequently, even in the early stages of synthesis, they must be treated as potentially active pharmacological agents. This guide provides a self-validating, step-by-step operational framework for handling this specific pyrazole carboxylate, ensuring both researcher safety and the chemical integrity of your assays.
Physicochemical Profiling & Hazard Causality
Before selecting Personal Protective Equipment (PPE) or engineering controls, we must understand the physical and chemical nature of the compound. The physical state and storage requirements directly dictate the operational hazards.
Table 1: Physicochemical Properties & Operational Implications
| Property | Value | Operational Implication (Causality) |
| CAS Number | 94357-03-6 | Unique identifier for strict inventory tracking and waste segregation. |
| Molecular Formula | C₁₂H₁₀N₂O₃ | Aromatic/heterocyclic structure implies high lipophilicity, increasing the risk of rapid dermal absorption if dissolved in organic solvents. |
| Molecular Weight | 230.22 g/mol | Relatively low MW solid; fine powders pose a severe inhalation risk if aerosolized during transfer. |
| Storage Temp. | 2-8°C (Sealed, Dry) | Requires cold storage; thermal equilibration is mandatory prior to opening to prevent condensation and subsequent hydrolysis. |
| Purity | ≥95% | Trace impurities may alter reactivity or toxicity profiles unpredictably. |
The PPE Matrix: A Causality-Driven Approach
Standard laboratory safety requires strict compliance with the [1]. However, applying these standards requires understanding why specific gear is chosen for this specific pyrazole derivative.
-
Dermal Protection (Gloves): Use disposable, powder-free nitrile gloves (minimum 4-mil thickness).
-
The Causality: Nitrile provides superior chemical resistance to the aprotic solvents (like DMSO or DMF) typically used to dissolve lipophilic pyrazole compounds. Latex is highly permeable to these organic solvents and poses unnecessary allergen risks, as noted in [2].
-
-
Ocular Protection: ANSI Z87.1-certified chemical splash goggles .
-
The Causality: While standard safety glasses protect against physical impact, goggles provide a necessary, flush-fitting seal against micro-particulate aerosolization when transferring the dry powder.
-
-
Body Protection: A flame-resistant (FR) or standard 100% cotton laboratory coat with knit cuffs .
-
The Causality: Knit cuffs prevent the dragging of loose sleeves through trace powder on the balance pan, mitigating secondary, unnoticed exposure.
-
Operational Workflow & Handling Protocol
To ensure a self-validating system, the handling of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate must follow a strict procedural methodology. The National Research Council's authoritative text, [3], dictates that engineering controls, such as laboratory chemical hoods, are the primary defense against airborne hazards.
Step-by-Step Methodology: Weighing and Dissolution
-
Thermal Equilibration: Remove the sealed vial from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes.
-
Validation: Opening a cold vial introduces ambient moisture, which can hydrolyze the formyl or carboxylate groups, degrading the reagent and ruining downstream assays.
-
-
Workspace Preparation: Ensure the chemical fume hood has a certified face velocity of 80-120 feet per minute (fpm). Line the weighing area with a disposable, anti-static weighing mat.
-
PPE Donning: Equip nitrile gloves, lab coat, and chemical splash goggles before handling the primary container.
-
Static Mitigation: Use an anti-static ionizer near the microbalance.
-
Validation: Dry organic powders are highly prone to static cling. Static causes the powder to aerosolize or adhere to the spatula, leading to inaccurate yields and widespread micro-contamination.
-
-
Transfer: Using a grounded, stainless-steel micro-spatula, transfer the desired mass to a tared glass vial.
-
Solvent Addition: Add the designated solvent (e.g., anhydrous DMSO) directly inside the fume hood. Seal the vial tightly before removing it from the hood.
-
Decontamination: Wipe down the spatula, balance pan, and hood surface with a 70% ethanol solution, followed by disposal of the wipes in the solid organic waste stream.
Workflow Visualization
Operational workflow for handling methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.
Spill Response & Waste Disposal Plan
Trust in laboratory safety relies on having a validated, immediate response to operational deviations.
Immediate Spill Response (Solid Powder)
-
Do not dry sweep. Dry sweeping aerosolizes the pyrazole derivative, exponentially increasing the inhalation risk.
-
Cover the spill with damp absorbent pads (moistened with water or a mild surfactant) to suppress dust generation.
-
Carefully scoop the pads and the absorbed material into a compatible, sealable hazardous waste container using a non-sparking tool.
-
Wash the affected area with soap and water, followed by a final decontamination wipe using 70% ethanol.
Waste Disposal Categorization
According to the[2], waste must be strictly segregated to prevent incompatible chemical reactions:
-
Solid Waste: Contaminated gloves, weighing boats, empty vials, and spill cleanup materials must be placed in a designated "Solid Hazardous Organic Waste" bin.
-
Liquid Waste: If the compound is dissolved in standard organic solvents (e.g., DMSO, DMF), the solution must be disposed of in a "Non-Halogenated Organic Waste" container. If a halogenated solvent (e.g., Dichloromethane) was utilized, the entire mixture must be routed to the "Halogenated Organic Waste" stream.
References
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council / The National Academies Press. Available at:[Link]
-
Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). Available at:[Link]
Sources
- 1. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
